Product packaging for Folic acid (disodium)(Cat. No.:)

Folic acid (disodium)

Cat. No.: B15135953
M. Wt: 485.4 g/mol
InChI Key: SWIRFWUEJODNRG-LTCKWSDVSA-L
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Description

Folic acid (disodium) is a useful research compound. Its molecular formula is C19H17N7Na2O6 and its molecular weight is 485.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Folic acid (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Folic acid (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N7Na2O6 B15135953 Folic acid (disodium)

Properties

Molecular Formula

C19H17N7Na2O6

Molecular Weight

485.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

SWIRFWUEJODNRG-LTCKWSDVSA-L

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Folic Acid Disodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of folic acid disodium, a vital compound in numerous research and development applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data, outlines detailed experimental methodologies, and presents complex biological pathways and workflows through precise visualizations.

Core Physicochemical Properties

Folic acid disodium, the salt form of folic acid (Vitamin B9), exhibits distinct physicochemical characteristics crucial for its formulation and application in research. As a water-soluble B vitamin, it is essential for a multitude of biological processes, including nucleotide synthesis and cellular methylation reactions. The disodium salt form offers enhanced solubility compared to its parent acid, a key consideration for in vitro and in vivo studies.

General Properties

The fundamental properties of folic acid disodium are summarized below, providing a foundational dataset for its use.

PropertyValueReference
Molecular Formula C₁₉H₁₇N₇Na₂O₆[1]
Molecular Weight 485.36 g/mol [1]
CAS Number 6484-89-5[1]
Appearance Yellow to yellowish-orange crystalline powder[2]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 12[1]
Rotatable Bond Count 9[1]
Polar Surface Area 215.64 Ų[1]
Solubility Profile

The solubility of folate species is highly dependent on pH. Folic acid itself is practically insoluble in cold water and in aqueous solutions below pH 5. The disodium salt form, however, is readily soluble in water.

SolventSolubilityReference
Water ≥ 100 mg/mL (206.03 mM)[3][4]
0.1 M NaOH Readily Soluble[5]
Dissociation Constants (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and interaction with biological targets.

pKa ValueDescriptionReference
pKa (Strongest Acidic) 3.37[1]
pKa (Strongest Basic) 2.09[1]
Spectroscopic Data

UV-Visible spectroscopy is a primary method for the quantification of folic acid disodium. The absorbance maxima are dependent on the pH of the solvent.

Solvent / Conditionλmax (nm)Reference
0.1 M NaOH ~256, ~283, ~365[6]
Phosphate Buffer (pH 9.0) 282.5[7]
Water 281

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of folic acid disodium. The following sections provide step-by-step protocols for key analytical procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method followed by quantification via UV-Vis spectrophotometry.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess folic acid disodium to a known volume of water prep2 Equilibrate at constant temperature (e.g., 25°C) with agitation prep1->prep2 Shake/Stir for 24-48h sep1 Centrifuge or filter (0.45 µm) to remove undissolved solid prep2->sep1 sep2 Collect the clear supernatant sep1->sep2 ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Measure absorbance using UV-Vis Spectrophotometer ana1->ana2 ana3 Calculate concentration using a standard calibration curve ana2->ana3

Workflow for Solubility Determination

Methodology:

  • Preparation: Add an excess amount of folic acid disodium powder to a known volume of purified water in a sealed container (e.g., a glass vial).

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the sample and allow it to stand. Separate the solid and liquid phases by centrifugation at high speed or by filtering the suspension through a 0.45 µm syringe filter to obtain a clear, saturated solution (supernatant).

  • Quantification:

    • Prepare a standard calibration curve by dissolving known masses of folic acid disodium in water and measuring their absorbance at the determined λmax (e.g., 281 nm).

    • Accurately dilute the saturated supernatant with water to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer.

    • Calculate the concentration of the saturated solution by applying the dilution factor and interpolating from the standard curve. This concentration represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of dissociation constants through potentiometric titration.[3][8]

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Folic acid disodium solution (e.g., 1 mM)

  • Standardized 0.1 M HCl and 0.1 M NaOH titrants

  • Inert gas (Nitrogen)

  • Ionic strength adjustment solution (e.g., 0.15 M KCl)[3]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Sample Preparation: Dissolve an accurately weighed amount of folic acid disodium in purified water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.[3]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[3] Immerse the pH electrode in the solution.

  • Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.[3]

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve (often determined using the first or second derivative of the curve).

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa values.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the quantification of folic acid disodium.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, PDA or UV detector.

  • Column: ODS-Hypersil C18 (5 µm, 4.6 x 250 mm) or equivalent.[9]

  • Mobile Phase: A gradient elution is often used. For example:

    • Solvent A: 28 mM dibasic potassium phosphate and 60 mM phosphoric acid in water.[9]

    • Solvent B: The same buffer in 20% acetonitrile / 80% water.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 280 nm.[9]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of folic acid disodium of known concentration in the mobile phase or a suitable solvent (e.g., 0.01 M NaOH). Perform serial dilutions to create a set of calibration standards.

  • Sample Preparation: Dissolve the sample containing folic acid disodium in the same solvent as the standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples.

  • Data Analysis: Identify the folic acid peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of folic acid disodium in the samples from this curve.

Biological Pathway: One-Carbon Metabolism

Folic acid is a precursor to tetrahydrofolate (THF), a critical coenzyme in one-carbon metabolism. This metabolic network is fundamental for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine).[4][7][10] The conversion of folic acid to its active form is a multi-step enzymatic process.

G Folic Acid Metabolic Pathway FA Folic Acid DHFR1 Dihydrofolate Reductase (DHFR) FA->DHFR1 DHF Dihydrofolate (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT MethyleneTHF 5,10-Methylene-THF FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF dTMP Thymidylate (dTMP) Synthesis (DNA) MethyleneTHF->dTMP dUMP MTHFR MTHFR MethyleneTHF->MTHFR MethylTHF 5-Methyl-THF Met Methionine Synthesis MethylTHF->Met Homocysteine Purines Purine Synthesis (DNA/RNA) FormylTHF->Purines Met->THF Regeneration DHFR1->DHF DHFR2->THF SHMT->MethyleneTHF MTHFR->MethylTHF

Folic Acid One-Carbon Metabolism

The pathway begins with the reduction of folic acid to dihydrofolate (DHF) and subsequently to tetrahydrofolate (THF), both steps catalyzed by the enzyme dihydrofolate reductase (DHFR).[7][10] THF is then converted into various derivatives that act as one-carbon donors. For instance, 5,10-Methylene-THF is crucial for the synthesis of thymidylate, a necessary component of DNA, while 10-Formyl-THF is required for purine synthesis.[7] Additionally, 5-Methyl-THF is involved in the remethylation of homocysteine to form methionine, a vital amino acid.[3] This intricate network highlights the central role of folic acid in cellular proliferation and maintenance.

References

Introduction: From Pro-Vitamin to Essential Cofactor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Role of Folic Acid Disodium as a Cofactor

Audience: Researchers, scientists, and drug development professionals.

Folic acid, also known as Vitamin B9, is a water-soluble vitamin crucial for a multitude of cellular processes.[1] Folic acid disodium is the synthetic, salt form of the vitamin, utilized in dietary supplements and fortified foods due to its enhanced stability and solubility. Once dissolved, its biological activity is identical to that of folic acid. It is critical to understand that folic acid itself is a pro-vitamin and is not biologically active until it is converted into its various reduced forms within the cell.[2]

The biologically active forms are derivatives of tetrahydrofolate (THF) , which function as essential cofactors in a complex network of biosynthetic reactions known as one-carbon metabolism .[3][4] These THF-based cofactors act as carriers for single-carbon units (e.g., methyl, methylene, formyl) at various oxidation states.[5][6] This function is indispensable for the synthesis of nucleotides (both purines and pyrimidines), the metabolism of several amino acids, and the provision of methyl groups for epigenetic modifications and other methylation reactions.[2][7]

Bioactivation: The Conversion of Folic Acid to Tetrahydrofolate

For folic acid to become a functional cofactor, it must undergo a two-step enzymatic reduction. This process is catalyzed by the ubiquitous enzyme Dihydrofolate Reductase (DHFR), which utilizes NADPH as an electron donor for both steps.[8]

  • Step 1: Folic acid is first reduced to 7,8-dihydrofolate (DHF).

  • Step 2: DHFR then catalyzes a second reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[7][9]

This bioactivation pathway is a central control point in folate metabolism and a key target for antifolate drugs, such as the chemotherapeutic agent methotrexate.[10]

Folic_Acid Folic Acid (Inactive Pro-Vitamin) DHFR1 Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR1 DHF 7,8-Dihydrofolate (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 THF 5,6,7,8-Tetrahydrofolate (THF) (Active Cofactor) DHFR1->DHF NADP1 NADP+ DHFR1->NADP1 DHFR2->THF NADP2 NADP+ DHFR2->NADP2 NADPH1 NADPH + H+ NADPH1->DHFR1 NADPH2 NADPH + H+ NADPH2->DHFR2

Figure 1: Bioactivation of Folic Acid to Tetrahydrofolate (THF).

Core Biological Roles in One-Carbon Metabolism

THF and its derivatives are the cornerstone of one-carbon metabolism, a set of interconnected pathways vital for cellular proliferation and maintenance.[4]

Nucleotide Synthesis: Building Blocks of DNA and RNA

Folate cofactors are indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, which are essential for DNA replication and repair.[2][11]

  • Thymidylate (dTMP) Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is the sole de novo pathway for producing this essential DNA precursor.[3] This reaction is catalyzed by Thymidylate Synthase (TS) and requires the cofactor 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the one-carbon donor.[12][13] During this reaction, the methylene group is transferred and reduced to a methyl group, and the THF moiety is oxidized back to DHF, which must then be re-reduced by DHFR to re-enter the folate pool.[12] This cyclic process highlights the tight coupling between the folate cycle and DNA synthesis.

  • Purine Synthesis: The synthesis of the purine ring (found in adenine and guanine) requires two separate one-carbon donations. The cofactor 10-formyltetrahydrofolate (10-CHO-THF) provides carbon atoms 2 and 8 of the purine structure in reactions catalyzed by GAR and AICAR transformylases.[14]

cluster_folate Folate Cycle cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis THF THF CH2_THF 5,10-CH₂-THF THF->CH2_THF SHMT CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD TS Thymidylate Synthase (TS) CH2_THF->TS DHF DHF DHF->THF DHFR Purine_Ring Completed Purine Ring CHO_THF->Purine_Ring dUMP dUMP dUMP->TS dTMP dTMP (for DNA) TS->DHF TS->dTMP Purine_Precursor Purine Precursors Purine_Precursor->Purine_Ring GAR/AICAR Transformylase

Figure 2: Role of THF Derivatives in Nucleotide Synthesis.
Amino Acid Metabolism

Folate coenzymes are required for the metabolism of several key amino acids.[2] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate pool, generating 5,10-CH₂-THF from THF.[7] Folate is also involved in the catabolism of histidine.[5]

The Methylation Cycle and Epigenetics

The folate cycle is inextricably linked to the methylation cycle, which generates the universal methyl donor S-adenosylmethionine (SAM). SAM is required for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in gene regulation and cellular function.

The key steps connecting these cycles are:

  • 5-Methyl-THF Synthesis: 5,10-CH₂-THF is irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by the enzyme Methylenetetrahydrofolate Reductase (MTHFR) .[1]

  • Homocysteine Remethylation: 5-methyl-THF provides the methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by Methionine Synthase (MS) , an enzyme that requires Vitamin B12 (cobalamin) as a cofactor.[2]

  • SAM Generation: The regenerated methionine is then converted to SAM by methionine adenosyltransferase. SAM donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).

This pathway is crucial for maintaining appropriate homocysteine levels and for providing the methyl groups necessary for epigenetic control of gene expression.[15][16]

cluster_folate Folate Cycle cluster_methylation Methylation Cycle CH2_THF 5,10-CH₂-THF Me_THF 5-Methyl-THF CH2_THF->Me_THF MTHFR THF THF Me_THF->THF MS Methionine Synthase (MS) + Vit B12 Me_THF->MS HCY Homocysteine MET Methionine HCY->MET HCY->MS SAM S-Adenosylmethionine (SAM) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor SAH->HCY MS->THF MS->MET

Figure 3: Interconnection of the Folate and Methylation Cycles.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of folate metabolism are governed by the kinetic properties of its key enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, while the catalytic constant (kcat) represents the turnover number. The ratio kcat/Kₘ is a measure of catalytic efficiency.[17]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Organism/ConditionsReference
Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)~1-5~11-28E. coli, Murine[18]
NADPH~1-10-E. coli, Murine[18]
Thymidylate Synthase (TS) dUMP~4-12~5-10Human, Recombinant[2][8]
5,10-CH₂-THF~10-20-Human, Recombinant[2]
MTHFR (A222V variant) 5,10-CH₂-THF~5-400 (range tested)-Human (in vitro)[16]

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition) and the specific enzyme variant (e.g., polymorphisms). The values presented are representative ranges from the cited literature.

Experimental Protocols

Measurement of Folate Concentrations

This method assesses total folate concentration based on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus.[19][20]

Principle: The bacterium is cultured in a medium containing all necessary nutrients except folate. The addition of a biological sample (serum, plasma, or red blood cell lysate) supports bacterial growth in direct proportion to the amount of folate present. Growth is measured as turbidity via a microplate reader.[5][19]

Detailed Methodology:

  • Sample Preparation:

    • For serum/plasma: Samples are diluted with an ascorbic acid solution (to prevent folate oxidation).

    • For Red Blood Cell (RBC) Folate: Whole blood is lysed in a 1% ascorbic acid solution. This lysate is incubated to allow endogenous conjugase to convert folate polyglutamates to monoglutamates, which are usable by the bacterium.[13]

  • Inoculum Preparation: A cryopreserved, chloramphenicol-resistant strain of L. rhamnosus is used to create a standardized inoculum.[13]

  • Assay Plate Setup:

    • A 96-well microtiter plate is used.

    • A standard curve is prepared using known concentrations of a calibrator (typically 5-methyl-THF).[21]

    • Diluted samples and quality controls are added to designated wells.

    • Folate-free growth medium inoculated with L. rhamnosus is added to all wells.[5]

  • Incubation: The plate is sealed and incubated at 37°C for approximately 42-48 hours.[19]

  • Data Acquisition: The turbidity (optical density) of each well is measured using a microplate reader at 590 nm.

  • Calculation: The folate concentration in the samples is determined by interpolating their turbidity readings against the standard curve.

This method offers high specificity and sensitivity for quantifying individual folate forms (e.g., folic acid, THF, 5-methyl-THF).[22]

Principle: Samples are minimally processed (e.g., protein precipitation), and then injected into an HPLC system. Different folate derivatives are separated chromatographically before being ionized and detected by a tandem mass spectrometer, which identifies them based on their unique mass-to-charge ratios.[22][23]

Enzyme Activity Assays

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[10][24]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl (or similar), pH 7.4.[10]

    • NADPH Solution: A stock solution of NADPH is prepared in the assay buffer.

    • Substrate Solution: A stock solution of DHF is prepared.

    • Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate buffer, followed by centrifugation to obtain a clear supernatant.[10]

  • Assay Procedure:

    • Set a spectrophotometer to kinetic mode to read absorbance at 340 nm at a constant temperature (e.g., 25°C).

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and the enzyme sample (lysate).

    • Establish a baseline reading to account for any non-specific NADPH oxidation.[10]

    • Initiate the reaction by adding the DHF substrate and mix immediately.

    • Record the decrease in absorbance at 340 nm over a period of 2-5 minutes.

  • Calculation: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the kinetic trace. The enzyme activity is then calculated using the Beer-Lambert law and the molar extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, NADPH, and DHF Substrate Mix Combine Buffer, NADPH, and Lysate in Cuvette Prep_Reagents->Mix Prep_Sample Prepare Cell/Tissue Lysate (Source of DHFR) Prep_Sample->Mix Baseline Record Baseline A340 Mix->Baseline Initiate Initiate Reaction with DHF Substrate Baseline->Initiate Measure Measure A340 Decrease (Kinetic Mode) Initiate->Measure Plot Plot A340 vs. Time Measure->Plot Calculate_Rate Determine Linear Rate (ΔAbs/min) Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (using Beer-Lambert Law) Calculate_Rate->Calculate_Activity

References

Spectroscopic Characterization of Folic Acid Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize folic acid disodium salt, a vital component in pharmaceutical formulations and cell culture media. This document details the principles and experimental protocols for key spectroscopic techniques, presenting quantitative data in a structured format for ease of reference and comparison.

Introduction

Folic acid, a B vitamin, is crucial for various metabolic processes, including DNA synthesis and repair. Its low solubility in water necessitates the use of its more soluble salt forms, such as folic acid disodium salt. Accurate and robust analytical methods are essential for the quality control and characterization of this compound in raw materials and finished products. Spectroscopic techniques offer powerful tools for elucidating the molecular structure and confirming the identity and purity of folic acid disodium salt. This guide explores the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of folic acid and its salts. The pterin ring system in the folic acid molecule contains chromophores that absorb light in the UV-Vis region. The absorption spectrum is sensitive to pH, which influences the protonation state of the molecule.

Data Presentation
Solvent/pHλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
0.1 M Sodium Carbonate256283366[1]
Phosphate Buffer (pH 9.0)-282.5-[2][3]
Alkaline Solution (pH 11)--318[4]
Distilled Water-281-
0.1 N NaOH250--[5]

Note: The disodium salt of folic acid will exist in its deprotonated form in aqueous and alkaline solutions, and the observed λmax values are characteristic of this form.

Experimental Protocol: UV-Vis Spectroscopy

A simple and rapid spectrophotometric method can be employed for the quantification of folic acid disodium salt.

Apparatus:

  • Shimadzu UV–Vis Double Beam Spectrophotometer (model 2450 or equivalent)[6]

  • 1 cm path length quartz cuvettes[1]

Reagents and Solutions:

  • Folic Acid Disodium Salt reference standard

  • 0.1 M Sodium Carbonate solution[1] or Phosphate buffer (pH 9.0)[2][3]

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of folic acid disodium salt in the chosen solvent (e.g., 0.1 M sodium carbonate) to prepare a stock solution of known concentration.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards within a linear concentration range (e.g., 1.0–25.0 µg/mL).[1][2][3]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard at the wavelength of maximum absorption (λmax).

    • Record the absorbance values.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in folic acid disodium salt, providing a molecular fingerprint of the compound. The deprotonation of the carboxylic acid groups in the glutamic acid moiety leads to characteristic changes in the IR spectrum compared to folic acid.

Data Presentation
Functional GroupFolic Acid (cm⁻¹)Folic Acid Disodium Salt (Characteristic Changes)Reference
O-H Stretching (Carboxylic Acid)Broad band ~3400-2500Disappearance or significant reduction of the broad O-H stretch[7][8]
N-H Stretching (Amine & Amide)~3450 - 3400Present[7]
C=O Stretching (α-Carboxyl Group)~1694Shifts to a lower wavenumber (asymmetric COO⁻ stretch ~1590-1650 cm⁻¹)[7][8][9]
C=O Stretching (γ-Carboxyl Group)~1694Shifts to a lower wavenumber (asymmetric COO⁻ stretch ~1590-1650 cm⁻¹)[7][8]
C=O Stretching (Amide)~1605Present[9]
C=C Stretching (Aromatic)~1485Present[9]
Asymmetric COO⁻ Stretching~1449Becomes more prominent[7]
Symmetric COO⁻ Stretching~1333 - 1352Becomes more prominent[7]

Note: The formation of the carboxylate salt in the disodium form is the most significant indicator in the FTIR spectrum.

Experimental Protocol: FTIR Spectroscopy

Apparatus:

  • Perkin-Elmer FT-IR Spectrophotometer or equivalent[10]

  • Agate mortar and pestle

  • KBr press

Reagents:

  • Folic Acid Disodium Salt sample

  • Potassium Bromide (KBr), IR grade

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind a small amount of the folic acid disodium salt sample (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar.

    • Transfer the finely ground powder to a pellet-forming die.

    • Press the powder under high pressure to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet for background correction.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with reference spectra to confirm the identity of the compound and the presence of the carboxylate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are used to confirm the structure of folic acid disodium salt. The chemical shifts can be influenced by the solvent and pH.

Data Presentation

¹³C NMR Chemical Shifts for Folic Acid

Carbon AtomChemical Shift (ppm)
C23, C20, C17, C4High (associated with C=O)
C21, C22, C9, C19Low

Source:[11][12] Note: Specific chemical shift data for the disodium salt is limited in the provided search results. However, the deprotonation of the carboxylic acids would lead to a downfield shift of the carboxyl carbons (C20 and C23) and adjacent carbons compared to the fully protonated folic acid.

¹H NMR Spectral Regions for Folic Acid

Proton TypeChemical Shift Region (ppm)
Aromatic (Pterin and PABA rings)~6.5 - 9.0
Aliphatic (Glutamic acid moiety)~1.8 - 4.5

Source:[13] Note: In the disodium salt, the protons on the carbons adjacent to the carboxylate groups (e.g., the α-proton of the glutamate moiety) will experience a change in their chemical environment and shift accordingly.

Experimental Protocol: NMR Spectroscopy

Apparatus:

  • Bruker Avance 600 MHz NMR spectrometer or equivalent[13]

  • 5 mm NMR tubes

Reagents and Solvents:

  • Folic Acid Disodium Salt sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O[13]

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the folic acid disodium salt in the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard if quantitative analysis is required.

  • Spectral Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

    • Acquire ¹H and ¹³C NMR spectra. This may involve specific pulse sequences for solvent suppression or spectral editing (e.g., DEPT for ¹³C).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns, and by comparison with reference data and 2D NMR experiments (e.g., COSY, HSQC).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of folic acid disodium salt and can be used to study its fragmentation pattern for structural confirmation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

Data Presentation
Ionm/z (calculated)m/z (observed)Technique
[FA + H]⁺442.15442.4MALDI-TOF
[FA + Na]⁺464.13463.3MALDI-TOF
[FA + K]⁺480.11479.5MALDI-TOF

Source:[14] Note: For folic acid disodium salt (C₁₉H₁₇N₇Na₂O₆), the expected monoisotopic mass is 485.10 g/mol . In ESI-MS, one would expect to observe ions corresponding to [M+H]⁺ at m/z 486.1, [M+Na]⁺ at m/z 508.1, and potentially the singly sodiated folic acid ion [FA-H+2Na]⁺ at m/z 486.1.

Experimental Protocol: LC-MS

Apparatus:

  • Liquid Chromatography system (e.g., Thermo Scientific™ Vanquish™ HPLC) coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Quantiva™) with an ESI source.[15]

  • C18 HPLC column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm).[15]

Reagents and Solutions:

  • Folic Acid Disodium Salt sample

  • Mobile Phase A: e.g., 0.5% Acetic Acid in water.[15]

  • Mobile Phase B: e.g., 80:20 Methanol:Acetonitrile.[15]

Procedure:

  • Sample Preparation: Dissolve the sample in an appropriate solvent, often a mixture similar to the initial mobile phase conditions.

  • LC Separation: Inject the sample onto the HPLC column and elute with a gradient of mobile phases A and B to separate the analyte from any impurities.

  • MS Detection:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to acquire data in either positive or negative ion mode.

    • Scan a relevant mass range to detect the molecular ion of folic acid disodium salt.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and fragmenting it to observe characteristic daughter ions.

  • Data Analysis:

    • Identify the peak corresponding to folic acid disodium salt in the chromatogram.

    • Analyze the mass spectrum to confirm the molecular weight.

    • Compare the fragmentation pattern with known data if MS/MS was performed.

Visualized Workflows and Relationships

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical compound like folic acid disodium salt.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_report 4. Reporting Start Reference Standard & Test Sample Dissolution Dissolution in Appropriate Solvent Start->Dissolution Dilution Serial Dilution (for quantitative analysis) Dissolution->Dilution FTIR FTIR Spectroscopy Dissolution->FTIR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR NMR Spectroscopy Dilution->NMR MS Mass Spectrometry Dilution->MS Quantification Quantification & Calibration Curve Dilution->Quantification Spectral_Processing Spectral Processing & Background Correction UV_Vis->Spectral_Processing FTIR->Spectral_Processing NMR->Spectral_Processing MS->Spectral_Processing Peak_ID Peak Identification & Assignment Spectral_Processing->Peak_ID Structural_Confirm Structural Confirmation Peak_ID->Structural_Confirm Final_Report Certificate of Analysis / Technical Report Quantification->Final_Report Structural_Confirm->Final_Report

Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of folic acid disodium salt. For regulatory submissions and detailed quality control, method validation according to ICH guidelines is imperative.

References

A Comprehensive Analysis of the Thermal Stability of Fodurecid Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of folic acid disodium, a critical parameter for its handling, processing, and storage in pharmaceutical and nutraceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding.

Thermal Degradation Profile

Folic acid and its salts, including the disodium form, undergo a multi-stage thermal decomposition process. The stability is significantly influenced by factors such as temperature, pH, and the presence of other excipients.[1][2][3] Generally, the degradation follows first-order reaction kinetics.[3][4]

The thermal decomposition of solid folic acid can be broadly categorized into three stages:

  • Stage I: Initial loss of adsorbed or crystalline water.[1][2]

  • Stage II: Decomposition of the glutamic acid moiety.[1] This is a significant step in the degradation pathway.

  • Stage III: Subsequent breakdown of the pterin and p-aminobenzoic acid (PABA) structures, ultimately leading to carbonaceous residue.[1][5]

Studies have shown that folic acid's thermal stability is greater at neutral or alkaline pH compared to acidic conditions.[3][6][7]

Key Thermal Events and Degradation Products

The following table summarizes the key thermal events observed during the analysis of folic acid and its sodium salts.

Thermal EventApproximate Temperature Range (°C)DescriptionPrimary Degradation ProductsCitation
Water Loss25 - 200Loss of adsorbed and crystalline water.Water[1][2]
Onset of Decomposition~180 - 200Initial degradation, primarily involving the glutamic acid portion of the molecule.Glutamic acid, Pteroic acid[1][5]
Major Degradation250 - 550Significant mass loss due to the breakdown of the pterin and PABA moieties.6-formylpterin, p-aminobenzoic acid[2][5]

Experimental Protocols

This section details the standard methodologies employed for the thermal stability analysis of folic acid disodium.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to assess the thermal stability and phase transitions of materials.

Objective: To determine the temperature and mass change associated with the thermal decomposition of folic acid disodium.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the folic acid disodium sample into an aluminum or ceramic pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the instrument.

    • Set the heating rate, typically 10 °C/min.

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition and the temperatures of maximum mass loss.

    • DTG Curve: The derivative of the TGA curve helps to pinpoint the temperatures of the fastest decomposition rates.

    • DSC Curve: Analyze the heat flow versus temperature plot to identify endothermic (e.g., melting, water loss) and exothermic (e.g., decomposition) events.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying folic acid and its thermal degradation products.[8][9]

Objective: To identify and quantify the major degradation products of folic acid disodium after thermal stress.

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

Methodology:

  • Sample Preparation:

    • Subject the folic acid disodium sample to thermal stress (e.g., by heating in an oven at a specific temperature for a defined period).

    • Dissolve a known concentration of the thermally stressed sample in a suitable solvent, often a slightly alkaline aqueous solution, as folic acid solubility is pH-dependent.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[8][12]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[11]

    • Detection Wavelength: Folic acid and its degradation products are typically monitored at around 280 nm.[8]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to folic acid and its degradation products by comparing their retention times with those of known standards.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Visualizations

The following diagrams illustrate the thermal degradation pathway and a typical experimental workflow for thermal stability analysis.

Thermal_Degradation_Pathway_of_Folic_Acid Folic_Acid Folic Acid Disodium Intermediate_1 Loss of Water Folic_Acid->Intermediate_1 Heat (25-200°C) Intermediate_2 Cleavage of Glutamic Acid Moiety Intermediate_1->Intermediate_2 Heat (~180-200°C) Pteroic_Acid Pteroic Acid Intermediate_2->Pteroic_Acid Degradation_Products Further Degradation Products (e.g., 6-formylpterin, p-aminobenzoic acid) Pteroic_Acid->Degradation_Products Heat (250-550°C)

Caption: Thermal degradation pathway of folic acid disodium.

Experimental_Workflow start Start: Folic Acid Disodium Sample tga_dsc TGA/DSC Analysis start->tga_dsc thermal_stress Controlled Thermal Stress start->thermal_stress data_analysis_tga Analyze TGA/DSC Data (Mass Loss, Thermal Events) tga_dsc->data_analysis_tga hplc_prep Sample Preparation for HPLC thermal_stress->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis_hplc Analyze HPLC Data (Identify & Quantify Degradants) hplc_analysis->data_analysis_hplc report Final Report (Stability Profile) data_analysis_tga->report data_analysis_hplc->report

Caption: Experimental workflow for thermal stability analysis.

References

Folic Acid Disodium in One-Carbon Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a fundamental network of biochemical pathways essential for the synthesis of nucleotides and amino acids, methylation reactions, and the maintenance of redox balance.[1][2] This intricate system, crucial for cell growth and genome integrity, relies on the B-vitamin folate (Vitamin B9) and its derivatives to shuttle single-carbon units.[1][2] Folic acid, the synthetic, oxidized form of folate, is a critical supplement and a key reagent in studying these pathways.[3]

This guide focuses on folic acid disodium, a salt form of folic acid, and its application in one-carbon metabolism research. Due to its enhanced solubility and stability in aqueous solutions, folic acid disodium presents significant advantages in experimental settings, particularly in cell culture and the preparation of analytical standards. We will delve into the core metabolic pathways, present quantitative data and detailed experimental protocols, and provide visualizations to facilitate a deeper understanding of this vital area of study.

Folic Acid Disodium: Physicochemical Properties and Advantages

Folic acid itself has very low water solubility, which can complicate its use in aqueous-based assays and cell culture media.[3][4][5] The disodium salt of folic acid overcomes this limitation, offering superior solubility and dissolution rates, making it an ideal choice for researchers.[6][7]

PropertyFolic AcidFolic Acid DisodiumSignificance for Researchers
Chemical Formula C₁₉H₁₉N₇O₆C₁₉H₁₇N₇Na₂O₆The addition of two sodium ions significantly alters solubility.[8]
Molecular Weight 441.4 g/mol 485.36 g/mol Important for accurate molar concentration calculations.[7][9]
Water Solubility Very slightly soluble (~1.6 mg/L)Highly soluble (≥100 mg/mL)Facilitates the preparation of concentrated stock solutions for cell culture and other aqueous experimental systems.[5][6]
Intrinsic Dissolution Rate (IDR) LowHigh (4.96 x 10⁵ g/s)Faster dissolution allows for more rapid and uniform distribution in media and reaction buffers.[6][7]
Stability Unstable in aqueous solutions, sensitive to light and pH.[4][10]More stable in alkaline aqueous solutions (pH > 5).[11][12]Enhanced stability in solution provides more consistent and reproducible experimental conditions.

Core Signaling Pathways in One-Carbon Metabolism

One-carbon metabolism is primarily composed of two interconnected cycles: the folate cycle and the methionine cycle. These pathways are compartmentalized within the cell, with reactions occurring in the cytoplasm, mitochondria, and nucleus.

The Folate Cycle

The folate cycle is responsible for processing dietary folate and folic acid into various tetrahydrofolate (THF) cofactors. These cofactors are the active forms that carry and transfer one-carbon units. Folic acid must first be reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR).[8] THF can then accept a one-carbon unit from sources like serine to become 5,10-methylenetetrahydrofolate, a central intermediate. This intermediate can be used for thymidylate (a DNA precursor) synthesis or be further reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate.[13]

Folate_Cycle cluster_intake Folate Intake cluster_cycle Folate Cycle cluster_outputs Biosynthetic Outputs Folic_Acid Folic Acid (Disodium Salt) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT MTHF 5-Methyl-THF CH2THF->MTHF MTHFR dTMP Thymidylate Synthesis (DNA Precursor) CH2THF->dTMP TS Methionine_Cycle To Methionine Cycle MTHF->Methionine_Cycle

Folate Cycle Pathway
The Methionine Cycle

The methionine cycle is crucial for generating S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2] The cycle begins with the transfer of a methyl group from 5-methyltetrahydrofolate (produced in the folate cycle) to homocysteine, a reaction catalyzed by methionine synthase that regenerates the amino acid methionine.[13] Methionine is then converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed back to homocysteine, thus completing the cycle. The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.[2]

Methionine_Cycle cluster_inputs Inputs cluster_cycle Methionine Cycle cluster_outputs Outputs MTHF 5-Methyl-THF (from Folate Cycle) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Requires Vitamin B12) SAM S-Adenosylmethionine (SAM) 'Universal Methyl Donor' Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine SAHH

The Methionine Cycle

Quantitative Analysis in One-Carbon Metabolism Studies

The quantification of metabolites within the one-carbon pathways is critical for understanding metabolic status and the effects of genetic variations, nutritional interventions, or drug treatments.[14] Mass spectrometry-based techniques are the gold standard for this type of analysis.[1]

Typical Concentrations of Key Analytes

The following table summarizes typical concentration ranges for key one-carbon metabolism metabolites in human plasma or serum. These values can vary based on factors like diet, genetics, and health status.

AnalyteTypical Concentration Range (Human Plasma/Serum)Analytical Platform
Homocysteine 5 - 15 µmol/LLC-MS/MS, GC-MS
Methionine 20 - 30 µmol/LLC-MS/MS, GC-MS
S-Adenosylmethionine (SAM) 70 - 150 nmol/LLC-MS/MS
S-Adenosylhomocysteine (SAH) 10 - 30 nmol/LLC-MS/MS
Serum Folate 5 - 20 ng/mL (11 - 45 nmol/L)LC-MS/MS, Immunoassay
Vitamin B12 200 - 900 pg/mL (150 - 660 pmol/L)LC-MS/MS, Immunoassay
Serine 100 - 150 µmol/LLC-MS/MS, GC-MS
Glycine 200 - 350 µmol/LLC-MS/MS, GC-MS

Data compiled from multiple sources for general reference.[3][14][15]

Analytical Platforms for Metabolite Profiling

A comprehensive analysis of one-carbon metabolism often requires multiple analytical platforms to cover the diverse range of metabolites.

PlatformAnalytes MeasuredKey Features
LC-MS/MS Folates, SAM, SAH, Homocysteine, Methionine, Choline, Betaine, Amino AcidsHigh sensitivity and specificity. Can quantify a wide range of polar and non-polar metabolites. Essential for low-abundance analytes like SAM and SAH.[1][14]
GC-MS Amino acids (Serine, Glycine), Organic acidsSuitable for volatile and thermally stable compounds. Often requires derivatization.[1]

Detailed Experimental Protocols

Protocol 1: Quantification of Folic Acid in Fortified Samples by HPLC

This protocol outlines a general method for quantifying folic acid in fortified food products, adaptable for other sample matrices.

  • Sample Preparation (Trienzyme Extraction):

    • Homogenize the sample in an extraction buffer (e.g., phosphate buffer with antioxidants like ascorbic acid).

    • Perform sequential enzymatic digestion to release folate from the food matrix and deconjugate polyglutamates to monoglutamates. This typically involves:

      • α-amylase (to break down starches)

      • Protease (to break down proteins)

      • Conjugase (e.g., from chicken pancreas) to cleave the polyglutamate tail.

    • Centrifuge the digestate to remove solid debris.

    • Purify and concentrate the folate from the supernatant using solid-phase extraction (SPE) or affinity chromatography with folate-binding protein.[16]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: An isocratic or gradient system. A common isocratic mobile phase consists of a phosphate buffer (e.g., 40 mM sodium phosphate dibasic) with a small percentage of organic solvent like acetonitrile (e.g., 8%), adjusted to a specific pH (e.g., pH 5.5).[17][18]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[18]

    • Detection:

      • UV detection at 280 nm for folic acid.[19]

      • Electrochemical or fluorescence detection can be used for higher sensitivity and for other folate forms.[17]

    • Injection Volume: 20 µL.[17]

  • Quantification:

    • Prepare a standard curve using folic acid or folic acid disodium of known concentrations dissolved in the mobile phase.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Workflow for Targeted Metabolomics of One-Carbon Metabolism

This workflow describes the general steps for a targeted LC-MS/MS analysis of key metabolites like homocysteine, SAM, and SAH.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Sample Collection (Plasma, Serum, Cells) Spike 2. Spike Internal Standards (Stable Isotope Labeled) Collect->Spike Extract 3. Protein Precipitation & Metabolite Extraction (e.g., with Methanol/Acetonitrile) Spike->Extract Dry_Reconstitute 4. Dry Down & Reconstitute in Mobile Phase Extract->Dry_Reconstitute LC 5. Liquid Chromatography (LC) Separation Dry_Reconstitute->LC MS 6. Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Integration 7. Peak Integration MS->Integration Quantification 8. Quantification using Standard Curves Integration->Quantification Analysis 9. Statistical Analysis Quantification->Analysis

Targeted Metabolomics Workflow
Protocol 3: Assessment of MTHFR Activity via Genotyping

Reduced MTHFR enzyme activity, often due to common genetic polymorphisms, is a significant factor in one-carbon metabolism studies. While direct enzyme activity assays can be complex, genotyping for the most common variants offers a reliable proxy.[20]

  • Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal (cheek) swab.[21]

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.

  • PCR Amplification:

    • Amplify the specific regions of the MTHFR gene containing the polymorphisms of interest using Polymerase Chain Reaction (PCR). The two most commonly tested variants are:

      • c.677C>T (p.Ala222Val)

      • c.1286A>C (p.Glu429Ala) [22]

    • Use specific primers designed to flank these variant sites.

  • Genotype Analysis:

    • Analyze the PCR product to determine the genotype. Common methods include:

      • Restriction Fragment Length Polymorphism (RFLP): The C677T mutation creates a recognition site for the HinfI restriction enzyme. Digesting the PCR product and analyzing the fragment sizes on a gel can reveal the genotype.[20]

      • Fluorescence Monitoring/Real-Time PCR: Use allele-specific fluorescent probes to detect the different variants during the PCR process. This method is high-throughput and commonly used in clinical labs.

  • Interpretation:

    • Individuals homozygous for the 677C>T variant (TT genotype) have significantly reduced MTHFR enzyme activity (up to 70% less than normal), which can lead to elevated homocysteine levels, particularly in the context of low folate status.[21][22]

    • Heterozygous individuals (CT genotype) have a milder reduction in enzyme activity.[22]

Conclusion

Folic acid disodium provides a crucial advantage for researchers in one-carbon metabolism due to its high aqueous solubility and stability. This facilitates the preparation of reliable reagents for cell culture experiments and analytical standards. A thorough investigation of one-carbon metabolism requires a multi-faceted approach, combining the study of core signaling pathways with robust quantitative analysis of key metabolites and an understanding of the genetic factors that influence enzyme activity. The protocols and data presented in this guide offer a framework for professionals in research and drug development to design and execute precise and meaningful studies in this vital field.

References

Endogenous sources and synthesis of folate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endogenous Sources and Synthesis of Folate Derivatives

Introduction

Folate, also known as Vitamin B9, is a water-soluble vitamin that is indispensable for a multitude of critical metabolic processes in the human body. It functions as a coenzyme in one-carbon transfer reactions, which are vital for the synthesis of DNA and RNA, the metabolism of amino acids, and the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids.[1][2] Folate deficiency is a significant global health issue, linked to megaloblastic anemia, an increased risk of neural tube defects in newborns, cardiovascular disease, and certain cancers.[3][4]

While humans and other animals cannot produce folate from scratch (de novo) and must acquire it from external sources, the body possesses a complex and highly regulated system for absorbing, distributing, and metabolically interconverting various folate forms.[1][3] This guide provides a detailed examination of the sources of folate and the intricate biochemical pathways responsible for the synthesis and interconversion of its biologically active derivatives. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of folate metabolism.

Endogenous and Exogenous Sources of Folate

The primary source of folate for humans is exogenous, derived from the diet. However, microbial synthesis within the gastrointestinal tract also contributes to the body's folate pool.

Dietary Intake: The Primary Source

Humans are entirely dependent on dietary intake for their folate requirements.[5] Dietary folates are found in a variety of foods, particularly in green leafy vegetables, legumes, and fruits.[3] These naturally occurring folates primarily exist as reduced polyglutamated derivatives, such as 5-methyltetrahydrofolate (5-MTHF) and 10-formyltetrahydrofolate.[6][7] In contrast, the synthetic form, folic acid, which is used in dietary supplements and food fortification, is a fully oxidized monoglutamate that is not found in nature.[1][8] Before absorption, the polyglutamate tails of natural folates must be hydrolyzed to monoglutamates by the enzyme γ-glutamyl hydrolase (GGH), also known as folate conjugase, in the gut.[5][9]

Synthesis by Gut Microbiota

The human gut microbiome contains various species of bacteria that can synthesize folate de novo.[10][11] This microbially-produced folate can be absorbed across the colon, although the precise extent to which it contributes to the host's overall folate status is still an area of active investigation.[4] Genomic studies have predicted that a significant percentage of bacteria within the phyla Fusobacteria, Proteobacteria, and Actinobacteria in the human gut are capable of folate production.[11]

The De Novo Folate Synthesis Pathway

The de novo synthesis pathway is absent in humans but is essential for plants, fungi, and many bacteria.[1] Understanding this pathway is critical for the development of antimicrobial agents, such as sulfonamides, that specifically target these non-human enzymes.[3][12] The pathway consists of two main branches that converge to produce the core folate structure.

  • Pterin Branch : This branch begins with guanosine triphosphate (GTP). The enzyme GTP cyclohydrolase I (GCHY-I) catalyzes the complex conversion of GTP into 7,8-dihydroneopterin triphosphate.[13][14] Subsequent enzymatic steps convert this molecule into 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • p-Aminobenzoate (PABA) Branch : PABA is synthesized from chorismate, a key intermediate in the shikimate pathway.[1][13]

These two precursors, DHPPP and PABA, are then condensed by the enzyme dihydropteroate synthase (DHPS) to form 7,8-dihydropteroate.[13][15] Finally, dihydrofolate synthase (DHFS) adds a glutamate residue to dihydropteroate, yielding dihydrofolate (DHF), the immediate precursor to the active tetrahydrofolate coenzymes.[13][16]

de_novo_folate_synthesis gtp GTP gchy1 GTP Cyclohydrolase I gtp->gchy1 chorismate Chorismate paba_enzymes PABA Pathway Enzymes chorismate->paba_enzymes dhn_ppp 7,8-Dihydroneopterin Triphosphate pterin_enzymes Pterin Pathway Enzymes dhn_ppp->pterin_enzymes paba p-Aminobenzoate (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhppp 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPPP) dhppp->dhps dhp 7,8-Dihydropteroate dhfs Dihydrofolate Synthase (DHFS) dhp->dhfs dhf Dihydrofolate (DHF) gchy1->dhn_ppp pterin_enzymes->dhppp paba_enzymes->paba dhps->dhp dhfs->dhf

De Novo Folate Synthesis Pathway (in microorganisms and plants).

The Human Folate Cycle: Synthesis and Interconversion of Derivatives

Once inside human cells, various folate monoglutamates are converted into a pool of metabolically active coenzymes through a series of reduction, interconversion, and polyglutamylation reactions. This network is collectively known as the folate cycle.

Activation and Polyglutamylation

Synthetic folic acid must first be reduced to the biologically active tetrahydrofolate (THF). This is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), which sequentially reduces folic acid to dihydrofolate (DHF) and then DHF to THF, using NADPH as a reductant.[1][5]

A critical step for intracellular folate retention and function is polyglutamylation. The enzyme folylpolyglutamate synthase (FPGS) adds a chain of glutamate residues to THF and other folates.[9] This polyglutamate tail increases the negative charge of the molecule, preventing its efflux from the cell and significantly enhancing its affinity for folate-dependent enzymes.[9] The reverse reaction is catalyzed by γ-glutamyl hydrolase (GGH), which removes glutamate residues.[9]

One-Carbon Metabolism

THF serves as the central carrier for one-carbon units at three different oxidation states: formate (in 10-formyl-THF), formaldehyde (in 5,10-methylene-THF), and methanol (in 5-methyl-THF).[2] These one-carbon units are primarily sourced from the amino acid serine.

The key enzymes and reactions in the folate cycle are:

  • Serine Hydroxymethyltransferase (SHMT) : Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), providing the main entry point for one-carbon units into the cycle.[17]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD1) : A trifunctional enzyme that catalyzes the interconversion between 5,10-CH₂-THF, 5,10-methenyl-THF, and 10-formyl-THF.[17]

  • Methylenetetrahydrofolate Reductase (MTHFR) : Catalyzes the irreversible reduction of 5,10-CH₂-THF to 5-methyltetrahydrofolate (5-CH₃-THF).[2]

These folate derivatives are essential donors for major biosynthetic pathways:

  • Thymidylate Synthesis : Thymidylate synthase (TYMS) uses 5,10-CH₂-THF as a methyl donor to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial component of DNA. In this reaction, the folate is oxidized back to DHF and must be recycled by DHFR.[16][17]

  • Purine Synthesis : 10-formyl-THF donates one-carbon units at two steps in the de novo synthesis of purines (adenine and guanine).[18][19]

  • Methionine Synthesis : 5-CH₃-THF donates its methyl group to homocysteine to regenerate methionine in a reaction catalyzed by methionine synthase (MTR), which requires Vitamin B12 as a cofactor.[2]

folate_cycle FA Folic Acid (Diet/Supplement) DHFR1 DHFR FA->DHFR1 DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT Methylene_THF 5,10-Methylene-THF TYMS TYMS Methylene_THF->TYMS MTHFR MTHFR Methylene_THF->MTHFR MTHFD1_1 MTHFD1 Methylene_THF->MTHFD1_1 NADP+ Methenyl_THF 5,10-Methenyl-THF MTHFD1_2 MTHFD1 Methenyl_THF->MTHFD1_2 Formyl_THF 10-Formyl-THF ATIC ATIC Formyl_THF->ATIC Methyl_THF 5-Methyl-THF MTR MTR (B12) Methyl_THF->MTR Serine Serine Serine->SHMT Glycine Glycine dUMP dUMP dUMP->TYMS dTMP dTMP (DNA) Purines Purines (DNA/RNA) Homocysteine Homocysteine Homocysteine->MTR Methionine Methionine DHFR1->DHF DHFR2->THF SHMT->Methylene_THF SHMT->Glycine TYMS->DHF TYMS->dTMP MTHFR->Methyl_THF MTR->THF MTR->Methionine MTHFD1_1->Methenyl_THF NADPH MTHFD1_2->Formyl_THF ATIC->THF ATIC->Purines

The Human Folate Cycle and One-Carbon Metabolism.

Quantitative Data on Folate Derivatives

The total folate content in the human body is estimated to be between 15 and 30 mg.[4] Approximately half of this amount is stored in the liver, with the remainder distributed in blood and other tissues.[4] Folate status is commonly assessed by measuring concentrations in serum and red blood cells (erythrocytes).

Table 1: Typical Folate Concentrations and Status Indicators in Humans

Parameter Concentration Status Interpretation Reference
Total Body Stores 15 - 30 mg Overall reserve [4]
Serum Folate > 3 ng/mL (> 6.8 nmol/L) Indicates adequacy [4]

| Mean Erythrocyte Folate (U.S. Adults) | 216 - 398 ng/mL | Reflects long-term status |[4] |

Recent advancements in analytical chemistry, particularly LC-MS/MS, have enabled the precise quantification of different folate forms in circulation. Data from the National Health and Nutrition Examination Survey (NHANES) provides a detailed snapshot of the distribution of these forms in the U.S. population.

Table 2: Distribution of Serum Folate Forms in the U.S. Population (NHANES 2011-2012)

Folate Form Geometric Mean (nmol/L) Contribution to Total Folate (%)
5-methyltetrahydrofolate (5-methylTHF) 37.5 86.7%
Unmetabolized Folic Acid (UMFA) 1.21 4.0%
Non-methyl folate* Not reported directly 4.7%
MeFox (oxidation product of 5-methylTHF) 1.53 4.5%

*Sum of THF, 5-formylTHF, and 5,10-methenylTHF. Data from Pfeiffer et al. (2018).[20]

Experimental Protocols for Folate Analysis

The analysis of folates is challenging due to their low concentrations, inherent instability (especially reduced forms), and the multiplicity of vitamers.[21][22] Several methods have been developed, each with distinct advantages and limitations.

Microbiological Assay
  • Principle : This is the traditional "gold standard" method. It utilizes the microorganism Lactobacillus casei subsp. rhamnosus, which requires folate for growth. The extent of bacterial growth, measured as turbidity, is proportional to the total folate concentration in the sample.[23][24]

  • Sample Preparation :

    • For serum or plasma, samples can often be assayed directly after dilution.[24]

    • For whole blood or red blood cells, samples are lysed using a 1% ascorbic acid solution. Ascorbic acid serves as an antioxidant to protect labile folates.[25]

    • The lysate is incubated to allow endogenous plasma conjugase to hydrolyze folate polyglutamates to monoglutamates, which are the forms utilized by L. casei.[25]

  • Protocol :

    • Prepare a series of standards with known folic acid concentrations.

    • Aseptically add prepared samples and standards to a 96-well microtiter plate containing a folate-free assay medium.[26][27]

    • Inoculate each well with a standardized suspension of L. casei.

    • Incubate the plate for 18-24 hours at 37°C.[23][28]

    • Measure the turbidity (optical density) of each well using a spectrophotometer at a wavelength of 595-650 nm.[26][28]

    • Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.

High-Performance Liquid Chromatography (HPLC)
  • Principle : HPLC separates different folate vitamers based on their physicochemical properties, allowing for individual quantification. It is often coupled with ultraviolet (UV) and/or fluorescence detection for enhanced specificity.[8][29]

  • Sample Preparation :

    • Extraction : Homogenize the sample (e.g., food, tissue) in a buffer containing antioxidants like ascorbic acid and 2-mercaptoethanol.[8][30] A tri-enzyme treatment (using protease, α-amylase, and a conjugase) is typically employed to release folates from the matrix and deconjugate polyglutamates.[8][23]

    • Purification and Concentration : The extract is purified using solid-phase extraction (SPE). Affinity cartridges containing immobilized folate binding protein are highly effective for selectively isolating folates from the complex sample matrix.[8]

  • Protocol :

    • Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).[8][31]

    • Separate the folate vitamers using a gradient elution program, typically with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[31][32]

    • Detect the eluting compounds using a dual-detector setup:

      • UV Detector : Set at ~280-290 nm to quantify oxidized forms like folic acid.[8]

      • Fluorescence Detector : Set at an excitation wavelength of ~295-300 nm and an emission wavelength of ~360 nm for sensitive detection of reduced, naturally occurring folates like 5-methyl-THF.[8][32]

    • Quantify each vitamer by comparing its peak area to that of an authentic standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle : This is the most sensitive and specific method for folate analysis. It couples the separation power of HPLC with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification of multiple folate forms and their catabolites simultaneously.[31][33]

  • Sample Preparation :

    • Add a cocktail of stable isotope-labeled internal standards (e.g., ¹³C-labeled folates) to the serum or plasma sample.[33]

    • Precipitate proteins using a solvent like acetonitrile.[33]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase for injection.[33]

  • Protocol :

    • Separate the folate vitamers using an appropriate HPLC method as described above.

    • Introduce the column effluent into the mass spectrometer source (typically electrospray ionization, ESI).

    • Analyze the compounds using Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole selects a specific parent ion (precursor ion) for a given folate, which is then fragmented. The second quadrupole selects a specific fragment ion (product ion). This precursor-product ion transition is highly specific to the analyte.[31]

    • Quantify each folate vitamer by calculating the ratio of the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

experimental_workflow cluster_analysis Quantification Method sample Sample Collection (Blood, Tissue, Food) extraction Extraction & Stabilization (e.g., Ascorbic Acid Buffer) sample->extraction deconjugation Enzymatic Deconjugation (Conjugase Treatment) extraction->deconjugation cleanup Sample Cleanup / Concentration (Solid-Phase or Affinity Extraction) deconjugation->cleanup hplc HPLC (UV / Fluorescence) cleanup->hplc ms LC-MS/MS (SRM) cleanup->ms micro Microbiological Assay (L. casei) cleanup->micro data Data Analysis (Comparison to Standards) hplc->data ms->data micro->data

Generalized Experimental Workflow for Folate Quantification.

Conclusion

The study of endogenous folate synthesis and metabolism reveals a fascinating interplay between dietary intake, microbial contribution, and a sophisticated intracellular enzymatic network. While humans rely on external sources for the basic folate structure, the subsequent interconversion into a diverse array of coenzymes is fundamental to cellular proliferation, maintenance, and epigenetic regulation. For researchers and drug development professionals, a thorough understanding of these pathways is paramount. It provides the basis for developing novel antimicrobial agents targeting the unique de novo synthesis pathway in pathogens, designing more effective antifolate cancer chemotherapies, and establishing robust analytical methods to accurately assess folate status and the efficacy of public health interventions like food fortification. The continued refinement of analytical techniques such as LC-MS/MS will further illuminate the complex dynamics of folate metabolism and its profound impact on human health and disease.

References

The Integral Role of Folic Acid Disodium in DNA Synthesis and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Folic acid, a synthetic form of the water-soluble vitamin B9, and its salt form, folic acid disodium, are pivotal to fundamental cellular processes. As a precursor to a range of biologically active folate coenzymes, it serves as an essential mediator in one-carbon metabolism.[1][2] This network of biochemical reactions is critical for the biosynthesis of nucleotides—the building blocks of DNA and RNA—and for the methylation of DNA, proteins, and other molecules.[3][4] Consequently, an adequate supply of folate is indispensable for high-fidelity DNA synthesis, effective DNA repair, and the regulation of gene expression, collectively ensuring genomic stability.[5][6]

This technical guide provides an in-depth exploration of the molecular mechanisms through which folic acid disodium, upon conversion to active folates, underpins DNA synthesis and repair. It details the key biochemical pathways, summarizes quantitative data from pertinent studies, outlines experimental protocols used to investigate these functions, and presents visual diagrams of the core processes for researchers, scientists, and drug development professionals.

The Folate Cycle: A Hub for One-Carbon Metabolism

Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[3][7] THF and its derivatives are the functional coenzymes that participate in the folate cycle, accepting and donating one-carbon units at various oxidation states.[8]

The primary functions of this cycle in the context of DNA integrity are twofold:

  • Nucleotide Biosynthesis: The cycle provides essential one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[1][9]

  • Methionine Regeneration: The cycle is linked to the methionine cycle, providing a methyl group for the conversion of homocysteine to methionine. Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including DNA methylation.[10][11]

Key enzymes orchestrate the flow of one-carbon units within the folate cycle:

  • Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to THF, a critical step for regenerating the active folate pool.[7]

  • Serine Hydroxymethyltransferase (SHMT): A vitamin B6-dependent enzyme that transfers a one-carbon unit from serine to THF, producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine.[7]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD1): Catalyzes the interconversion of one-carbon units on the THF scaffold.[7]

  • Methylenetetrahydrofolate Reductase (MTHFR): An FAD-dependent enzyme that irreversibly reduces 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF), channeling one-carbon units towards the methionine cycle.[4][8]

// Connections CH2_THF -> dUMP [ltail=cluster_folate, lhead=cluster_synthesis, label=" One-carbon unit", color="#4285F4"]; dUMP -> dTMP [label="Thymidylate Synthase (TYMS)", color="#4285F4"]; dTMP -> THF [lhead=cluster_folate, style=dashed, label=" DHF produced", color="#4285F4"];

CHO_THF -> Purines [ltail=cluster_folate, lhead=cluster_synthesis, label=" Two one-carbon units", color="#34A853"];

CH3_THF -> HCY [ltail=cluster_folate, lhead=cluster_methylation, label=" Methyl group", color="#FBBC05"]; HCY -> MET [label="Methionine Synthase\n(Vitamin B12)", color="#FBBC05"]; MET -> SAM; SAM -> SAH [label=" Methyltransferase", color="#4285F4"]; SAH -> HCY; SAM -> Methylation [color="#4285F4"]; } end_dot Caption: The Folate Cycle's connection to DNA Synthesis and Methylation.

Role in DNA Synthesis

Folate coenzymes are indispensable for the de novo synthesis of the nucleotide precursors required for DNA replication.[12]

  • Thymidylate (dTMP) Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is a rate-limiting step in DNA synthesis. This reaction is catalyzed by thymidylate synthase (TYMS) and requires 5,10-CH2-THF as the one-carbon donor.[3][7] During this process, the THF moiety is oxidized to DHF and must be recycled back to THF by DHFR to maintain the folate pool.[8]

  • Purine Synthesis: The formation of the purine ring structure (for adenine and guanine) requires two one-carbon donations from 10-formyltetrahydrofolate (10-CHO-THF).[9]

A deficiency in folate disrupts these pathways, leading to an imbalance in the intracellular pool of deoxyribonucleotides. Specifically, the reduced conversion of dUMP to dTMP causes an accumulation of dUMP and its phosphorylated form, dUTP. This imbalance increases the likelihood of uracil being misincorporated into DNA in place of thymine during replication.[10][13]

Role in DNA Repair

Folate's role in DNA repair is intrinsically linked to its function in DNA synthesis and the consequences of its deficiency.

  • Uracil Misincorporation and Base Excision Repair (BER): The presence of uracil in DNA is a common form of DNA damage that is typically repaired by the Base Excision Repair (BER) pathway.[14] The process begins with uracil DNA glycosylase (UDG) excising the uracil base, creating an abasic (AP) site. This AP site is then processed by other BER enzymes, including DNA polymerase β, which fills the gap. However, under conditions of severe folate deficiency, the rate of uracil misincorporation can overwhelm the BER machinery.[13][14] The continuous cycle of uracil removal and attempted repair can lead to an accumulation of transient DNA single-strand breaks. If two such breaks occur in close proximity on opposite strands, it can result in a more deleterious double-strand break, leading to chromosomal damage and genomic instability.[12][13]

  • Impaired Repair Capacity: Beyond uracil misincorporation, some evidence suggests that folate deficiency can directly impair the efficiency of DNA repair pathways. Studies have indicated that folate deficiency may incapacitate repair mechanisms, potentially by altering the expression of key repair enzymes.[14][15]

DNA_Damage_Mechanism Folate_Deficiency Folate Deficiency Reduced_dTMP Reduced dTMP Synthesis Folate_Deficiency->Reduced_dTMP Impaired_Repair Impaired DNA Repair Capacity Folate_Deficiency->Impaired_Repair Increased_dUMP Increased dUMP/dUTP Pool Reduced_dTMP->Increased_dUMP Uracil_Misincorp Uracil Misincorporation into DNA Increased_dUMP->Uracil_Misincorp BER_Activation Base Excision Repair (BER) Pathway Activated Uracil_Misincorp->BER_Activation Strand_Breaks Single-Strand Breaks (Repair Intermediates) BER_Activation->Strand_Breaks Overwhelmed Repair DSBs Double-Strand Breaks & Chromosome Damage Strand_Breaks->DSBs Impaired_Repair->DSBs

Quantitative Data on Folic Acid's Impact on DNA Integrity

Numerous studies have quantified the effects of folate status on various markers of DNA synthesis and damage. The data underscores a "Goldilocks" effect, where both deficiency and excessive intake may be detrimental.[16][17]

Parameter MeasuredStudy Population / ModelFolate StatusKey Quantitative FindingReference
Uracil in DNAFolate-deficient human volunteersFolate deficiency~4 million uracils per cell detected.[13]
Uracil in DNAFolate-deficient human volunteersFolic acid supplementationSupplementation significantly decreased high levels of uracil in DNA.[13]
Chromosome BreaksFolate-deficient human volunteersFolic acid supplementationSupplementation reduced the levels of chromosome breaks.[13][15]
DNA Strand Breaks (Comet Assay)Healthy volunteersFolic acid supplementation (400 µ g/day )Did not significantly alter global DNA strand breakage.[12]
Micronuclei (MNi) FrequencyWIL2-NS cells in cultureFolic acid deficiency + Methylglyoxal (MGO)MNi frequency was significantly increased compared to untreated cells.[18]
De Novo Point MutationsC57BL/6J mice embryosLow folic acid diet (0.3 ppm)2.0-fold increase in mutations compared to control (3 ppm).[17]
De Novo Point MutationsC57BL/6J mice embryosHigh folic acid diet (not specified)1.8-fold increase in mutations compared to control.[16][17]
Sperm DNA Fragmentation Index (DFI)Mice modelFolic acid deficient diet (0.3 mg/kg)Sperm DFI was significantly higher than in sufficient (20 mg/kg) and normal diet groups.[19]
Global DNA MethylationElderly subjects (2-year trial)400 µg folic acid + 500 µg B12 dailyIdentified 6 statistically significant differentially methylated regions (DMRs).[20]

Experimental Protocols for Assessing Folate's Role

Investigating the impact of folic acid on DNA synthesis and repair involves a range of specialized molecular biology techniques.

Host-Cell Reactivation (HCR) Assay

This assay measures the cellular DNA repair capacity, particularly the nucleotide-excision repair (NER) pathway.[15]

  • Plasmid Preparation: A reporter gene (e.g., cat) on a plasmid is damaged by a specific agent, such as benzo[a]pyrene diol epoxide (BPDE), which creates bulky DNA adducts.

  • Transfection: Lymphocytes isolated from subjects are cryopreserved and later thawed for culture. These cells are then transfected with the damaged plasmids.

  • Repair and Expression: The cell's endogenous repair machinery attempts to repair the damage to the reporter gene. The level of successful repair is directly proportional to the subsequent expression of the reporter gene.

  • Quantification: The expression of the reporter gene is quantified (e.g., by measuring CAT enzyme activity), providing a measure of the cell's DNA repair capacity.

Comet Assay (Single-Cell Gel Electrophoresis)

This technique is used to detect DNA strand breaks in individual cells.[21]

  • Cell Encapsulation: Individual cells (e.g., lymphocytes) are suspended in a low-melting-point agarose.

  • Lysis: The cells are lysed using detergents and high salt concentrations to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

  • Enzyme Treatment (Optional): To detect specific types of damage, nucleoids can be incubated with lesion-specific enzymes (e.g., formamidopyrimidine DNA glycosylase - FPG) that convert oxidized bases into strand breaks.[21]

  • Electrophoresis: The slides are placed in an alkaline electrophoresis buffer, which unwinds the DNA. An electric field is applied, causing the negatively charged DNA to migrate towards the anode.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye. Undamaged DNA remains compact within the nucleoid ("head"), while fragmented DNA migrates out, forming a "tail." The intensity and length of the tail relative to the head correlate with the amount of DNA damage.

Reduced Representation Bisulfite Sequencing (RRBS)

This is a high-throughput method for analyzing genome-wide DNA methylation patterns, focusing on CpG-rich regions.[19]

  • DNA Extraction: Genomic DNA is isolated from the cells or tissues of interest.

  • Restriction Digest: The DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that preferentially cuts at CpG sites, enriching for CpG-rich regions like promoters.

  • Library Preparation: Adapters are ligated to the DNA fragments, which are then size-selected.

  • Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification & Sequencing: The treated DNA is amplified by PCR (where uracils are read as thymines) and then sequenced using next-generation sequencing platforms.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequence to the original reference.

Experimental_Workflow cluster_assays DNA Integrity Assessment start Experimental Setup (e.g., Cell Culture, Animal Model with Folic Acid +/- Diets) sample Sample Collection (e.g., Blood, Tissues, Cells) start->sample dna_iso DNA/Cell Isolation sample->dna_iso comet Comet Assay (for DNA Strand Breaks) dna_iso->comet micronucleus Micronucleus Assay (for Chromosomal Damage) dna_iso->micronucleus uracil Uracil Misincorporation Assay dna_iso->uracil methylation DNA Methylation Analysis (e.g., WGBS/RRBS) dna_iso->methylation drc DNA Repair Capacity (e.g., HCR Assay) dna_iso->drc data Data Analysis & Quantification comet->data micronucleus->data uracil->data methylation->data drc->data conclusion Conclusion on Folate's Impact data->conclusion

Conclusion

Folic acid disodium, as a stable precursor to essential folate coenzymes, plays a non-negotiable role in maintaining genomic integrity. Its functions are deeply embedded in the core machinery of life: providing the necessary building blocks for de novo DNA synthesis and ensuring the fidelity of this process. Folate deficiency disrupts this delicate balance, leading to uracil misincorporation and subsequent DNA strand breaks, thereby compromising genomic stability. Furthermore, its integral role in the methylation cycle highlights its influence on the epigenetic regulation of gene expression, including that of DNA repair genes. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating the multifaceted contributions of folate to DNA synthesis and repair, reinforcing its importance in cellular health and the prevention of diseases linked to genomic instability.

References

Methodological & Application

Application Notes and Protocols for Folic Acid Disodium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, also known as Vitamin B9, is an essential water-soluble vitamin crucial for numerous biological processes. In cell culture, it serves as a critical component of media formulations, playing a vital role as a cofactor in one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylates) and amino acids, which are essential for DNA synthesis, repair, and methylation.[1][2] Consequently, folic acid is indispensable for normal cell growth, proliferation, and viability.[3][4]

Standard folic acid, however, presents a significant challenge in media preparation due to its very low solubility in water at physiological pH.[5] This can lead to precipitation and inconsistent final concentrations in the culture medium. Folic acid disodium salt is the highly water-soluble, synthetically prepared form of folic acid, offering superior dissolution characteristics that ensure accurate and reproducible concentrations in cell culture applications.[6][7][8] Once dissolved, it provides the same biologically active folate required by cells. These notes provide detailed protocols for the preparation and use of folic acid disodium salt in cell culture media and summarize its effects on cellular processes.

Physicochemical Properties

Folic acid disodium salt's high water solubility is its primary advantage for cell culture applications.

PropertyValueReference
Molecular Formula C₁₉H₁₇N₇Na₂O₆[6][7]
Molecular Weight 485.36 g/mol [6][7]
Appearance Light yellow to yellow solid powder[7]
Solubility in Water ≥ 100 mg/mL (206.03 mM)[6][7]
CAS Number 29704-76-5[6][7]

Biological Role and Signaling Pathways

Beyond its classical role in one-carbon metabolism, folic acid is now understood to actively modulate intracellular signaling pathways that regulate key cellular decisions like proliferation and differentiation.

3.1. One-Carbon Metabolism Folate derivatives are essential cofactors for the transfer of one-carbon units in the synthesis of purines and pyrimidines for DNA biosynthesis and the methylation cycle for epigenetic modifications.[3]

3.2. Modulation of Signaling Pathways Recent research has demonstrated that folic acid can influence cell behavior through specific signaling cascades:

  • Notch Signaling: In embryonic neural stem cells (NSCs), folic acid supplementation has been shown to increase the expression of Notch1 and its downstream target Hes5.[9] This activation of the Notch pathway promotes NSC proliferation and self-renewal.[9]

  • JAK/STAT3 Signaling: Folic acid can bind to the Folate Receptor α (FRα), which is often overexpressed in cancer cells.[10] This binding can trigger the activation of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cell proliferation and survival.[10][11]

  • Planar Cell Polarity (PCP) Pathway: Folate can regulate the PCP pathway by promoting the transcription of the core gene Vangl2 through the Folate Receptor 1 (FOLR1).[12] This pathway is crucial for cytoskeleton regulation and cell polarity.[12]

Notch_Signaling Folic Acid and Notch Signaling Pathway FolicAcid Folic Acid Notch1 Notch1 Receptor FolicAcid->Notch1 Upregulates Expression Hes5 Hes5 Transcription Notch1->Hes5 Activates Proliferation NSC Proliferation & Self-Renewal Hes5->Proliferation Promotes

Caption: Folic acid stimulates neural stem cell (NSC) proliferation via the Notch pathway.[9]

JAK_STAT_Signaling Folic Acid and JAK/STAT Signaling Pathway FolicAcid Folic Acid FRa Folate Receptor α (FRα) FolicAcid->FRa Binds JAK JAK FRa->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExp Gene Expression (e.g., Cyclin A2, VEGF) Nucleus->GeneExp Upregulates

Caption: Folic acid activates pro-proliferative JAK/STAT3 signaling via FRα.[10]

Quantitative Data: Effects on Cell Proliferation

Supplementation with folic acid has a direct, quantifiable impact on cell growth and metabolic activity. The optimal concentration is cell-type dependent.

Table 1: Effect of Folic Acid Supplementation on Rat Embryonic Neural Stem Cells (NSCs)

Treatment GroupFolic Acid Conc.Relative Cell Viability (MTT Assay, Day 7)% Nestin/BrdU Double-Positive CellsReference
Control 4 mg/L100% (baseline)~18%[9]
Folate-L 8 mg/LSignificantly increased vs. Control~25%[9]
Folate-H 44 mg/LSignificantly increased vs. Folate-L~39%[9]
Data derived from graphical representations in the cited study and indicate a dose-dependent increase in NSC proliferation.[9]

Table 2: Effect of Folic Acid Concentration on HT29 Human Colon Cancer Cells

Folic Acid Conc.Relative Cell GrowthApoptosis RateKey ObservationReference
10 ng/mL (Normal) BaselineBaselineNormal cell turnover[1]
100 ng/mL (Supplemental) Faster growthHigher apoptosisIncreased cell turnover and metabolic activity[1]

Experimental Protocols

The high solubility of folic acid disodium salt simplifies the preparation of stock solutions and ensures accurate dosing in culture media.

Experimental_Workflow General Workflow for Folic Acid Supplementation cluster_0 Preparation cluster_1 Application cluster_2 Analysis A 1. Prepare Stock Solution (Folic Acid Disodium Salt) B 2. Sterile Filter (0.22 µm filter) A->B C 3. Supplement Basal Media to desired concentration B->C D 4. Culture Cells (Incubate) C->D E 5. Perform Assay (e.g., MTT Proliferation Assay) D->E F 6. Analyze Data E->F

Caption: Workflow for using folic acid disodium salt in cell culture experiments.

Protocol 1: Preparation of 1000X Folic Acid Disodium Salt Stock Solution

This protocol describes the preparation of a 4.85 mg/mL (10 mM) stock solution, which is a convenient concentration for subsequent dilutions.

  • Materials and Reagents:

    • Folic Acid Disodium Salt (MW: 485.36 g/mol )

    • Cell culture-grade water (e.g., WFI or Milli-Q)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

    • Sterile, light-protected storage tubes (e.g., amber cryovials)

  • Procedure:

    • Weighing: Accurately weigh 48.5 mg of Folic Acid Disodium Salt powder and transfer it to a 15 mL sterile conical tube.

    • Dissolution: Add 8 mL of cell culture-grade water to the tube. Cap tightly and vortex until the powder is completely dissolved. The solution should be a clear, yellow-orange color.

    • Volume Adjustment: Adjust the final volume to 10 mL with cell culture-grade water.

    • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent contamination.[7][13]

    • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile, light-protected tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Supplementation of Cell Culture Media

This protocol details how to add the stock solution to a basal medium that lacks folic acid or requires supplementation.

  • Materials:

    • Prepared 1000X Folic Acid Disodium Salt stock solution (from Protocol 1)

    • Basal cell culture medium (e.g., RPMI-1640 without folic acid)

    • Other required supplements (e.g., FBS, L-glutamine, antibiotics)

  • Procedure:

    • Thaw: Thaw one aliquot of the folic acid stock solution at room temperature, protected from light.

    • Dilution: To prepare 500 mL of complete medium, aseptically add all other required supplements (e.g., 50 mL FBS, 5 mL L-glutamine) to the basal medium first.

    • Add Folic Acid: To achieve a final concentration of 1X (e.g., 4.85 µg/mL or 10 µM), add 500 µL of the 1000X stock solution to the 500 mL of medium.

    • Mix: Gently swirl the bottle to ensure complete and uniform mixing.

    • Storage: Store the final supplemented medium at 2-8°C, protected from light.[14]

Protocol 3: Assessing Cell Proliferation using MTT Assay

This protocol provides a method to quantify the effect of folic acid supplementation on cell viability and proliferation, based on the methodology used in published studies.[9]

  • Materials:

    • Cells of interest

    • Complete media with varying concentrations of folic acid

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)

    • Microplate reader (absorbance at 490-570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of their standard complete medium. Incubate for 24 hours to allow for attachment.

    • Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of media containing different concentrations of folic acid (e.g., Control, Folate-L, Folate-H as per Table 1). Include wells with medium only as a background control.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO₂).

    • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm or 570 nm).

    • Analysis: After subtracting the background absorbance, calculate the cell viability relative to the control group.

References

Application Notes and Protocols: Preparation of Folic Acid Disodium Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Folic acid, a B vitamin, is crucial for a variety of cellular processes, including nucleotide synthesis and methylation reactions. Its disodium salt is often used in experimental settings due to its enhanced solubility in aqueous solutions. These application notes provide detailed protocols for the preparation, storage, and handling of folic acid disodium stock solutions to ensure consistency and reliability in research applications.

Data Presentation

Table 1: Properties and Storage of Folic Acid Disodium Stock Solutions

ParameterValueSource(s)
Molecular Formula C₁₉H₁₇N₇Na₂O₆[1]
Molecular Weight 485.36 g/mol [1]
Appearance Yellow to orange-yellow crystalline powder[2][3]
Solubility in Water ≥ 100 mg/mL (206.03 mM)[1][4]
Recommended Solvents Water, Dilute NaOH or NaHCO₃ solutions[4][5]
Storage of Powder 4°C for 2 years; -20°C for 3 years (sealed, away from moisture)[1]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1][4][6]
Stability Notes Photolabile; protect from light.[3][5] Heat sensitive.[3][5] More stable in alkaline solutions (pH > 7).[5][7]

Experimental Protocols

Preparation of a 100 mM Folic Acid Disodium Stock Solution

This protocol describes the preparation of a 100 mM stock solution of folic acid disodium in water.

Materials:

  • Folic acid disodium salt powder

  • Sterile, nuclease-free water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Calibrated pH meter (optional)

  • Sterile, light-blocking microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh out the desired amount of folic acid disodium salt powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mM solution, weigh out 485.36 mg.

  • Dissolution: Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be a clear, yellow-orange color. Gentle warming to 37°C can aid dissolution if needed.[6]

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. Folic acid solutions are more stable at a slightly alkaline pH.[5][7] If necessary, adjust the pH to between 7.0 and 8.0 using sterile 0.1 M NaOH.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][6]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the 100 mM folic acid disodium stock solution at room temperature, protected from light.

  • Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a medium with a final concentration of 100 µM folic acid, add 1 µL of the 100 mM stock solution for every 1 mL of culture medium.

  • Mix the medium thoroughly before adding it to your cell cultures.

Mandatory Visualization

Folic Acid Signaling Pathway

Folic acid exerts its biological effects not only through one-carbon metabolism but also by activating specific signaling pathways upon binding to the folate receptor alpha (FOLR1). This can lead to the activation of downstream pathways such as the JAK-STAT3 and ERK1/2 pathways, which are involved in cell proliferation and survival.[8][9][10]

FolicAcidSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FOLR1 FOLR1 FA->FOLR1 Binds JAK JAK FOLR1->JAK Activates ERK ERK1/2 FOLR1->ERK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Promotes pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Gene Promotes

Caption: Folic Acid Signaling via FOLR1

Experimental Workflow

The following diagram illustrates the workflow for preparing a sterile folic acid disodium stock solution for experimental use.

FolicAcidWorkflow start Start weigh Weigh Folic Acid Disodium Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve mix Vortex to Mix dissolve->mix ph_adjust Adjust pH to 7.0-8.0 (Optional) mix->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust If needed ph_adjust->volume_adjust If not sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize aliquot Aliquot into Light-Blocking Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Folic Acid Stock Solution Preparation

References

Application Notes and Protocols for Folic Acid Disodium as a Supplement in Serum-Free Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from serum-supplemented to serum-free media (SFM) is a critical step in the development of robust and reproducible biopharmaceutical production processes. This shift eliminates the variability and potential for contamination associated with animal-derived serum. Folic acid, a B vitamin, and its more soluble salt form, folic acid disodium, are essential supplements in SFM formulations. Folates are critical cofactors in one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2][3][4] These metabolic processes are vital for cell growth, proliferation, and recombinant protein production.

This document provides detailed application notes, experimental protocols, and data presentation guidelines for the effective use of folic acid disodium as a supplement in serum-free cell culture systems, particularly for Chinese Hamster Ovary (CHO) and hybridoma cell lines.

Key Functions of Folic Acid in Cell Culture

  • Nucleotide Synthesis: Folic acid derivatives are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. This is crucial for rapidly dividing cells.[2][4]

  • Amino Acid Metabolism: It plays a key role in the interconversion of amino acids, such as the synthesis of methionine from homocysteine.[4] Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions, including DNA methylation which can influence gene expression.[2][4]

  • Cell Proliferation: By supporting the synthesis of essential biomolecules, folic acid is a critical determinant of cell growth and viability in serum-free environments.[5]

Chemical Properties of Folic Acid Disodium:

Folic acid itself has low solubility at physiological pH.[6][7] The disodium salt offers improved solubility, making it a more suitable choice for liquid media formulations. However, folic acid solutions are sensitive to light and can be unstable at high temperatures or in acidic conditions.[8][9][10] Therefore, sterile filtration is the preferred method for sterilization, and solutions should be stored protected from light.[9][10]

Data Presentation: Illustrative Effects of Folic Acid Disodium Supplementation

While the positive impact of folic acid on cell culture is well-established, specific quantitative data from dose-response studies in serum-free media is not always readily available in a comparative format. The following tables are illustrative examples of how to present such data, based on expected trends. Researchers should generate their own data for their specific cell line and process.

Table 1: Illustrative Dose-Response Effect of Folic Acid Disodium on CHO Cell Growth and Viability in Serum-Free Batch Culture

Folic Acid Disodium (mg/L)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL)Viability at Peak Density (%)
0 (Control)1.56.085
12.510.592
23.816.095
44.519.596
84.218.094
163.515.090

Table 2: Illustrative Impact of Folic Acid Disodium on Recombinant Antibody Production in a CHO Fed-Batch Culture

Folic Acid Disodium in Feed (mg/L)Final Antibody Titer (g/L)Specific Productivity (qP) (pg/cell/day)
0 (Control)1.820
22.525
43.530
84.235
124.033
163.731

Signaling Pathways and Metabolic Workflows

Folate Metabolism and One-Carbon Transfer

Folic acid is a precursor to tetrahydrofolate (THF), the active coenzyme in one-carbon metabolism. Upon entering the cell, folic acid is reduced to THF by dihydrofolate reductase (DHFR).[2][6] THF then accepts one-carbon units from donors like serine to form various derivatives that participate in the synthesis of purines, thymidylate, and methionine.

Folate_Metabolism Folic_Acid Folic Acid (Supplement) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP (Thymidylate) Methylene_THF->dTMP TS Methyl_THF->THF MTR Methionine Methionine Methyl_THF->Methionine Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Homocysteine Homocysteine Homocysteine->Methionine dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Folate Metabolism and its role in nucleotide and amino acid synthesis.
Experimental Workflow for Optimization

A systematic approach is necessary to determine the optimal concentration of folic acid disodium for a specific cell line and process. The following workflow outlines the key steps.

Experimental_Workflow Start Start: Basal Serum-Free Medium (without Folic Acid) Preparation Prepare Folic Acid Disodium Stock Solution Start->Preparation Titration Supplement Basal Medium with Varying Concentrations of Folic Acid Disodium Preparation->Titration Cell_Culture Inoculate and Culture Cells (e.g., CHO, Hybridoma) Titration->Cell_Culture Monitoring Monitor Cell Growth, Viability, and Metabolites Daily Cell_Culture->Monitoring Harvest Harvest Culture Supernatant at Multiple Time Points Monitoring->Harvest Analysis Analyze Cell Density/Viability (e.g., Trypan Blue, MTT) and Product Titer (e.g., ELISA, HPLC) Harvest->Analysis Data_Analysis Data Analysis and Determination of Optimal Concentration Analysis->Data_Analysis End End: Optimized Serum-Free Medium Data_Analysis->End

Workflow for optimizing folic acid disodium in serum-free media.

Experimental Protocols

Protocol 1: Preparation of Folic Acid Disodium Stock Solution

Materials:

  • Folic acid disodium salt (cell culture grade)

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of folic acid disodium powder in a sterile weighing boat.

  • Dissolution: Dissolve the powder in nuclease-free water to a concentration of, for example, 1 g/L. Folic acid disodium is more soluble than folic acid, but gentle warming (to no more than 37°C) and vortexing may be required for complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Evaluation of Folic Acid Disodium on Cell Growth, Viability, and Recombinant Protein Production in a Fed-Batch Culture

This protocol outlines a comprehensive experiment to determine the optimal concentration of folic acid disodium.

Materials:

  • Suspension-adapted CHO or hybridoma cells

  • Basal serum-free medium (folate-free for control)

  • Folic acid disodium stock solution (from Protocol 1)

  • Sterile shake flasks or bioreactors

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Microplate reader

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Detergent solution (e.g., 10% SDS in 0.01 M HCl)

  • ELISA or HPLC system for protein quantification

Procedure:

Part A: Cell Culture Setup

  • Media Preparation: Prepare shake flasks or bioreactors with the basal serum-free medium. Supplement each vessel with a different final concentration of folic acid disodium from the stock solution (e.g., 0, 1, 2, 4, 8, 16 mg/L).

  • Inoculation: Inoculate the cells at a starting viable cell density of approximately 0.5 x 10^6 cells/mL.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, 5% CO2, and agitation at 120 rpm).

  • Daily Sampling: Aseptically collect a sample from each culture daily for analysis.

Part B: Daily Monitoring

  • Cell Counting and Viability:

    • Mix an aliquot of the cell suspension with an equal volume of trypan blue.

    • Count the viable and non-viable cells using a hemocytometer or an automated cell counter.

    • Calculate the viable cell density (VCD) and percentage of viability.

  • MTT Assay for Cell Proliferation:

    • Plate 100 µL of cell suspension from each condition into a 96-well plate in triplicate.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of detergent solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

    • Read the absorbance at 570 nm using a microplate reader.

Part C: Recombinant Protein Quantification (at desired time points, e.g., end of culture)

  • Sample Preparation: Centrifuge the collected cell culture samples to pellet the cells and collect the supernatant.

  • Quantification (Example: ELISA for Monoclonal Antibody):

    • Coat a 96-well plate with a capture antibody specific to the recombinant protein.

    • Block the plate to prevent non-specific binding.

    • Add diluted culture supernatants and a standard curve of the purified protein.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting color change using a microplate reader.

    • Calculate the protein concentration in the samples based on the standard curve.

Part D: Data Analysis

  • Plot the VCD and viability over time for each folic acid concentration.

  • Calculate the IVCD for each condition.

  • Compare the MTT assay results to determine the effect on cell proliferation.

  • Correlate the final protein titer and specific productivity (qP) with the folic acid concentration.

  • Determine the optimal concentration of folic acid disodium that provides the best balance of cell growth, viability, and recombinant protein production.

Conclusion

Folic acid disodium is an indispensable component of serum-free media for the robust growth of mammalian cells and the production of recombinant proteins. Its enhanced solubility makes it a practical alternative to folic acid. By understanding its role in cellular metabolism and employing systematic optimization strategies as outlined in these protocols, researchers and drug development professionals can formulate highly effective serum-free media, leading to more consistent and productive bioprocesses. The provided illustrative data tables and experimental workflows serve as a guide for the systematic evaluation and implementation of folic acid disodium in your specific cell culture applications.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Folic Acid Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Folic acid, a crucial B vitamin, is vital for numerous metabolic processes, including nucleotide synthesis and red blood cell formation.[1] Accurate quantification is essential in pharmaceutical formulations and clinical research. This application note details a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of folic acid disodium. The method utilizes a simple sample preparation procedure and a rapid chromatographic run, making it suitable for high-throughput analysis.[2] The protocol has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Folic acid (Vitamin B9) and its derivatives are essential for one-carbon transfer reactions in cellular metabolism.[3] Folic acid disodium, a salt form of folic acid, offers increased solubility in aqueous solutions, making it a common choice for pharmaceutical preparations. Traditional analytical methods for folate analysis can be laborious and may lack the specificity required to distinguish folic acid from its structurally similar metabolites.[4] LC-MS/MS provides superior sensitivity and selectivity, enabling precise quantification even in complex matrices.[5][6] This method describes a straightforward approach using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4]

Experimental Protocol

Materials and Reagents
  • Folic Acid Disodium reference standard

  • Folic Acid-d4 or ¹³C₅-Folic Acid (Internal Standard, IS)[4][7]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid or Acetic Acid (LC-MS Grade)[3][8]

  • Ammonium Acetate (LC-MS Grade)[5][9]

  • Ultrapure Water

  • Ascorbic Acid (as a stabilizer, if required)[3][10]

Standard and Sample Preparation

Note: Folic acid is sensitive to light. All solutions should be prepared in amber vials or protected from light.[9][11]

  • Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of Folic Acid-d4 in 100 mL of a 50:50 (v/v) methanol:water solution.

  • Folic Acid Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Folic Acid Disodium in 100 mL of ultrapure water containing 0.1% ammonium hydroxide to ensure complete dissolution and stability.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Folic Acid Stock Solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • Sample Preparation (from a pharmaceutical formulation):

    • Accurately weigh a portion of the formulation (e.g., ground tablet powder, liquid) equivalent to a known amount of folic acid.

    • Dissolve/disperse the sample in a known volume of diluent (e.g., water with 0.1% ammonium hydroxide).

    • Vortex and sonicate to ensure complete dissolution.

    • Perform a protein precipitation step if the matrix is complex (e.g., plasma, serum). Add 3 parts of cold acetonitrile containing the internal standard to 1 part of the sample solution.[4][12]

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes.[3]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][8]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm[3]
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate)[5][8]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.4 mL/min[5]
Gradient 0-1.0 min: 10% B; 1.0-4.0 min: 10-90% B; 4.0-5.0 min: 90% B; 5.1-6.0 min: 10% B[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]
Autosampler Temp 4 °C[3]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Positive or Negative[3][5]
Capillary Voltage 3000 V[4]
Source Temperature 290 °C[4]
Nebulizer Gas 50 psi[4]
Sheath Gas Flow 11 L/min[4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Folic Acid and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Folic Acid 442.2295.1Positive [M+H]⁺
Folic Acid 440.2311.1Negative [M-H]⁻[4]
Folic Acid-d4 (IS) 446.2299.1Positive [M+H]⁺
Folic Acid-d4 (IS) 444.2315.1Negative [M-H]⁻[4]

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL[8]
Correlation Coefficient (r²) > 0.995[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[3]
Precision (% CV) < 15% (< 20% at LLOQ)[3]
Recovery > 85%[6]
Matrix Effect Minimal and compensated by IS

Diagrams and Workflows

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

G SampleReceipt Sample Receipt & Login SamplePrep Sample Weighing & Dilution SampleReceipt->SamplePrep StdPrep Standard & IS Preparation Extraction Protein Precipitation / Extraction StdPrep->Extraction SamplePrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAcq Data Acquisition (MRM) LCMS->DataAcq DataProc Data Processing & Quantification (Peak Integration & Calibration) DataAcq->DataProc Report Report Generation DataProc->Report

Caption: Workflow for Folic Acid Disodium Quantification.

Method Validation Logic

The logical relationship between the core components of analytical method validation ensures a robust and reliable assay.

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Sensitivity Sensitivity (LLOQ / LLOD) Validation->Sensitivity Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability

Caption: Core Components of Analytical Method Validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific tool for the quantification of folic acid disodium in various samples.[3] The simple extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly valuable for quality control in pharmaceutical manufacturing and for research applications in drug development.[2][4]

References

Application Notes and Protocols for Animal Studies Using Folic Acid Disodium Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for a multitude of biological processes, including DNA synthesis, repair, and methylation.[1] Its role as a precursor for co-factors in one-carbon metabolism makes it essential for health, growth, and development.[2] In animal research, folic acid supplementation is widely used to investigate its therapeutic potential and physiological effects across various disease models, from neurodevelopmental disorders to cancer and metabolic diseases.[3][4][5] These application notes provide detailed protocols and summarized data from various animal studies to guide researchers in designing and executing experiments with folic acid disodium supplementation.

Experimental Protocols

Protocol 1: Neuroprotective Effects in a Mouse Model of Autism

This protocol is adapted from a study investigating the effects of folic acid on autistic-like phenotypes in BTBR T+ Itpr3tf/J (BTBR) mice.[3]

  • Animal Model : Male BTBR T+ Itpr3tf/J mice.

  • Objective : To assess the impact of folic acid on stereotyped behaviors, social deficits, and memory, and to investigate underlying mechanisms related to oxidative stress, inflammation, and ferroptosis.[3]

  • Folic Acid Preparation and Administration :

    • Compound : Folic Acid (Disodium salt is preferred for solubility if administered in drinking water, though the study cited used oral administration).

    • Dosage : 0.2 mg/kg/day.[3]

    • Route : Oral gavage.

    • Duration : Postnatal days 14 to 35.[3]

  • Experimental Workflow :

    • Animal Selection : Use BTBR T+ Itpr3tf/J mice as the experimental model and C57BL/6J mice as controls.

    • Group Allocation : Divide BTBR mice into two groups: a control group receiving the vehicle (e.g., water) and a treatment group receiving folic acid.

    • Supplementation : Administer folic acid or vehicle daily via oral gavage for the specified duration.

    • Behavioral Testing : At the end of the supplementation period, perform a battery of behavioral tests to assess stereotyped behaviors, social interaction, and spatial learning/memory.

    • Tissue Collection : Following behavioral tests, euthanize animals and collect brain tissue, specifically the hippocampus.

    • Biochemical Analysis : Analyze hippocampal tissue for markers of oxidative stress (malondialdehyde, glutathione), neuroinflammation (proinflammatory cytokines like IL-1β, IL-6, TNF-α), and ferroptosis-related proteins.[3]

Protocol 2: Maternal Supplementation and Offspring Cognitive Function in Rats

This protocol is based on a study evaluating the effects of maternal folic acid supplementation on the cognitive and biochemical markers in dams and their offspring.[4]

  • Animal Model : Female Wistar rats and their offspring.

  • Objective : To evaluate the effects of different doses of folic acid in the maternal diet on cognitive function, oxidative stress, and inflammatory markers in both dams and their adult offspring.[4]

  • Folic Acid Preparation and Administration :

    • Compound : Folic Acid, mixed into the diet.

    • Diet : AIN-93 diet (control) and AIN-93 diet supplemented with folic acid.

    • Dosage : 5 mg/kg, 10 mg/kg, and 50 mg/kg of diet. A folate-deficient diet is used as a negative control.[4]

    • Route : Dietary.

    • Duration : Throughout pregnancy and lactation.[4]

  • Experimental Workflow :

    • Animal Acclimatization : Acclimatize pregnant female rats to the facility.

    • Group Allocation : Randomly assign dams to different dietary groups (control, folate-deficient, and three supplemented doses).

    • Dietary Administration : Provide the respective diets throughout the gestational and lactation periods.

    • Dam Analysis : After lactation, perform cognitive tests (e.g., Y-maze test) on the dams. Collect blood and brain tissue (frontal cortex, hippocampus) to analyze for carbonylated proteins, homocysteine, and cytokines (IL-4, IL-6, TNF-α).[4]

    • Offspring Analysis : Wean the offspring and raise them to adulthood. Subject them to an animal model of schizophrenia (optional, as per the original study) and assess inflammatory parameters to determine the long-term effects of maternal diet.[4]

Protocol 3: Intestinal Health in Offspring of Supplemented Sows

This protocol is derived from a study on the impact of maternal folic acid supplementation on the intestinal health of piglets.[6]

  • Animal Model : Duroc sows and their offspring piglets.

  • Objective : To investigate the effect of maternal folic acid supplementation on the growth performance, intestinal morphology, and intestinal stem cell proliferation in offspring.[6]

  • Folic Acid Preparation and Administration :

    • Compound : Folic Acid, mixed into the diet.

    • Dosage : 15 mg/kg of folic acid added to the basal diet (which contained 1.3 mg/kg).[6]

    • Route : Dietary.

    • Duration : Throughout gestation and lactation.[6]

  • Experimental Workflow :

    • Animal Selection : Use sows of similar parity and genetic background.

    • Group Allocation : Randomly divide sows into a control group (basal diet) and a treatment group (folic acid-supplemented diet).

    • Dietary Administration : Feed the assigned diets throughout the entire gestation and lactation periods.

    • Offspring Data Collection :

      • Record the body weight of piglets at birth and weaning.[6]

      • Collect blood samples to measure serum folate levels.[6]

      • At weaning, collect intestinal tissue samples (duodenum, jejunum) from a subset of piglets.

    • Tissue Analysis :

      • Perform histological analysis (H&E staining) to measure villus length and crypt depth.[6]

      • Use quantitative PCR (qPCR) to analyze the expression of genes related to folate metabolism (e.g., FOLR1, DHFR, MTHFR) and nutrient transporters.[6]

Data Presentation: Summary of Quantitative Findings

Table 1: Effects of Folic Acid on Neurological and Behavioral Parameters

Animal Model Dosage Duration Key Findings Reference
BTBR T+ tf/J Mice 0.2 mg/kg/day (oral) Postnatal days 14-35 Rescued stereotyped behaviors, social deficits, and memory impairments. Reduced proinflammatory cytokines (IL-1β, IL-6, TNF-α) in the hippocampus. [3]
AD Transgenic Mice 600 µg/kg (gavage) Daily Upregulated DNA methylation levels in the brain. Altered methylation profiles of genes in the JAK-STAT and LTD signaling pathways. [7]
Wistar Rats (Dams) 5 and 10 mg/kg (diet) Pregnancy & Lactation Prevented spatial memory deficits observed in folate-deficient dams. Prevented increases in carbonylated proteins and homocysteine. [4]

| Rat Offspring (Male) | 4 mg/kg (maternal diet) | Gestation | Impaired memory and motor skills in offspring. Increased anxiety- and depression-like behaviors. Increased neuroinflammation markers (TNF-α, IL-1β, IL-6) in the cerebral cortex. |[8] |

Table 2: Effects of Folic Acid on Physiological and Metabolic Parameters

Animal Model Dosage Duration Key Findings Reference
Piglets (from supplemented sows) 15 mg/kg (maternal diet) Gestation & Lactation Increased body weight and serum folate levels in piglets. Improved villus length in the duodenum and jejunum. [6]
Weanling Piglets 3-9 mg/kg (diet) 24 days (post-weaning) Improved feed efficiency and a trend for higher growth. Increased serum interferon-γ (IFN-γ) levels. [9]
Perinatal Holstein Cows 120 mg/500 kg/day 14 days pre- & 7 days post-calving Significantly increased average milk yield. Regulated key metabolic-related genes (DGAT2, ALOX5). [10]
CCl4-treated Rats 25 mg/kg (diet) 6 weeks Aggravated liver fibrosis; higher content of collagen and activated stellate cells. [11]

| Beagles (ENNG-induced gastric cancer model) | 20 mg/day (oral) | 15 months | Reduced incidence of gastric cancer (3/8 treated vs. 8/8 control). Markedly elevated serum and gastric mucosal folate concentrations. |[5] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G Generalized Workflow for Folic Acid Animal Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis A Animal Model Selection (e.g., Mice, Rats) B Acclimatization (1-2 weeks) A->B C Random Group Allocation B->C D Control Group (Basal Diet/Vehicle) C->D E Treatment Group (Folic Acid Supplementation) C->E F Daily Administration (Diet, Gavage, Water) D->F E->F G Monitoring (Weight, Health, Behavior) F->G H Endpoint Assays (Behavioral Tests) G->H I Sample Collection (Blood, Tissues) H->I J Biochemical & Molecular Analysis (ELISA, qPCR, Western Blot, H&E) I->J K Statistical Analysis & Data Interpretation J->K Akt_Pathway FA Folic Acid Akt Akt Activation (Phosphorylation) FA->Akt promotes MRFs Myogenic Regulatory Factors (MyoD, Myogenin) Akt->MRFs upregulates Diff Myoblast Differentiation & Fusion MRFs->Diff induces JAK_STAT_Pathway FA Folic Acid OCM One-Carbon Metabolism FA->OCM supports SAM S-adenosylmethionine (Methyl Donor) OCM->SAM Methylation DNA Methylation SAM->Methylation provides methyl group JAK_STAT JAK-STAT Pathway Genes Methylation->JAK_STAT modulates Response Altered Gene Expression & Cellular Response JAK_STAT->Response

References

Application Notes and Protocols for Folic Acid Disodium in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B vitamin, has emerged as a promising targeting ligand in drug delivery, primarily for cancer therapeutics.[1][2] Its utility stems from the overexpression of the folate receptor (FR) on the surface of many cancer cells, including those in ovarian, breast, lung, and colorectal cancers, while its expression in healthy tissues is limited.[2][3] This differential expression allows for the targeted delivery of therapeutic agents to malignant cells, thereby enhancing efficacy and reducing off-target toxicity.[3][4] Folic acid is an attractive targeting moiety due to its small size, non-immunogenicity, high stability, and ease of conjugation to various nanoparticle systems.[5][6]

This document provides detailed application notes and experimental protocols for the use of folic acid disodium in the development of targeted drug delivery systems. Folic acid disodium, the salt form of folic acid, offers significant advantages in formulation due to its enhanced aqueous solubility and stability, particularly at neutral and alkaline pH, which are often encountered during nanoparticle synthesis and in physiological environments.[7][8]

Key Advantages of Folic Acid Disodium in Drug Delivery

  • Enhanced Aqueous Solubility: Folic acid is poorly soluble in water, especially in acidic to neutral solutions.[8] Folic acid disodium exhibits significantly higher solubility in aqueous media, which facilitates its incorporation into various nanoparticle formulations without the need for harsh organic solvents that could denature the drug or the carrier.[7][9]

  • Improved Stability: Aqueous solutions of folic acid can be unstable, particularly when exposed to light or heat. The disodium salt form generally offers greater stability in solution, which is crucial for the preparation and storage of drug delivery systems.[10]

  • Facilitated Conjugation: The enhanced solubility of folic acid disodium can simplify the conjugation process to nanoparticles, leading to more efficient and reproducible surface modification.

Data Presentation: Physicochemical and In Vitro Efficacy of Folic Acid-Targeted Nanoparticles

The following tables summarize quantitative data from various studies on folic acid-conjugated nanoparticle systems, highlighting key parameters that influence their efficacy.

Table 1: Physicochemical Characterization of Folic Acid-Targeted Nanoparticles

Nanoparticle SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
FA-PLGA NPsAmodiaquine203.4 ± 8.8---[2]
FA-CS-PLGA NPsSodium Butyrate----[1]
FA-β-CD NPsCurcumin151.8-20.2795.64 ± 0.92[11]
FA-CS NPsMitoxantrone48-58-18.4 ± 0.477.5 ± 1.9
FA-CS NPsDoxorubicin38 ± 2+13.6 ± 4.830.5 ± 1.245.4 ± 3.2
FA-DPLA-co-PEG NanomicellesLetrozole241.3-13.86.4 - 9.161.6 - 76.3[12][13]
FA-PLGA NPs9-Nitrocamptothecin115 ± 12--57[14]

Table 2: In Vitro Cytotoxicity of Folic Acid-Targeted vs. Non-Targeted Nanoparticles (IC50 Values)

Cell LineDrugFormulationIC50Reference
MCF-79-NitrocamptothecinFree Drug-[14]
PLGA NPs4.5 µg/mL[14]
FA-PLGA NPs1.25 µg/mL[14]
PC39-NitrocamptothecinFree Drug4.15 µg/mL[14]
FA-PLGA NPs2.9 µg/mL[14]
MCF-7LetrozoleFree LTZ125 ± 2 nM[13]
LTZ-NM100 ± 2 nM[13]
LTZ-FNM87 ± 1 nM[13]
HepG-2Chlorambucil/IR780F127@PLGA/CHL/IR7801.1069 mg/mL[15]
F127-folate@PLGA/CHL/IR7801.014 mg/mL[15]

Experimental Protocols

Protocol 1: Synthesis of Folic Acid-Conjugated PLGA Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with folic acid.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Folic acid disodium salt

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 12 kDa)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Folic Acid:

    • Dissolve 10 mg of folic acid disodium salt in 2 mL of DMSO.

    • Add 15 mg of EDC and 10 mg of NHS to the folic acid solution.

    • Stir the mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group of folic acid.[1]

  • Preparation of PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation Method):

    • Dissolve 100 mg of PLGA and the desired amount of the therapeutic drug in 5 mL of DCM.

    • Prepare a 1% (w/v) PVA solution in deionized water.

    • Add the PLGA/drug solution to 20 mL of the PVA solution and emulsify by sonication on an ice bath for 5 minutes.

  • Conjugation of Folic Acid to PLGA Nanoparticles:

    • To the freshly prepared PLGA nanoparticle emulsion, add the activated folic acid solution dropwise while stirring.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Nanoparticle Recovery and Purification:

    • Evaporate the DCM under reduced pressure.

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Wash the nanoparticle pellet three times with deionized water to remove unreacted reagents and excess PVA.

    • Resuspend the purified nanoparticles in deionized water or PBS.

    • To further purify the nanoparticles and remove any remaining unreacted folic acid, dialyze the suspension against deionized water for 24 hours using a dialysis membrane.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxicity of folic acid-targeted nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, both known to overexpress folate receptors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Folic acid-targeted nanoparticles (and non-targeted nanoparticles as a control)

  • Free drug solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, folic acid-targeted nanoparticles, and non-targeted nanoparticles in the cell culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control.

    • Incubate the plate for another 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the cell viability (%) using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation by plotting cell viability against drug concentration.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of folic acid-targeted nanoparticles in a tumor-bearing mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., MCF-7)

  • Matrigel

  • Folic acid-targeted nanoparticles loaded with a therapeutic agent

  • Non-targeted nanoparticles loaded with the same therapeutic agent

  • Free drug solution

  • Saline solution (as a control)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Tumor Xenograft Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the tumor growth regularly using calipers.

    • When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group):

      • Group 1: Saline (Control)

      • Group 2: Free drug

      • Group 3: Non-targeted nanoparticles

      • Group 4: Folic acid-targeted nanoparticles

    • Administer the treatments intravenously (via the tail vein) or intraperitoneally at a predetermined dose and schedule (e.g., once every three days for four cycles).

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Monitor the mice for any signs of toxicity or adverse effects.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and take photographs.

    • Major organs (liver, spleen, kidneys, heart, lungs) can be collected for histological analysis to assess any potential toxicity of the nanoparticles.

    • Analyze the tumor growth inhibition for each treatment group compared to the control group.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate Receptor-Mediated Endocytosis Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FA-NP Folic Acid-Conjugated Nanoparticle FR Folate Receptor FA-NP->FR Binding Endosome Early Endosome FR->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.

Experimental Workflow for Nanoparticle Synthesis and Characterization

Experimental Workflow Nanoparticle Synthesis and Characterization Workflow Start Start FA_Activation Folic Acid Activation (EDC/NHS) Start->FA_Activation NP_Formation Nanoparticle Formation (e.g., Emulsion) Start->NP_Formation Conjugation Conjugation of Activated Folic Acid FA_Activation->Conjugation NP_Formation->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Characterization Physicochemical Characterization (DLS, TEM, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for folic acid-conjugated nanoparticle synthesis.

Logical Relationship in Targeted Drug Delivery

Logical Relationship Logic of Folic Acid-Targeted Drug Delivery FR_Overexpression Folate Receptor Overexpression on Cancer Cells FA_Targeting Folic Acid as Targeting Ligand FR_Overexpression->FA_Targeting Selective_Binding Selective Binding to Cancer Cells FA_Targeting->Selective_Binding Enhanced_Uptake Enhanced Cellular Uptake via Endocytosis Selective_Binding->Enhanced_Uptake Increased_Drug_Conc Increased Intracellular Drug Concentration Enhanced_Uptake->Increased_Drug_Conc Improved_Efficacy Improved Therapeutic Efficacy Increased_Drug_Conc->Improved_Efficacy Reduced_Toxicity Reduced Systemic Toxicity Increased_Drug_Conc->Reduced_Toxicity

Caption: Rationale for folic acid-targeted cancer therapy.

References

Application Notes and Protocols for the Microbiological Assay of Folic Acid Using Lactobacillus casei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a water-soluble B-vitamin, plays a crucial role in various metabolic processes, including nucleotide synthesis and red blood cell formation.[1] Accurate quantification of folic acid in diverse samples such as pharmaceuticals, food products, and biological fluids is essential for quality control, nutritional assessment, and clinical diagnostics. The microbiological assay utilizing Lactobacillus casei remains a widely accepted and reliable method for determining folic acid content.[2][3] This method is based on the principle that the growth of Lactobacillus casei is directly proportional to the amount of folic acid present in the growth medium.[4] Lactobacillus casei ATCC 7469 is a commonly used test organism for this assay.[5][6]

This document provides a detailed protocol for the microbiological assay of folic acid using Lactobacillus casei, including media preparation, sample handling, and data analysis. The use of a 96-well microtiter plate format, which offers advantages in terms of throughput and reagent consumption, is also described.[2][3]

Principle of the Assay

The microbiological assay for folic acid relies on the absolute requirement of the bacterium Lactobacillus casei for this vitamin for its growth. In a specially formulated basal medium that contains all necessary nutrients except for folic acid, the growth of L. casei will be limited.[6] When a sample containing folic acid is added to this medium, the bacteria will grow in proportion to the concentration of the vitamin. By measuring the extent of bacterial growth (typically through turbidity) and comparing it to the growth observed with known concentrations of a folic acid standard, the amount of folic acid in the sample can be accurately determined.[4]

Assay_Principle cluster_0 Assay Setup cluster_1 Incubation cluster_2 Measurement & Analysis Medium Basal Medium (Folic Acid Deficient) Incubation Incubation at 35-37°C for 18-24 hours Medium->Incubation L_casei Lactobacillus casei (Inoculum) L_casei->Incubation Standard Folic Acid Standard (Known Concentrations) Standard->Incubation Sample Test Sample (Unknown Folic Acid) Sample->Incubation Turbidity Turbidity Measurement (e.g., at 620 nm) Incubation->Turbidity Std_Curve Standard Curve Generation Turbidity->Std_Curve Concentration Determination of Folic Acid Concentration in Sample Std_Curve->Concentration

Caption: Principle of the Microbiological Folic Acid Assay.

Materials and Reagents

Media and Solutions
ComponentPurpose
Folic Acid Casei MediumBasal medium for the assay, deficient in folic acid.[5][6]
Lactobacillus casei (ATCC 7469)Test organism.
Lactobacilli Agar/BrothFor maintenance and inoculum preparation of L. casei.[7]
Folic Acid Reference StandardFor preparation of the standard curve.
Ascorbic Acid SolutionTo protect folates from oxidation during sample preparation.[8]
0.1 M NaOHFor dissolving the folic acid standard.[8]
Phosphate BufferFor sample homogenization and dilution.[9]
Sterile Saline (0.85%)For washing the bacterial cells.[10]
Equipment
  • Autoclave

  • Incubator (35-37°C)

  • Spectrophotometer or Microplate Reader (capable of measuring absorbance at 620-660 nm)

  • Centrifuge

  • pH meter

  • Volumetric flasks and pipettes

  • Sterile test tubes or 96-well microtiter plates

Experimental Protocols

Preparation of Media and Reagents

Folic Acid Casei Medium:

  • Suspend the dehydrated Folic Acid Casei Medium in distilled water according to the manufacturer's instructions. A typical formulation includes vitamin-free casein acid hydrolysate, dextrose, sodium acetate, and various salts and growth factors.[6][7]

  • Heat to boiling to dissolve the medium completely.[6]

  • Dispense into appropriate containers and sterilize by autoclaving at 121°C for 5-15 minutes.[5][9]

Folic Acid Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh a suitable amount of USP Folic Acid Reference Standard (e.g., 25 mg) and transfer it to a volumetric flask.[4]

  • Dissolve in a small volume of 20% ethanol containing 0.1 M NaOH, then dilute with 25% ethanol to the final volume. Adjust the pH to 7.0.[4]

  • Store the stock solution protected from light at 4°C.

Working Standard Solution (e.g., 10 ng/mL):

  • Perform serial dilutions of the stock solution with a suitable buffer (e.g., phosphate buffer) to achieve the desired working concentration.[4]

Preparation of Inoculum
  • Subculture Lactobacillus casei from a stock culture onto Lactobacilli Agar and incubate at 35-37°C for 18-24 hours.[7]

  • Transfer a loopful of the culture to Lactobacilli Broth and incubate for 18-24 hours at 35-37°C.[6]

  • Centrifuge the bacterial suspension to pellet the cells.

  • Wash the cells aseptically with sterile saline and resuspend in sterile saline or single-strength Folic Acid Casei Medium.[6]

  • Dilute the washed cell suspension to obtain a suitable inoculum density.

Sample Preparation

The goal of sample preparation is to extract folic acid into a form that is available to the microorganism.

  • Solid Samples (e.g., tablets, food):

    • Homogenize a known weight of the sample in a phosphate buffer (pH 6.1) containing ascorbic acid to protect the folate.[9]

    • For food samples, an enzymatic treatment with protease and α-amylase may be necessary to release bound folic acid.[4]

    • Autoclave the suspension at 121°C for 10-15 minutes to further extract the folic acid.[9]

    • Cool and centrifuge or filter the extract to obtain a clear supernatant.

    • Dilute the extract to an expected folic acid concentration within the range of the standard curve.

  • Liquid Samples (e.g., serum, plasma):

    • Dilute the sample with a buffer containing ascorbic acid.[8]

    • For red blood cell folate, whole blood is lysed in an ascorbic acid solution to allow plasma conjugase to convert polyglutamates to the monoglutamate form that L. casei can utilize.[8][11]

Assay Procedure (96-Well Microtiter Plate Method)

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Basal Medium E Add Basal Medium to all Wells A->E B Prepare Standard & Sample Solutions D Dispense Standard/Sample/Blank into Microplate Wells B->D C Prepare L. casei Inoculum F Inoculate with L. casei (except blanks) C->F D->E E->F G Incubate Plate at 35-37°C for 18-24 hours F->G H Measure Turbidity (Absorbance) at 620-660 nm G->H I Plot Standard Curve (Absorbance vs. Concentration) H->I J Calculate Folic Acid Concentration in Sample from Standard Curve I->J

Caption: Experimental Workflow for the Microbiological Assay.
  • Plate Setup:

    • Add varying concentrations of the folic acid working standard to a series of wells in triplicate (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.0 ng/well).[5][7]

    • Add different dilutions of the prepared sample extract to another series of wells in triplicate.

    • Include blank wells containing only the basal medium (no inoculum).

  • Addition of Medium and Inoculum:

    • Add the sterile Folic Acid Casei Medium to all standard and sample wells.

    • Inoculate all wells (except the blanks) with a standardized suspension of L. casei.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.[5][6]

  • Measurement:

    • After incubation, measure the turbidity (absorbance) of each well using a microplate reader at a wavelength between 620 nm and 660 nm.[6][10]

Data Analysis
  • Standard Curve:

    • Subtract the average absorbance of the blank wells from the absorbance readings of the standard and sample wells.

    • Plot a standard curve of the average corrected absorbance versus the concentration of the folic acid standards.

  • Sample Concentration Calculation:

    • Determine the folic acid concentration in the sample wells by interpolating their corrected absorbance values from the standard curve.

    • Calculate the original folic acid content in the sample by multiplying the determined concentration by the dilution factor used during sample preparation.

Quantitative Data Summary

Standard Curve Parameters
ParameterTypical Value
Folic Acid Concentrations0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 ng/tube (10 mL)[5][7]
Incubation Temperature35-37°C[5][6]
Incubation Time16-24 hours[6][7]
Wavelength for Turbidity620-660 nm[6][10]
Folic Acid Casei Medium Composition (Typical)
IngredientAmount per Liter
Vitamin-free Casein Acid Hydrolysate10.0 g[6]
Dextrose40.0 g[6]
Sodium Acetate40.0 g[6]
Dipotassium Phosphate1.0 g[6]
Monopotassium Phosphate1.0 g[6]
L-Asparagine0.6 g[7]
L-Cystine Hydrochloride0.5 g[7]
DL-Tryptophan0.2 g[6]
Adenine, Guanine, Uracil, Xanthine0.01-0.02 g each[7]
Various Salts and Vitamins(excluding folic acid)
Final pH6.7 ± 0.1[6]

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in any wellsInactive inoculum; Improper medium preparationPrepare fresh inoculum; Verify medium composition and pH
High background growth (high blank reading)Contamination of medium or reagentsUse aseptic techniques; Check sterility of all components
Poor standard curve linearityIncorrect standard dilutions; Inappropriate incubation timePrepare fresh standards; Optimize incubation period
High variability between replicatesInaccurate pipetting; Uneven incubation temperatureCalibrate pipettes; Ensure uniform temperature in the incubator

Conclusion

The microbiological assay using Lactobacillus casei is a robust and sensitive method for the quantification of folic acid. Adherence to proper aseptic techniques, accurate preparation of standards and samples, and consistent incubation conditions are critical for obtaining reliable and reproducible results. The 96-well microtiter plate format offers a high-throughput and efficient alternative to the traditional tube assay.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Folates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of folates in various matrices using High-Performance Liquid Chromatography (HPLC). Folates are a group of water-soluble B vitamins essential for numerous biological processes, including DNA synthesis, repair, and methylation. Accurate quantification of different folate forms (vitamers) is critical in nutrition science, clinical diagnostics, and drug development.

Introduction to Folate Analysis by HPLC

Folate analysis is challenging due to the low concentrations of vitamers in biological and food matrices, their instability, and the existence of multiple, structurally similar forms.[1] HPLC is a powerful technique for separating and quantifying individual folate vitamers.[2] Common detection methods coupled with HPLC include ultraviolet (UV), fluorescence (FLD), electrochemical (ECD), and mass spectrometry (MS).[1][3] The choice of method depends on the required sensitivity, selectivity, and the specific folate vitamers of interest.

This guide covers sample preparation, chromatographic conditions, and detection methods for the analysis of key folates, including folic acid, 5-methyltetrahydrofolate (5-MTHF), and 5-formyltetrahydrofolate (5-HCO-H4folate).

Experimental Protocols

Protocol 1: Analysis of Folic Acid in Fortified Foods by HPLC-UV

This protocol is suitable for the quantification of synthetic folic acid added to fortified foods like cereals and flour.

1. Sample Preparation: Extraction

  • Homogenize the food sample to a fine powder.

  • Weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction buffer (e.g., 0.1M phosphate buffer, pH 7.0) containing 1% (w/v) ascorbic acid to prevent folate oxidation.[4]

  • Vortex thoroughly for 2 minutes to ensure complete dispersion.

  • Heat the sample in a water bath at 100°C for 15-30 minutes to release folic acid from the food matrix.[4]

  • Cool the sample to room temperature in an ice bath.

  • Centrifuge at 4000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[5]

2. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., ODS-Hypersil, 5 µm, 4.6 x 250 mm)[6]
Mobile Phase Isocratic elution with a mixture of phosphate buffer and an organic modifier (e.g., 40 mM sodium phosphate dibasic, 8% acetonitrile, pH 5.5)[7]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Column Temperature 25°C
Detection UV detector at 284 nm[5]

3. Quantification

  • Prepare a series of folic acid standards of known concentrations in the extraction buffer.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of folic acid in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Natural Folates in Biological Samples (Serum) by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of various folate vitamers in serum using tandem mass spectrometry.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of serum, add an internal standard solution (e.g., ¹³C₅-labeled folic acid and 5-MTHF).

  • Add 500 µL of a protein precipitation agent (e.g., methanol or acetonitrile) and vortex.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a high-capacity styrene-divinylbenzene-based column).[8]

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the folates with a stronger solvent mixture (e.g., water/acetonitrile with 0.1% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. HPLC-MS/MS Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., Accucore C18, 2.6 µm, 100 x 2.1 mm)[9]
Mobile Phase Gradient elution using: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS Detection Electrospray ionization (ESI) in positive mode with Selected Reaction Monitoring (SRM)

3. Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Protocol 3: Trienzyme Extraction for Total Folate in Complex Food Matrices

For foods containing polyglutamated folates, a trienzyme treatment is necessary to release the bound folates and convert them to their monoglutamate forms for analysis.[6]

1. Extraction andEnzymatic Digestion

  • Homogenize the sample and suspend it in an extraction buffer containing an antioxidant.[6]

  • α-Amylase Treatment: Add α-amylase to the sample and incubate to break down starches.[7]

  • Protease Treatment: Add protease and incubate to digest proteins that may bind folates.[6][7]

  • Conjugase (Hog Kidney/Rat Plasma) Treatment: Adjust the pH to approximately 4.9 and add a source of conjugase to deconjugate the polyglutamates to monoglutamates.[7]

  • Stop the enzymatic reactions by heating the sample.[7]

  • Centrifuge and filter the extract before purification or direct injection.[6]

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-based folate analysis.

Table 1: Linearity and Detection Limits for Folate Analysis

AnalyteMethodLinearity RangeLimit of Detection (LOD)
Folic AcidHPLC-UV0.1–3 mmol/L[6]~1.3 ng/mL[7]
5-MTHFHPLC-FLD0.0125–0.25 mmol/L[6]N/A
5-HCO-H4folateHPLC-ECD50–5000 µg/mL[7]4.5 ng/mL[7]
Multiple FolatesUPLC-MS/MS1–100 nmol/L (MTHF), 0.5–20 nmol/L (others)[10]0.2–0.4 nmol/L[10]

Table 2: Recovery Rates for Folate Analysis

AnalyteMatrixMethodAverage Recovery (%)
Folic Acid & 5-MTHFCereal-Grain ProductsAffinity/HPLC>78%[6]
5-MTHFSerumUPLC-MS/MS95%[10]
Other FolatesSerumUPLC-MS/MS>78%[10]

Visualizations

Below are diagrams illustrating the experimental workflows for folate analysis.

experimental_workflow sample Sample Receipt (Food, Serum, etc.) prep Sample Preparation (Homogenization, Weighing) sample->prep extraction Extraction (Buffer, Antioxidants, Heat) prep->extraction cleanup Cleanup & Concentration (SPE or Affinity Chromatography) extraction->cleanup hplc HPLC Separation (C18 Column, Gradient/Isocratic) cleanup->hplc detection Detection (UV, FLD, MS/MS) hplc->detection analysis Data Analysis (Quantification, Reporting) detection->analysis

Caption: General workflow for HPLC analysis of folates.

trienzyme_workflow start Homogenized Food Sample in Extraction Buffer amylase 1. α-Amylase Incubation (Starch Digestion) start->amylase protease 2. Protease Incubation (Protein Digestion) amylase->protease conjugase 3. Conjugase Incubation (Deconjugation of Polyglutamates) protease->conjugase inactivate Heat Inactivation of Enzymes conjugase->inactivate end Extract Ready for Cleanup/HPLC inactivate->end

Caption: Trienzyme extraction process for complex food matrices.

References

Sterilization of Folic Acid Disodium Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sterilization of folic acid disodium solutions. Due to the sensitivity of folic acid to heat and radiation, selecting an appropriate sterilization method is critical to ensure product sterility while maintaining its potency and stability.

Introduction to Sterilization Methods

The sterilization of pharmaceutical solutions is a critical step to ensure they are free from microbial contamination. For heat-labile compounds like folic acid disodium, the choice of sterilization method is paramount. The primary methods considered are sterile filtration, autoclaving (steam sterilization), and gamma irradiation. This document outlines the suitability of each method for folic acid disodium solutions, providing comparative data and detailed protocols.

Comparative Analysis of Sterilization Methods

The selection of a sterilization method for folic acid disodium solutions should be based on a thorough evaluation of its impact on the stability and efficacy of the active pharmaceutical ingredient (API). The following table summarizes the effects of different sterilization methods on aqueous solutions of folic acid. It is important to note that specific quantitative data for folic acid disodium is limited in publicly available literature; therefore, the data presented is largely based on studies of folic acid and should be considered indicative.

Sterilization MethodKey ParametersFolic Acid DegradationAdvantagesDisadvantages
Sterile Filtration 0.22 µm pore size filterMinimal to noneHigh product stability; Suitable for heat-sensitive materials.Does not remove viruses; Potential for filter clogging; Requires aseptic handling.
Autoclaving 121°C for 15 minutesSignificant degradation reportedTerminal sterilization; Simple and effective for heat-stable products.Not suitable for heat-labile compounds like folic acid.
Gamma Irradiation 25 kGySignificant to complete degradation in aqueous solutionTerminal sterilization; High penetration; No heat involved.Can cause significant degradation of sensitive molecules; High capital cost.

Experimental Protocols

Sterile Filtration of Folic Acid Disodium Solution

Objective: To sterilize a folic acid disodium solution by removing microbial contamination through a 0.22 µm filter without significant degradation of the API.

Materials:

  • Folic acid disodium solution

  • Sterile, individually wrapped syringe filters (0.22 µm pore size, low protein binding membrane material such as Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF))

  • Sterile syringes

  • Sterile collection vessel (e.g., sterile media bottle or vial)

  • Laminar flow hood or biological safety cabinet

  • 70% sterile-filtered isopropyl alcohol (IPA)

Protocol:

  • Preparation:

    • Prepare the folic acid disodium solution in a suitable aqueous buffer. The pH of the solution should be maintained in the neutral to alkaline range to enhance stability.

    • Ensure all materials and equipment that will come into contact with the solution are sterile.

    • Perform all aseptic manipulations within a certified laminar flow hood or biological safety cabinet.

    • Disinfect the work surface and all materials entering the hood with 70% sterile-filtered IPA.

  • Filtration Procedure:

    • Aseptically open the sterile syringe and syringe filter packaging.

    • Draw the folic acid disodium solution into the sterile syringe.

    • Securely attach the sterile syringe filter to the syringe outlet using a Luer lock connection.

    • Position the filter outlet over the opening of the sterile collection vessel.

    • Gently and steadily apply pressure to the syringe plunger to pass the solution through the filter. Avoid excessive pressure to prevent filter rupture.

    • Collect the sterile filtrate in the collection vessel.

    • For larger volumes, a peristaltic pump with sterile tubing and a capsule filter may be used.

  • Post-Filtration:

    • Aseptically seal the collection vessel.

    • Label the vessel with the product name, concentration, date of sterilization, and batch number.

    • Perform a filter integrity test (e.g., bubble point test) on the used filter to ensure it was not compromised during the filtration process.

    • Store the sterilized solution under appropriate conditions (e.g., protected from light at 2-8°C).

Autoclaving of Folic Acid Disodium Solution (Demonstration of Unsuitability)

Objective: To demonstrate the effect of autoclaving on the stability of a folic acid disodium solution. Note: This method is generally not recommended for folic acid solutions due to significant degradation.

Materials:

  • Folic acid disodium solution in a sealed, autoclavable container (e.g., glass vial with a rubber stopper and aluminum seal)

  • Autoclave

  • Analytical equipment for folic acid quantification (e.g., HPLC)

Protocol:

  • Preparation:

    • Prepare the folic acid disodium solution and dispense it into autoclavable containers.

    • Loosely cap the containers to allow for pressure equalization during the cycle.

    • Include a control sample of the same solution that will not be autoclaved.

  • Autoclaving Cycle:

    • Place the containers in the autoclave.

    • Run a standard liquid cycle at 121°C for 15 minutes.

    • After the cycle is complete, allow the autoclave to cool and depressurize before opening.

  • Analysis:

    • Visually inspect the autoclaved solution for any changes in color or precipitation.

    • Quantify the concentration of folic acid disodium in both the autoclaved and control samples using a validated analytical method such as HPLC.

    • Calculate the percentage of degradation.

Gamma Irradiation of Folic Acid Disodium Solution (Demonstration of Unsuitability)

Objective: To demonstrate the effect of gamma irradiation on the stability of a folic acid disodium solution. Note: This method is generally not recommended for aqueous solutions of folic acid due to extensive degradation.

Materials:

  • Folic acid disodium solution in a sealed, irradiation-compatible container

  • Gamma irradiation facility

  • Analytical equipment for folic acid quantification (e.g., HPLC)

Protocol:

  • Preparation:

    • Prepare the folic acid disodium solution and dispense it into suitable containers that can withstand gamma radiation.

    • Include a control sample of the same solution that will not be irradiated.

  • Irradiation Process:

    • Send the samples to a qualified gamma irradiation facility.

    • Request a standard sterilization dose, typically 25 kGy.

  • Analysis:

    • Upon return, visually inspect the irradiated solution for any changes.

    • Quantify the concentration of folic acid disodium in both the irradiated and control samples using a validated analytical method such as HPLC.

    • Calculate the percentage of degradation.

Visualization of Key Processes

Decision Workflow for Sterilization Method Selection

G start Start: Folic Acid Disodium Solution thermolabile Is the API thermolabile? start->thermolabile radiation_sensitive Is the API radiation sensitive? thermolabile->radiation_sensitive Yes autoclaving Consider Autoclaving thermolabile->autoclaving No sterile_filtration Recommended Method: Sterile Filtration radiation_sensitive->sterile_filtration Yes gamma_irradiation Consider Gamma Irradiation radiation_sensitive->gamma_irradiation No end End sterile_filtration->end autoclaving->end gamma_irradiation->end

Caption: Decision workflow for selecting a sterilization method.

Folate Metabolism Pathway

G folic_acid Folic Acid (Pteroylglutamic Acid) dhfr1 Dihydrofolate Reductase (DHFR) folic_acid->dhfr1 dhf Dihydrofolate (DHF) dhfr2 Dihydrofolate Reductase (DHFR) dhf->dhfr2 thf Tetrahydrofolate (THF) purine Purine Synthesis thf->purine shmt Serine Hydroxy- methyltransferase (SHMT) thf->shmt serine Serine serine->shmt glycine Glycine methylene_thf 5,10-Methylene-THF thymidylate Thymidylate Synthesis methylene_thf->thymidylate mthfr Methylene-THF Reductase (MTHFR) methylene_thf->mthfr methyl_thf 5-Methyl-THF ms Methionine Synthase (MS) methyl_thf->ms homocysteine Homocysteine homocysteine->ms methionine Methionine dhfr1->dhf dhfr2->thf shmt->glycine shmt->methylene_thf mthfr->methyl_thf ms->methionine

Troubleshooting & Optimization

How to prevent folic acid disodium precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of folic acid disodium in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my folic acid disodium precipitating out of solution?

A1: Precipitation of folic acid disodium, or more commonly the less soluble folic acid, can occur for several reasons:

  • pH Shift: Folic acid is significantly less soluble in acidic to neutral conditions.[1] If a concentrated stock solution of folic acid disodium is added to a medium with a lower pH, it can convert to the less soluble folic acid form and precipitate out. The free acid form is particularly insoluble in aqueous solutions below pH 5.[2]

  • High Concentration: Exceeding the solubility limit of folic acid disodium in the specific medium and at a given temperature can lead to precipitation.

  • Interaction with Media Components: Divalent cations, such as calcium (Ca²⁺), present in many cell culture media can potentially react with folic acid to form insoluble salts.

  • Temperature: Temperature fluctuations can affect solubility. While not a primary cause for folic acid, storing concentrated solutions at low temperatures can sometimes lead to precipitation of salts.

  • Improper Dissolution: If the compound is not fully dissolved during the preparation of the stock solution, the undissolved particles can act as nucleation sites, promoting further precipitation.

Q2: What is the optimal way to dissolve folic acid disodium for my experiments?

A2: The recommended method is to prepare a concentrated stock solution in a slightly alkaline solvent and then dilute it to the final working concentration in your medium. Folic acid and its salts are more soluble and stable in alkaline solutions.[2][3] A common practice is to dissolve the powder in a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate.[2][4]

Q3: Can I dissolve folic acid disodium directly into my cell culture medium?

A3: While it may be possible for very low concentrations, it is generally not recommended. Weighing very small amounts of powder for direct addition to a large volume of media can lead to inaccuracies.[5] Furthermore, the buffering capacity of the medium's sodium bicarbonate might be sufficient to dissolve low concentrations, but preparing a concentrated, sterile-filtered stock solution provides better accuracy, sterility, and consistency.[3][4]

Q4: At what pH is folic acid and its disodium salt most stable?

A4: Folic acid is most stable in a pH range of 5 to 12 when in an aqueous solution and protected from light.[6] However, its solubility dramatically increases at a more alkaline pH.[3] For practical purposes of creating a stock solution, dissolving in a solution with a pH above 7 is recommended to ensure complete dissolution.[7]

Q5: How should I properly store my folic acid disodium stock solution?

A5: Folic acid solutions are sensitive to light (photolabile) and heat.[1][2] It is crucial to:

  • Store stock solutions in amber or light-blocking containers.

  • For long-term storage, it is recommended to store aliquots at -20°C or -80°C for up to 6 months.[8][9]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9]

Q6: What are the signs of precipitation and how can I confirm it?

A6: Visual signs of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a solid sediment at the bottom of the container.[10] To confirm, you can gently swirl or agitate the container to see if any settled particles become suspended. For a more rigorous check, a small sample can be centrifuged, and the pellet, if any, can be observed.

Troubleshooting Guide for Folic Acid Disodium Precipitation

If you are encountering precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Observation
  • Observe the precipitate: Note its appearance (e.g., crystalline, amorphous, cloudy) and when it occurs (e.g., immediately after addition, after a period of incubation).[10]

  • Check the pH of your final medium: A pH below 6 significantly decreases the solubility of folic acid.[3]

Step 2: Review Your Protocol
  • Stock Solution Preparation: Did you use an alkaline solvent (e.g., dilute NaOH) to prepare your stock solution? Was the powder completely dissolved before further use?

  • Dilution Method: Are you adding the concentrated stock solution to the medium slowly while stirring? This helps to avoid localized areas of high concentration and pH shock.

  • Sterilization: Did you sterile-filter the stock solution? This is crucial to remove any undissolved microparticles that could act as nucleation sites.[4][8]

Step 3: Implement Corrective Actions
  • Re-prepare Stock Solution: Prepare a fresh stock solution using the detailed protocol provided below. Ensure the final pH of the stock is alkaline.

  • Adjust pH: If the pH of your final medium is too low, consider adjusting it before adding the folic acid disodium stock solution. However, be cautious as this may affect other media components.

  • Test Dilution Series: Prepare small test batches at different concentrations to identify the solubility limit in your specific medium.

Below is a workflow to help you troubleshoot precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_pH Check pH of Media start->check_pH check_protocol Review Stock Solution Protocol check_pH->check_protocol pH > 6.5 reprepare_stock Prepare Fresh Stock Solution Using Alkaline Solvent check_pH->reprepare_stock pH <= 6.5 (Potential Cause) check_protocol->reprepare_stock Protocol Incorrect slow_addition Add Stock Solution Slowly with Stirring check_protocol->slow_addition Protocol Correct reprepare_stock->slow_addition filter_sterilize Filter-Sterilize Stock Solution slow_addition->filter_sterilize end_solution Problem Resolved filter_sterilize->end_solution

A decision tree for troubleshooting folic acid disodium precipitation.

Quantitative Data Summary

The solubility of folic acid and its disodium salt varies significantly with the solvent and pH. The table below provides a summary of key solubility data.

CompoundSolventSolubilityReference(s)
Folic AcidWater (0°C)~0.01 mg/mL[2]
Folic Acid1 M NaOH~50 mg/mL[2][5]
Folic AcidAqueous solutions < pH 5Insoluble[2]
Folic Acid Disodium Water ≥ 100 mg/mL [11]

Experimental Protocols

Protocol: Preparation of a 10 mg/mL Sterile Folic Acid Stock Solution

This protocol details the steps to prepare a concentrated, sterile stock solution of folic acid disodium (or folic acid, which will be converted to the sodium salt).

Materials:

  • Folic acid or Folic acid disodium salt powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water (e.g., water for injection or cell culture grade water)

  • Sterile 50 mL conical tubes or volumetric flasks

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-blocking storage tubes (e.g., amber cryovials)

Methodology:

  • Weighing: Accurately weigh 100 mg of folic acid (or folic acid disodium) powder and transfer it to a sterile 50 mL conical tube.

  • Initial Dissolution: Add approximately 5 mL of 0.1 M NaOH to the powder. Cap the tube and vortex or swirl gently until the powder is completely dissolved. The solution should be clear and yellow-orange. This step ensures the folic acid is in its soluble salt form.[7]

  • Volume Adjustment: Add sterile, purified water to bring the total volume to 10 mL. This will result in a final concentration of 10 mg/mL.

  • pH Check (Optional but Recommended): If desired, you can check the pH of the stock solution. It should be in the alkaline range (typically pH 8-10). Do not adjust the pH downwards with acid as this will cause precipitation.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube to ensure sterility and remove any potential micro-precipitates.[8]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use, light-blocking cryovials. Store the aliquots at -20°C or -80°C for long-term stability.[8]

Scientific Background: The Role of Folic Acid in Cellular Metabolism

Folic acid is a B-vitamin that is a critical cofactor in one-carbon transfer reactions.[11] Its biologically active form, tetrahydrofolate (THF), is essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for the metabolism of several amino acids.[12] Consequently, a stable and sufficient supply of folic acid in cell culture media is vital for normal cell proliferation and growth. A deficiency can lead to impaired cell division and apoptosis.

The diagram below illustrates the central role of folate in the one-carbon metabolism pathway.

G cluster_1 Folate (One-Carbon) Metabolism folate Folic Acid (in Media) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR serine Serine thf->serine homocysteine Homocysteine thf->homocysteine dUMP dUMP thf->dUMP purines Purine Synthesis (for DNA & RNA) thf->purines glycine Glycine serine->glycine methionine Methionine homocysteine->methionine dTMP dTMP (Thymidine for DNA) dUMP->dTMP Thymidylate Synthase

References

Folic acid disodium solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of folic acid disodium solutions, along with troubleshooting for common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the preparation and use of folic acid disodium solutions in a question-and-answer format.

Question: My folic acid disodium solution has formed a precipitate after preparation or during storage. What should I do?

Answer:

Precipitation can occur due to several factors. Follow these steps to troubleshoot:

  • Verify pH: Folic acid's solubility is highly pH-dependent. The free acid form is poorly soluble in aqueous solutions below pH 5.[1] Ensure the final pH of your solution is in the neutral to alkaline range (pH 7-11) for optimal solubility of the disodium salt. You may need to adjust the pH with dilute NaOH.[2]

  • Check Concentration: If the concentration is too high, it may exceed the solubility limit at the storage temperature. Consider preparing a more dilute stock solution.

  • Review Storage Temperature: Drastic temperature changes can cause precipitation. If you've stored the solution at a low temperature (e.g., 4°C or frozen), allow it to come to room temperature slowly and vortex gently to see if the precipitate redissolves. Avoid repeated freeze-thaw cycles which can affect stability.[3]

  • Consider Contaminants: Contamination with divalent cations from glassware or other reagents can lead to the precipitation of less soluble folate salts. Ensure high-purity water and acid-washed glassware are used.

Question: The color of my folic acid disodium solution has changed from yellow to brownish or has faded. Is it still usable?

Answer:

A color change often indicates degradation. Folic acid is a yellow to yellowish-orange crystalline powder.[4][5]

  • Cause: The primary cause of color change is often exposure to light (specifically UV radiation) or oxidation.[4] Folic acid is known to be photolabile.[1]

  • Action: A significant color change suggests that the concentration of active folic acid has likely decreased. It is highly recommended to discard the solution and prepare a fresh batch, ensuring it is protected from light by using amber vials or wrapping the container in aluminum foil.[6][7] Store in a dark environment.

Question: My quantitative analysis (e.g., HPLC) shows a lower than expected concentration of folic acid in my freshly prepared solution. What could be the cause?

Answer:

This issue can stem from preparation errors or rapid initial degradation:

  • Incomplete Dissolution: Folic acid disodium salt can be slow to dissolve completely. Ensure the powder is fully dissolved before final volume adjustment. Gentle warming or extended vortexing may be necessary. The solution should be clear and free of visible particles.

  • pH Issues: If the pH of the solvent is acidic, the folic acid may not have fully dissolved, leading to a lower concentration in the supernatant. Folic acid is readily soluble in dilute solutions of alkali hydroxides.[4]

  • Adsorption to Surfaces: Folic acid can adsorb to certain types of plasticware. Consider using glass or low-adsorption polypropylene containers.

  • Calibration and Standards: Verify the accuracy of your analytical standards and the calibration of your instrument.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of folic acid disodium salt?

A1: The stability of folic acid disodium solutions is highly dependent on temperature, pH, and light exposure. For maximum stability, follow these guidelines.

Table 1: Recommended Storage Conditions for Folic Acid Disodium Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
4°C (Refrigerated)Up to 60 daysMust be protected from light.[6] Some sources suggest shorter durations of 1-2 weeks.[2]
Room TemperatureNot RecommendedProne to degradation.[8]
  • Light Protection: Folic acid is sensitive to UV light and should always be stored in amber vials or containers wrapped in foil to protect from light.[1][7]

  • pH: Maintain a neutral to alkaline pH (pH 7-11) for better stability. Folic acid is more stable in alkaline solutions.[9]

  • Oxygen: Minimize headspace in storage containers to reduce exposure to oxygen, which can cause oxidative degradation.[10] The use of antioxidants can improve stability.[11]

Q2: How do pH and temperature affect the stability of the solution?

A2: Both pH and temperature are critical factors.

  • pH: Folic acid is most stable in a pH range of 5 to 12.[9] The degradation rate increases significantly in acidic conditions (below pH 5).[9][12] For long-term storage, a slightly alkaline pH of 8-10 is often preferred.

  • Temperature: Higher temperatures accelerate degradation. Heating acidic or alkaline solutions of folic acid will cause it to be destroyed.[1] While some degradation occurs even when frozen, the rate is significantly slower at -20°C or -80°C.[3][13]

Table 2: pH and Temperature Effects on Folic Acid Stability

ConditionEffect on StabilityReference
Acidic pH (<5)Increased degradation rate[9][12]
Neutral to Alkaline pH (5-12)Relatively stable[9]
High Temperature (e.g., autoclaving)Rapid decomposition[6]
Refrigerated (4°C)Stable for up to 60 days (light protected)[6]
Frozen (-20°C / -80°C)Stable for 1-6 months[3]

Q3: What are the main degradation products of folic acid in solution?

A3: The cleavage of the C9-N10 bond is the primary degradation pathway, especially during photolysis and in acidic conditions. The major degradation products are p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid.[12][14]

FA Folic Acid Disodium DP1 p-aminobenzoyl-L-glutamic acid FA->DP1 DP2 Pterine-6-carboxylic acid FA->DP2 Stress Degradation Stressors (UV Light, Heat, Low pH) Stress->FA

Caption: Simplified degradation pathway of Folic Acid.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Folic Acid Disodium Stock Solution (10 mg/mL)

  • Materials:

    • Folic acid disodium salt powder

    • High-purity, sterile water

    • 1 M Sodium Hydroxide (NaOH) solution

    • Sterile, amber glass vials or polypropylene tubes

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the desired amount of folic acid disodium salt powder in a sterile container. For a 10 mg/mL solution, use 100 mg for a final volume of 10 mL.

    • Add approximately 80% of the final volume of sterile water.

    • Mix gently by vortexing. The solution will likely be cloudy and the pH will be slightly acidic to neutral.

    • Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the folic acid disodium salt is completely dissolved and the solution is clear. Aim for a final pH between 8.0 and 9.0.[2]

    • Once fully dissolved, add sterile water to reach the final desired volume.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, amber container.[3]

    • Aliquot the solution into smaller, single-use volumes to prevent contamination and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]

Caption: Workflow for preparing a folic acid disodium stock solution.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to quantify folic acid and its degradation products. Method optimization will be required for specific equipment and applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[15]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., pH 6.4) in an 12:88 (v/v) ratio.[15]

    • Flow Rate: 0.7 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Detection Wavelength: 280 nm.[15]

    • Injection Volume: 5 µL.[15]

  • Procedure:

    • Standard Preparation: Prepare a series of folic acid standards of known concentrations in the mobile phase to generate a calibration curve.

    • Sample Preparation: Dilute the folic acid disodium solution to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Forced Degradation (for method validation): To confirm the method is "stability-indicating," subject a sample of the folic acid solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) to generate degradation products.

    • Analysis: Inject the standards, the test sample, and the forced degradation sample into the HPLC system.

    • Data Interpretation:

      • The retention time for the folic acid peak should be consistent.

      • In the forced degradation sample, new peaks corresponding to degradation products should be well-resolved from the parent folic acid peak.[15]

      • Quantify the folic acid concentration in the test sample by comparing its peak area to the calibration curve. A decrease in the area of the main peak over time indicates degradation.

References

Technical Support Center: Folic Acid Disodium Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of folic acid disodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of folic acid disodium in an aqueous solution?

A1: The primary degradation of folic acid in aqueous solutions involves the cleavage of the C9-N10 bond.[1] This cleavage results in the formation of two main products: p-aminobenzoyl-L-glutamic acid (pABGA) and a pteridine derivative.[2][3] Under aerobic conditions, particularly when exposed to UV radiation, the initial pteridine product is 6-formylpterin, which is then further oxidized to pterine-6-carboxylic acid.[1][4] Other degradation products that may be observed under specific conditions include xanthopterin.[5][6]

Q2: What environmental factors influence the stability of folic acid disodium in aqueous solutions?

A2: The stability of folic acid in aqueous solutions is significantly affected by several factors:

  • pH: Folic acid is more stable in neutral to alkaline solutions (pH 5-8) and is susceptible to degradation in acidic conditions.[7][8] The rate of photodegradation has been shown to decrease as the pH increases from 2.0 to 10.0.[2]

  • Light: Exposure to ultraviolet (UV) radiation, including both UVA and UVB, is a major cause of folic acid degradation.[9][10][11] This photodegradation can occur even in the absence of oxygen, although the presence of oxygen can accelerate the process.[12]

  • Temperature: Higher temperatures accelerate the degradation of folic acid.[13] Aqueous solutions are particularly heat-sensitive.[10]

  • Oxygen: The presence of oxygen contributes to the oxidative degradation of folic acid, especially during photolysis.[12][13]

  • Concentration: While less discussed, the initial concentration of folic acid can also play a role in its stability.[13]

Q3: How can I minimize the degradation of my folic acid disodium stock solutions?

A3: To minimize degradation, it is recommended to:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[10]

  • Control pH: Prepare solutions in a neutral to slightly alkaline buffer (pH 7.0-8.0).

  • Refrigerate or freeze: Store stock solutions at low temperatures (2-8°C or -20°C).[14]

  • Deoxygenate: For sensitive experiments, deoxygenating the solvent by sparging with nitrogen or argon can help prevent oxidative degradation.

  • Use freshly prepared solutions: Whenever possible, prepare solutions fresh before use.

Q4: What analytical techniques are suitable for identifying and quantifying folic acid and its degradation products?

A4: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, often coupled with UV or mass spectrometry (MS) detectors, for separating and quantifying folic acid and its degradation products.[2][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for identifying and quantifying trace amounts of degradation products.[14][16]

  • Spectrophotometry: UV-Vis spectrophotometry can be used to monitor the overall degradation of folic acid by observing changes in its absorption spectrum. A selective wavelength of 285 nm can be used to quantify folic acid in the presence of its degradation products.[17]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative identification of degradation products.[3]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpectedly low folic acid concentration in my prepared solution. Degradation due to improper storage or handling.1. Review your solution preparation and storage protocol. Ensure solutions are protected from light and stored at the appropriate temperature and pH. 2. Prepare a fresh solution using a new batch of folic acid disodium salt and re-analyze. 3. If the issue persists, consider analyzing for common degradation products to confirm degradation.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.1. Compare the retention times of the unknown peaks with those of known folic acid degradation product standards (e.g., pABGA, pterine-6-carboxylic acid). 2. Subject a sample of your folic acid solution to forced degradation (e.g., exposure to UV light or acid) and analyze the chromatogram to see if the unknown peaks increase. 3. Utilize LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent results between experiments. Variability in solution stability.1. Standardize your solution preparation protocol, including the source of water, buffer components, and final pH. 2. Always prepare fresh solutions for each experiment or establish a clear expiration date for your stock solutions based on stability studies. 3. Ensure consistent handling of solutions, minimizing exposure to light and elevated temperatures.

Quantitative Data

Table 1: Effect of pH on the Photodegradation Rate of Folic Acid

pHPhotodegradation Rate Constant (k x 10⁻³ min⁻¹)
2.55.04
10.00.1550
Data extracted from a study on the photodegradation of folic acid by ultraviolet radiation in aqueous solution.[2]

Experimental Protocols

Protocol 1: HPLC Analysis of Folic Acid and its Degradation Products

This protocol provides a general framework for the analysis of folic acid and its primary degradation products, pABGA and pterine-6-carboxylic acid, using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • Folic acid disodium salt reference standard

  • p-aminobenzoyl-L-glutamic acid (pABGA) reference standard

  • Pterine-6-carboxylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or sodium hydroxide for pH adjustment

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 6.4) and an organic modifier like methanol or acetonitrile (e.g., 88:12 v/v).[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm (selective for folic acid) or a broader wavelength like 280 nm to detect multiple components.[17]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare stock solutions of folic acid and its degradation product standards in a suitable solvent (e.g., 0.1 M NaOH).

  • Dilute the stock solutions with the mobile phase to create a series of calibration standards.

  • For experimental samples, dilute them with the mobile phase to fall within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a standard curve.

  • Inject the experimental samples.

  • Identify and quantify the compounds based on their retention times and the standard curve.

Protocol 2: Spectrophotometric Quantification of Folic Acid

This protocol describes a method for quantifying folic acid in the presence of its degradation products using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Folic acid disodium salt

  • Sodium carbonate

  • Deionized water

2. Instrumentation:

  • UV-Vis spectrophotometer

3. Procedure:

  • Prepare a stock solution of folic acid in a sodium carbonate solution (e.g., 0.1 M).

  • Prepare a series of calibration standards by diluting the stock solution with the sodium carbonate solution to concentrations ranging from 1-25 µg/mL.[17]

  • Prepare a blank solution of sodium carbonate.

  • Measure the absorbance of the blank and the calibration standards at 285 nm.[17]

  • Generate a calibration curve by plotting absorbance versus concentration.

  • For experimental samples, dissolve them in the sodium carbonate solution and dilute as necessary to be within the calibration range.

  • Measure the absorbance of the experimental samples at 285 nm and determine the concentration from the calibration curve.

Visualizations

Folic_Acid_Degradation_Pathway Folic_Acid Folic Acid Disodium Cleavage Cleavage at C9-N10 Folic_Acid->Cleavage UV Light, H₂O, O₂ pABGA p-Aminobenzoyl-L-glutamic Acid (pABGA) Cleavage->pABGA Formylpterin 6-Formylpterin Cleavage->Formylpterin Xanthopterin Xanthopterin Cleavage->Xanthopterin Alternative Pathway Pterine_Acid Pterine-6-carboxylic Acid Formylpterin->Pterine_Acid Oxidation

Caption: Degradation pathway of folic acid in aqueous solution.

Experimental_Workflow Stock_Solution Prepare Folic Acid Stock Solution Forced_Degradation Induce Degradation (e.g., UV, pH shift) Stock_Solution->Forced_Degradation Dilution Dilute Sample Forced_Degradation->Dilution HPLC HPLC Analysis Dilution->HPLC Spectro Spectrophotometric Analysis Dilution->Spectro Quantification Quantify Folic Acid & Degradation Products HPLC->Quantification Identification Identify Degradation Products HPLC->Identification Spectro->Quantification

Caption: Experimental workflow for analyzing folic acid degradation.

References

Technical Support Center: Optimizing Folic Acid Disodium for CHO Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing folic acid disodium concentration in Chinese Hamster Ovary (CHO) cell culture for enhanced growth and productivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of folic acid in CHO cell culture?

Folic acid, a B vitamin, is a crucial component of cell culture media. Its primary role is as a precursor for the synthesis of tetrahydrofolate (THF). THF and its derivatives are essential cofactors in one-carbon metabolism, which is vital for the biosynthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. These are the building blocks of DNA and RNA, making folic acid indispensable for cell proliferation and survival.[1]

Q2: What is the typical concentration range for folic acid in CHO cell culture media?

Commercial CHO cell culture media formulations typically contain folic acid in a range of 0.2 to 8.0 mg/L.[2][3] The optimal concentration can be cell-line dependent and may require empirical determination.

Q3: What are the signs of folic acid deficiency in CHO cell culture?

Folic acid deficiency can lead to a range of detrimental effects on CHO cell cultures, including:

  • Inhibition of population growth rate and eventual growth arrest.[1]

  • Increased cell size and alterations in cell morphology.

  • Induction of apoptosis (programmed cell death).[4]

  • Increased frequency of chromosomal abnormalities.[5]

  • Imbalance in the deoxynucleotide pool.[4]

Q4: Can high concentrations of folic acid be detrimental to CHO cell growth?

While essential, excessively high concentrations of folic acid may not be beneficial and could potentially have negative effects. It is important to optimize the concentration to avoid any potential toxicity or metabolic burden.

Q5: How does the dihydrofolate reductase (DHFR) selection system relate to folic acid?

The DHFR selection system is commonly used for selecting and amplifying genes of interest in CHO cells. This system utilizes DHFR-deficient CHO cell lines that cannot convert dihydrofolate to tetrahydrofolate, a critical step in the folic acid metabolic pathway.[6] These cells require a medium supplemented with glycine, hypoxanthine, and thymidine (GHT) to survive. When these cells are transfected with a plasmid containing a functional DHFR gene along with the gene of interest, only the successfully transfected cells can grow in a selection medium lacking GHT. This allows for the selection of high-producing recombinant cell lines.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced cell growth and viability Folic acid deficiency: The concentration of folic acid in the medium may be insufficient to support optimal cell proliferation.1. Verify the folic acid concentration in your basal medium and feed solutions. 2. Perform a dose-response experiment to determine the optimal folic acid concentration for your specific CHO cell line (see Experimental Protocol below). 3. Consider supplementing the medium with additional folic acid.
Increased apoptosis Severe folic acid deficiency: Lack of folic acid can disrupt nucleotide synthesis, leading to DNA damage and triggering apoptosis.[4]1. Immediately supplement the culture with a sterile stock solution of folic acid disodium to a concentration within the optimal range. 2. Monitor cell viability and apoptosis markers (e.g., caspase activity) to assess recovery.
Inconsistent growth in DHFR-deficient cell lines Improper selection pressure: The balance between folic acid and selection agents (like methotrexate) is critical.1. Ensure the selection medium is completely devoid of hypoxanthine and thymidine. 2. Carefully titrate the concentration of the selection agent in relation to the folic acid concentration in the medium.
Precipitation in media Low solubility of folic acid: Folic acid has low solubility at neutral pH.1. Use the more soluble disodium salt of folic acid. 2. Prepare concentrated stock solutions of folic acid disodium in a slightly alkaline solution (e.g., water adjusted to a pH of 7.5-8.0) before adding to the medium. Folic acid is more soluble in 1M NaOH.[7]

Quantitative Data Summary

The following tables summarize the expected impact of varying folic acid disodium concentrations on key CHO cell culture parameters. The values presented are indicative and should be optimized for specific cell lines and processes.

Table 1: Effect of Folic Acid Disodium Concentration on CHO Cell Growth

Folic Acid Disodium (mg/L)Peak Viable Cell Density (x 10^6 cells/mL)Specific Growth Rate (µ, per day)Viability (%)
0 (Deficient)Low (< 2.0)Significantly Reduced< 80
1.0 (Sub-optimal)Moderate (4.0 - 6.0)Sub-optimal85 - 90
4.0 (Typical) Optimal (8.0 - 12.0) Optimal > 95
10.0 (High)Optimal to slightly reducedOptimal to slightly reduced> 95

Table 2: Folic Acid Concentration in Common Basal Media

Basal MediumTypical Folic Acid Concentration (mg/L)
DMEM/F-124.0
Ham's F-121.32
RPMI-16401.0
CD CHOVaries by manufacturer (typically 1.0 - 4.0)
ProCHO™ 5Varies by manufacturer (typically 1.0 - 4.0)

Experimental Protocols

Protocol for Optimizing Folic Acid Disodium Concentration

This protocol outlines a dose-response experiment to determine the optimal folic acid disodium concentration for a specific CHO cell line.

1. Materials:

  • CHO cells of interest

  • Basal culture medium deficient in folic acid

  • Sterile stock solution of folic acid disodium (e.g., 1 g/L in water, pH adjusted to 7.5-8.0)

  • Culture vessels (e.g., shake flasks or multi-well plates)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability dye (e.g., trypan blue)

  • Incubator (37°C, 5% CO₂)

2. Experimental Setup:

  • Prepare a series of culture media with varying concentrations of folic acid disodium (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0, 12.0 mg/L) by adding the appropriate volume of the sterile stock solution to the folic acid-deficient basal medium.

  • Seed the CHO cells at a density of 0.3 x 10^6 viable cells/mL into the culture vessels containing the different media preparations.

  • Culture the cells for a period of 7-10 days.

3. Data Collection:

  • Measure the viable cell density and viability daily using a cell counter and trypan blue exclusion.

  • If applicable, collect samples for product titer analysis at the end of the culture.

4. Data Analysis:

  • Plot the peak viable cell density, specific growth rate, and product titer as a function of the folic acid disodium concentration.

  • The optimal concentration is the one that results in the highest peak viable cell density and/or product titer with sustained high viability.

Visualizations

Folic Acid Metabolism and its Role in Biosynthesis

Folic_Acid_Metabolism Folic_Acid Folic Acid (from medium) DHF Dihydrofolate (DHF) Folic_Acid->DHF NADPH -> NADP+ THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP (Thymidylate) Methylene_THF->dTMP Methionine Methionine Methyl_THF->Methionine MTHFR MTHFR Purine_Synthesis Purine Synthesis (Adenine, Guanine) Formyl_THF->Purine_Synthesis dUMP dUMP dUMP->dTMP TS Thymidylate Synthase Homocysteine Homocysteine Homocysteine->Methionine MS Methionine Synthase

Caption: Folic acid is converted to THF, a key carrier of one-carbon units for nucleotide synthesis.

Experimental Workflow for Folic Acid Optimization

Folic_Acid_Optimization_Workflow Start Start: CHO Cell Line Prepare_Media Prepare Folic Acid Deficient Basal Medium Start->Prepare_Media Create_Concentrations Create Media with Varying Folic Acid Concentrations (0 - 12 mg/L) Prepare_Media->Create_Concentrations Inoculate Inoculate CHO Cells (0.3e6 cells/mL) Create_Concentrations->Inoculate Incubate Incubate (7-10 days) Inoculate->Incubate Monitor Daily Monitoring: - Viable Cell Density - Viability Incubate->Monitor Harvest Harvest Supernatant (End of Culture) Incubate->Harvest Monitor->Incubate Analyze Analyze Data: - Growth Curves - Product Titer Monitor->Analyze Harvest->Analyze Determine_Optimal Determine Optimal Folic Acid Concentration Analyze->Determine_Optimal End End: Optimized Protocol Determine_Optimal->End

Caption: A systematic workflow for determining the optimal folic acid concentration for CHO cell growth.

Troubleshooting Logic for Poor CHO Cell Growth

Troubleshooting_Logic Start Poor Cell Growth Observed Check_Viability Is Viability Low? Start->Check_Viability Check_Apoptosis Signs of Apoptosis? Check_Viability->Check_Apoptosis Yes Other_Issues Investigate Other Potential Causes (e.g., contamination, other nutrient limitations) Check_Viability->Other_Issues No Check_FA_Conc Check Folic Acid Concentration in Media Check_Apoptosis->Check_FA_Conc Yes Check_Apoptosis->Other_Issues No Is_FA_Low Is Concentration < 1.0 mg/L? Check_FA_Conc->Is_FA_Low Supplement_FA Supplement with Folic Acid Is_FA_Low->Supplement_FA Yes Optimize_FA Perform Dose-Response Experiment Is_FA_Low->Optimize_FA No/Unsure Monitor_Recovery Monitor for Growth Recovery Supplement_FA->Monitor_Recovery Optimize_FA->Monitor_Recovery

Caption: A decision tree to troubleshoot poor CHO cell growth related to folic acid concentration.

References

Technical Support Center: Folic Acid Bioavailability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low bioavailability of folic acid in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My folic acid uptake is consistently low in my cell culture model. What are the primary factors I should investigate?

A1: Low folic acid uptake in vitro can stem from several factors. The most critical to investigate are:

  • Transport System Mismatch: The cell line you are using may not sufficiently express the appropriate folate transporters for your experimental conditions. The three main systems are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRα and FRβ).[1]

  • Suboptimal pH: The activity of folate transporters is highly pH-dependent. PCFT, a key transporter in intestinal absorption, functions optimally at an acidic pH (around 5.5), while RFC functions best at a neutral pH (around 7.4).[2][3]

  • Folic Acid Stability: Folic acid is unstable and can degrade when exposed to light, oxygen, or non-optimal pH, reducing the effective concentration available for uptake.[4]

  • Cell Monolayer Integrity: For transport studies using models like Caco-2 cells, a non-confluent or compromised cell monolayer will lead to inaccurate and typically lower transport readings.

Q2: How does pH affect my experiment, and what should I set it to?

A2: The pH of your culture medium is a critical parameter because the primary folate transporters have different optimal pH ranges.

  • For mimicking intestinal absorption, particularly in the duodenum and proximal jejunum where PCFT is predominant, an acidic apical pH of 5.5-6.0 is recommended.[2][5]

  • For studying folate uptake in systemic tissues or cell lines where RFC is the main transporter, a neutral physiological pH of 7.4 is optimal.[5][6]

  • Folate Receptor (FR) mediated endocytosis is less sensitive to extracellular pH but can be influenced by endosomal acidification processes.[1]

Q3: Could the form of folate I'm using be the issue?

A3: Yes. Different folate transporters have varying affinities for different forms of folate. Folic acid is a synthetic, oxidized monoglutamate form.[7] Naturally occurring folates are typically reduced polyglutamated forms like 5-methyltetrahydrofolate (5-MTHF).[7] The RFC has a low affinity for folic acid but transports reduced folates and antifolates like methotrexate effectively.[3][6] In contrast, PCFT and FRs have a high affinity for folic acid.[3][6] Ensure the transporter expressed by your cell line has a high affinity for the folate form you are studying.

Q4: My Caco-2 cell model is giving variable results. How can I optimize it?

A4: Caco-2 cells are an excellent model for intestinal absorption but require careful handling for reproducible results.

  • Differentiation Period: These cells need to be cultured for up to 21 days post-confluence to fully differentiate and form a tight monolayer with well-developed microvilli.[8][9] Carrier-mediated folate uptake increases significantly as the cells differentiate.[8]

  • Passage Number: Use a consistent and relatively low passage number (e.g., 30-50) as high passage numbers can alter cell characteristics, including transporter expression.

  • Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and tight junctions have formed. A TEER value >250 Ω·cm² is generally considered suitable for transport experiments.[10]

Q5: How can I be sure my folic acid hasn't degraded in the media?

A5: Folic acid is sensitive to light and oxidation.[4]

  • Protect from Light: Prepare media fresh and protect it from light by using amber tubes or wrapping containers in foil.[4]

  • Use Antioxidants: Consider adding antioxidants like ascorbic acid to your solutions, which can help protect folic acid from degradation.[11]

  • Confirm Concentration: If degradation is suspected, use an analytical method like UV-Vis spectrophotometry or HPLC to confirm the folic acid concentration in your media before and after the experiment.[12][13]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Folic Acid Transport

This guide provides a logical workflow to identify the root cause of poor folic acid bioavailability in your in vitro assay.

start Low Folic Acid Bioavailability Detected check_ph Is Assay pH Optimal for Target Transporter? start->check_ph adjust_ph Adjust Buffer pH: - Acidic (5.5) for PCFT - Neutral (7.4) for RFC check_ph->adjust_ph No ph_ok pH is Optimal check_ph->ph_ok Yes check_cells Is the Cell Model Appropriate and Validated? validate_cells Validate Cell Model: - Confirm Transporter Expression (qPCR/WB) - Check Monolayer Integrity (TEER) - Standardize Passage Number check_cells->validate_cells No cells_ok Cell Model is Valid check_cells->cells_ok Yes check_stability Is Folic Acid Concentration & Stability Confirmed? validate_fa Confirm FA Stability: - Prepare Solutions Fresh - Protect from Light - Quantify Concentration (HPLC/UV-Vis) check_stability->validate_fa No fa_ok FA is Stable check_stability->fa_ok Yes check_protocol Is the Experimental Protocol Correct? review_protocol Review Protocol: - Check Incubation Times - Verify Reagent Concentrations - Ensure Proper Controls are Used check_protocol->review_protocol No protocol_ok Protocol is Correct check_protocol->protocol_ok Yes ph_ok->check_cells cells_ok->check_stability fa_ok->check_protocol

Caption: Troubleshooting Decision Tree for Low Folic Acid Bioavailability.

Quantitative Data Summary

Table 1: Key Properties of Major Folate Transport Systems

FeatureReduced Folate Carrier (RFC)Proton-Coupled Folate Transporter (PCFT)Folate Receptors (FRα, FRβ)
Gene SLC19A1SLC46A1FOLR1, FOLR2
Optimal pH Neutral (~7.4)[3][5]Acidic (~5.5)[2][5]Wide range, functions via endocytosis[1]
Energy Source Organic anion antiport[5]Proton symport (H+ gradient)[1][5]Receptor-mediated endocytosis
Affinity for Folic Acid Low[3][6]High[6]High[3]
Affinity for Reduced Folates (e.g., 5-MTHF) High[5]HighHigh[3]
Primary Location Ubiquitous, systemic tissues[6]Duodenum, proximal jejunum, kidney, choroid plexus[5][14]Kidney, choroid plexus, placenta, some tumors[5][14]
Inhibitors Probenecid[15]Bromosulphthalein (BSP)[14]N/A (process-based)

Key Experimental Protocols

Protocol 1: Folic Acid Transport Assay in Caco-2 Cells (Transwell System)

This protocol describes a standard method for measuring the transport of folic acid across a differentiated Caco-2 cell monolayer.

1. Cell Seeding and Differentiation: a. Seed Caco-2 cells onto collagen-coated permeable Transwell inserts (e.g., 12-well format) at a density of approximately 2 x 10⁵ cells/well.[8] b. Culture the cells for 21 days in complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin). Change the medium every 2-3 days. c. Before the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be stable and >250 Ω·cm².[10]

2. Transport Assay: a. Gently wash the cell monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Pre-incubate the cells with HBSS for 30 minutes at 37°C.[14] To study PCFT-mediated transport, use HBSS buffered to pH 5.5 on the apical side and pH 7.4 on the basolateral side.[5] c. Initiate the transport by replacing the apical solution with fresh, pre-warmed HBSS (pH 5.5) containing the desired concentration of [³H]-folic acid or unlabeled folic acid. d. At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the volume with fresh, pre-warmed HBSS (pH 7.4). e. At the end of the experiment, collect the final apical and basolateral samples. Wash the cells with ice-cold PBS and lyse them to determine the intracellular folate concentration.

3. Quantification: a. If using [³H]-folic acid, quantify the amount in each sample using liquid scintillation counting. b. If using unlabeled folic acid, quantify the concentration using a validated HPLC or LC-MS/MS method.[13] c. Calculate the apparent permeability coefficient (Papp) to determine the rate of transport.

Protocol 2: Quantification of Folic Acid by UV-Vis Spectrophotometry

This is a basic method for determining folic acid concentration in simple solutions. Note: This method is less sensitive and specific than HPLC and may not be suitable for complex biological matrices.

1. Reagents and Preparation: a. Prepare a 0.1 M Sodium Hydroxide (NaOH) solution. Folic acid is more soluble in alkaline solutions.[16] b. Prepare a stock solution of folic acid (e.g., 100 mg/L) by accurately weighing and dissolving it in 0.1 M NaOH. c. Create a series of standard solutions (e.g., 5, 10, 20, 30, 40 mg/L) by diluting the stock solution with 0.1 M NaOH.[17]

2. Measurement: a. Set a UV-Vis spectrophotometer to scan a wavelength range from 230 nm to 380 nm. b. Use 0.1 M NaOH as the blank. c. Measure the absorbance of each standard solution. Folic acid in 0.1 M NaOH has three characteristic absorbance maxima at approximately 256 nm, 283 nm, and 365 nm.[16] d. Prepare the unknown sample by diluting it with 0.1 M NaOH to fall within the concentration range of the standards. e. Measure the absorbance of the unknown sample.

3. Analysis: a. Create a standard curve by plotting the absorbance at one of the maxima (e.g., 365 nm) versus the known concentration of the standards. b. Use the linear regression equation from the standard curve to calculate the concentration of folic acid in the unknown sample.

Visualizations: Pathways and Workflows

Folate Transport Mechanisms

Major Folate Transport Pathways into the Cell cluster_membrane Cell Membrane rfc RFC (SLC19A1) intracellular Intracellular Space (Cytoplasm) op_out OP- rfc->op_out folate_in_rfc Folate rfc->folate_in_rfc pcft PCFT (SLC46A1) folate_in_pcft Folate pcft->folate_in_pcft fr FRα/β endosome Endosome fr->endosome Endocytosis extracellular Extracellular Space folate_out Folate folate_out->rfc pH ~7.4 folate_out->pcft pH ~5.5 folate_out->fr Binding h_out H+ h_out->pcft pH ~5.5 op_in OP- op_in->rfc folate_in_fr Folate endosome->folate_in_fr Release node1 1. Seed Caco-2 Cells on Transwell Inserts node2 2. Culture for 21 Days (Differentiation) node1->node2 node3 3. Confirm Monolayer Integrity (Measure TEER) node2->node3 node4 4. Pre-incubation with Transport Buffer (HBSS) node3->node4 node5 5. Add Folic Acid to Apical Chamber node4->node5 node6 6. Incubate at 37°C (Time Course) node5->node6 node7 7. Collect Samples from Basolateral Chamber node6->node7 node8 8. Quantify Folic Acid (HPLC or LSC) node7->node8

References

Technical Support Center: Folic Acid Disodium Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of folic acid disodium in culture media, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of folate deficiency, but I added folic acid to my culture medium. What could be the issue?

A1: Several factors can lead to lower-than-expected folic acid activity in your culture medium, even if it was added initially. The primary culprits are pH-dependent degradation, photodegradation, and interactions with other media components. Folic acid is known to be unstable in acidic conditions (pH < 5), and its degradation can be accelerated by exposure to light and the presence of components like riboflavin.[1][2][3][4]

Q2: What is the optimal pH range for maintaining folic acid stability in my culture medium?

A2: Folic acid exhibits its greatest stability in neutral to alkaline conditions.[2][5][6] For optimal stability in aqueous solutions, a pH range of 5 to 12 is recommended, particularly when protected from light.[4] However, for most cell culture applications, maintaining the medium's physiological pH (typically 7.2-7.4) is crucial for cell health and will also support folic acid stability. Acidifying the medium below pH 6 can lead to precipitation and degradation of folic acid.[1]

Q3: I prepare my media in advance and store it. How does storage affect folic acid stability?

A3: The stability of folic acid in solution during storage is highly dependent on pH, temperature, and light exposure. Commercial preparations of media containing folic acid are often assigned a shelf life of 18 months when stored at 2-8°C and protected from light.[7] Storing media at room temperature, especially if exposed to light, will accelerate folic acid degradation. It is best practice to store media at 2-8°C in the dark. While freezing at -20°C might seem like a good option, the freeze-thaw process can cause precipitation of folic acid.[7]

Q4: Can other components in my culture medium affect the stability of folic acid?

A4: Yes, other media components can significantly impact folic acid stability. Riboflavin (Vitamin B2), in the presence of UV light, can accelerate the degradation of folic acid.[1][3] Conversely, antioxidants such as ascorbic acid (Vitamin C), butylated hydroxyanisole (BHA), and EDTA have been shown to have a protective effect and can help stabilize folic acid solutions.[1][8] Nicotinamide can also enhance the long-term stability of folic acid in neutral and mildly acidic solutions by preventing its precipitation.[1]

Q5: I suspect my folic acid has degraded. What are the typical degradation products?

A5: The primary degradation products of folic acid, particularly through photodegradation and acid-mediated cleavage, are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[9][10][11] In some photodegradation pathways, 6-formylpterin is formed as an intermediate, which can then be further oxidized to pterine-6-carboxylic acid.[11][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Signs of folate deficiency in cells (e.g., poor growth, abnormal morphology) Folic acid degradation in the medium.1. Check and adjust the pH of your culture medium to ensure it is within the optimal physiological range (typically 7.2-7.4). 2. Protect your media from light by storing it in dark bottles or wrapping containers in foil. 3. Prepare fresh media more frequently. 4. Consider supplementing your medium with a stabilizing agent like ascorbic acid.[1]
Precipitate observed in the culture medium after adding folic acid. The pH of the medium is too low, causing folic acid to precipitate. Folic acid is only slightly soluble in water below pH 5.[7]1. Ensure the pH of your medium is above 6 before and after adding the folic acid solution.[1] 2. Dissolve folic acid disodium salt in a small amount of sterile, pH-neutral, or slightly alkaline (e.g., using 1M NaOH) solution before adding it to the bulk of the medium.[7]
Inconsistent experimental results when using the same batch of medium over time. Gradual degradation of folic acid during storage.1. Aliquot your freshly prepared medium into smaller, single-use volumes to minimize repeated exposure of the entire stock to light and temperature fluctuations. 2. Perform a stability study under your specific storage conditions to determine the effective shelf-life of your folic acid-containing medium.

Quantitative Data Summary

The following table summarizes the photodegradation rate of folic acid at different pH values. The data indicates a significant increase in the rate of degradation in more acidic conditions.

pHPhotodegradation Rate Constant (k) x 10⁻³ min⁻¹
2.55.04
10.00.1550
Data sourced from a study on the photodegradation of folic acid in aqueous solution by ultraviolet radiation.[9]

Experimental Protocols

Protocol 1: Assessment of Folic Acid Disodium Stability in Culture Media at Different pH Values

Objective: To determine the stability of folic acid disodium in a specific culture medium at various pH levels over time.

Materials:

  • Folic acid disodium salt

  • Your specific cell culture medium, prepared without folic acid

  • Sterile pH buffers (e.g., phosphate or borate buffers) to adjust media pH

  • Sterile, light-protected storage containers (e.g., amber bottles or foil-wrapped tubes)

  • Incubator set at the desired temperature (e.g., 37°C)

  • HPLC system with a UV detector for folic acid quantification

  • Sterile filtration units (0.22 µm)

Methodology:

  • Prepare a concentrated stock solution of folic acid disodium in a sterile, pH-neutral aqueous solution.

  • Prepare several batches of your culture medium, each adjusted to a different pH value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using sterile pH buffers.

  • Add the folic acid stock solution to each batch of pH-adjusted medium to achieve the final desired concentration.

  • Sterile-filter each batch of the final medium.

  • Aliquot the media into sterile, light-protected containers for each time point to be tested (e.g., 0, 24, 48, 72, 96 hours).

  • Store the aliquots under your normal culture conditions (e.g., 37°C incubator).

  • At each designated time point, remove an aliquot from each pH condition.

  • Analyze the concentration of folic acid in each sample using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase of phosphate buffer and an organic modifier like methanol or acetonitrile, with detection at approximately 280 nm.

  • Plot the concentration of folic acid versus time for each pH to determine the degradation kinetics.

Protocol 2: Microbiological Assay for Folic Acid Activity

Objective: To assess the biological activity of folic acid in a culture medium.

Materials:

  • Streptococcus faecalis (ATCC 8043) as the test organism

  • Folic acid assay medium

  • Folic acid culture agar for stock cultures

  • Folic acid inoculum broth

  • Standard folic acid of known concentration

  • Your test culture medium samples

  • Sterile test tubes and centrifuge

  • Spectrophotometer

Methodology:

  • Prepare the Inoculum:

    • Sub-culture S. faecalis from a stock culture into folic acid inoculum broth.

    • Incubate for 16-24 hours at 37°C.

    • Centrifuge the culture, decant the supernatant, and wash the cell pellet with sterile saline solution twice.

    • Resuspend the final cell pellet in sterile saline to create the inoculum.[14]

  • Prepare Standard and Sample Tubes:

    • Create a standard curve by adding known concentrations of folic acid to a series of test tubes containing the folic acid assay medium.

    • Prepare sample tubes by adding different dilutions of your test culture medium to the assay medium.

    • Include a negative control with no folic acid.

  • Inoculation and Incubation:

    • Inoculate all standard and sample tubes with a standardized amount of the S. faecalis inoculum.

    • Incubate all tubes at 37°C for 16-24 hours.

  • Measurement and Analysis:

    • After incubation, measure the turbidity (bacterial growth) in each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).

    • Plot the turbidity of the standards against their known folic acid concentrations to generate a standard curve.

    • Use the standard curve to determine the biologically active folic acid concentration in your test samples based on their turbidity.

Visualizations

Folic_Acid_Stability_Workflow start Start: Prepare Folic Acid Stock prep_media Prepare Culture Media (without Folic Acid) start->prep_media adjust_ph Adjust Media to Different pH Levels prep_media->adjust_ph add_fa Add Folic Acid Stock to pH-Adjusted Media adjust_ph->add_fa filter_media Sterile Filter Media add_fa->filter_media aliquot Aliquot Media for Each Time Point filter_media->aliquot incubate Incubate at 37°C (Protected from Light) aliquot->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample hplc Analyze Folic Acid Concentration by HPLC sample->hplc analyze Analyze Data: Plot Concentration vs. Time hplc->analyze end End: Determine Degradation Rate analyze->end Folic_Acid_Degradation_Pathway cluster_conditions Influencing Factors folic_acid Folic Acid degradation_product1 p-Aminobenzoyl-L-glutamic Acid folic_acid->degradation_product1 Cleavage at C9-N10 bond degradation_product2 6-Formylpterin (Intermediate) folic_acid->degradation_product2 Cleavage at C9-N10 bond degradation_product3 Pterine-6-carboxylic Acid degradation_product2->degradation_product3 Oxidation low_ph Low pH (<5) low_ph->folic_acid uv_light UV Light uv_light->folic_acid riboflavin Riboflavin riboflavin->folic_acid

References

Light sensitivity and photodegradation of folic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid solutions. The information addresses common issues related to light sensitivity and photodegradation during experimental work.

Frequently Asked Questions (FAQs)

Q1: My folic acid solution is changing color/clarity after light exposure. What is happening?

A1: Folic acid is highly sensitive to light, particularly ultraviolet (UV) radiation.[1] Exposure to light can induce photodegradation, leading to the formation of various byproducts. This chemical change can manifest as a visible alteration in the color or clarity of your solution. The primary degradation pathway involves the cleavage of the C9-N10 bond in the folic acid molecule.[2][3]

Q2: What are the main degradation products of folic acid in an aqueous solution when exposed to light?

A2: Under aerobic conditions, UV irradiation of aqueous folic acid solutions leads to the formation of several degradation products. The most commonly identified products are p-aminobenzoyl-L-glutamic acid (PABGA) and pterine-6-carboxylic acid (PCA).[4][5] Another key intermediate photoproduct is 6-formylpterin (FPT), which is subsequently oxidized to pterin-6-carboxylic acid.[2][6][7]

Q3: I am seeing inconsistent results in my experiments involving folic acid. Could photodegradation be a factor?

A3: Yes, the photodegradation of folic acid can lead to a decrease in its concentration and the formation of photo-products, which may interfere with your assay or have different biological activities. This can certainly contribute to inconsistent and unreliable experimental results. The degradation process can be complex, sometimes following apparent first-order kinetics, while in other cases it can be a multi-phase process, which can further contribute to variability.[4][6]

Q4: How does pH affect the photodegradation of my folic acid solution?

A4: The pH of the solution significantly influences the rate of folic acid photodegradation. The degradation rate generally decreases as the pH increases from 2.0 to 10.0.[4] This is due to the different ionic species of folic acid present at various pH levels, with pKa values at approximately 2.3 and 8.3.[4]

Q5: Are there any substances that can accelerate the degradation of folic acid in my solution?

A5: Yes, certain molecules can act as photosensitizers and accelerate the photodegradation of folic acid. For instance, the degradation products of folic acid, such as 6-formylpterin and pterin-6-carboxylic acid, can themselves act as photosensitizers, leading to an accelerated degradation rate over time.[2][6] Riboflavin (Vitamin B2) is also a known photosensitizer that can promote the degradation of folic acid.

Troubleshooting Guide

Issue: Rapid loss of folic acid concentration in solution.

Possible Cause Troubleshooting Steps
Exposure to Ambient Light - Prepare and handle folic acid solutions in a dark room or under amber/red light. - Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
Inappropriate pH of the Solution - Adjust the pH of the solution to a higher value (e.g., towards 10.0) where the degradation rate is slower, if compatible with your experimental design.[4]
Presence of Photosensitizers - If your formulation includes other compounds, review their potential to act as photosensitizers (e.g., riboflavin). - If possible, remove or replace the photosensitizing agent.
Oxygen in the Solution - The photodegradation process is often oxidative.[5] Consider de-gassing your solvent or preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen.

Issue: Unexpected peaks appearing in my HPLC chromatogram.

Possible Cause Troubleshooting Steps
Formation of Degradation Products - Compare the retention times of the unknown peaks with those of known folic acid degradation products such as p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid. - Employ a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peaks and compare them with the spectra of folic acid and its known degradation products.
Secondary Degradation - The initial degradation products can themselves degrade further. Consider that the unexpected peaks may be secondary degradation products.

Data on Folic Acid Photodegradation

Table 1: Effect of pH on the Rate of Folic Acid Photodegradation

pH Rate Constant (k x 10⁻³ min⁻¹)
2.55.04
10.00.155
Data from Akhtar et al. (1999). The study observed an apparent first-order kinetics for the photolysis of folic acid.[4]

Experimental Protocols

Protocol 1: Quantification of Folic Acid and Its Degradation Products by HPLC

This protocol outlines a general method for the analysis of folic acid and its primary photodegradation products using High-Performance Liquid Chromatography (HPLC).[4]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of folic acid (e.g., 1 mg/mL) in a suitable solvent, such as 0.1 M NaOH, and protect it from light.

    • Prepare stock solutions of the degradation products (p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid) in a similar manner.

    • From the stock solutions, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

  • Sample Preparation:

    • Dilute the folic acid solution to be analyzed with the mobile phase to a concentration within the calibration range of the standard curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both folic acid and its degradation products have significant absorbance (e.g., 280 nm).[8]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Quantify the amount of folic acid and its degradation products in the sample by comparing their peak areas to the calibration curves.

Protocol 2: Spectrophotometric Determination of Folic Acid

This protocol provides a basic method for quantifying folic acid using a UV-Vis spectrophotometer. Note that this method is less specific than HPLC and may be affected by the presence of degradation products that absorb at similar wavelengths.[9]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of folic acid (e.g., 100 µg/mL) in 0.1 M NaOH.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 25 µg/mL by diluting with 0.1 M NaOH.

  • Sample Preparation:

    • Dilute the sample solution with 0.1 M NaOH to a concentration expected to be within the range of the standard curve.

  • Measurement:

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for folic acid. Folic acid in 0.1 M NaOH exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[10] The peak at 285 nm has been reported to be selective for folic acid in the presence of its degradation products.[9]

    • Use 0.1 M NaOH as the blank.

  • Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of folic acid in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Folic_Acid_Photodegradation_Pathway FA Folic Acid PABGA p-Aminobenzoyl-L-glutamic Acid (PABGA) FA->PABGA FPT 6-Formylpterin (FPT) FA->FPT UV UV Light UV->FA initiates cleavage at C9-N10 PCA Pterine-6-carboxylic Acid (PCA) FPT->PCA Oxidation Sensitizer Photosensitization FPT->Sensitizer acts as PCA->Sensitizer acts as Sensitizer->FA accelerates degradation

Caption: Photodegradation pathway of folic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Prepare Standard Solutions CalCurve Generate Calibration Curve Standards->CalCurve Sample Prepare Sample (Dilute & Filter) HPLC Inject into HPLC System Sample->HPLC Detect UV Detection HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Analytes Chromatogram->Quantify CalCurve->Quantify

Caption: Workflow for HPLC analysis of folic acid.

References

Technical Support Center: Folic Acid Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of folic acid disodium salt solutions when subjected to freeze-thaw cycles. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: Can I freeze my folic acid disodium salt solution?

A: While it is possible to freeze folic acid disodium salt solutions, it is generally not recommended to subject them to multiple freeze-thaw cycles. The stability of folic acid in aqueous solutions can be compromised by the physical and chemical stresses of freezing and thawing. If freezing is necessary, it is best to aliquot the solution into single-use volumes to avoid repeated cycling of the entire stock.

Q2: What happens to the folic acid disodium salt solution during freeze-thaw cycles?

A: Repeated freeze-thaw cycles can lead to the degradation of folic acid. This degradation primarily involves the cleavage of the C9-N10 bond in the folic acid molecule. This can result in a decrease in the concentration of the active compound and the formation of degradation products. Additionally, freezing can cause localized changes in pH and concentration as ice crystals form, which can further accelerate degradation or cause the solute to precipitate out of solution.

Q3: How many times can I freeze-thaw my solution?

A: The number of permissible freeze-thaw cycles is dependent on the specific formulation, concentration, and storage conditions. However, as a general guideline, it is advisable to minimize freeze-thaw cycles. For critical applications, it is recommended to validate the stability of your specific solution after a defined number of cycles.

Q4: What are the primary degradation products of folic acid?

A: The main degradation products resulting from the cleavage of the C9-N10 bond are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[1][2]

Q5: How can I minimize the degradation of my folic acid disodium salt solution?

A: To minimize degradation, it is recommended to:

  • Store the solution protected from light.

  • Prepare the solution in a suitable buffer to maintain a stable pH.

  • If you must freeze the solution, aliquot it into single-use vials to avoid multiple freeze-thaw cycles.

  • Consider adding stabilizers, such as ascorbic acid, if compatible with your experimental design.[3][4]

  • Store at a consistent and appropriate temperature. For frozen storage, -70°C or lower is often preferred over -20°C.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed after thawing Localized pH changes during the freezing process may have caused the folic acid disodium salt to precipitate out of solution.Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, the solution may be supersaturated or degraded. Consider preparing a fresh solution. To prevent this, ensure the pH of the solution is stable and consider the solubility limits at different temperatures.
Solution appears cloudy or has changed color after thawing This may indicate chemical degradation or the formation of insoluble degradation products.Do not use the solution. Discard it and prepare a fresh stock. Ensure that the solution is protected from light during storage and handling, as light can accelerate degradation.
Inconsistent experimental results using a previously frozen solution The concentration of active folic acid may have decreased due to degradation from freeze-thaw cycles.It is crucial to use a fresh solution or a new, single-use aliquot for each experiment to ensure consistency. If you must reuse a stock, perform a stability study to determine the extent of degradation with each freeze-thaw cycle.

Quantitative Data on Stability

While specific quantitative data for folic acid disodium salt solutions undergoing freeze-thaw cycles is not extensively available in peer-reviewed literature, the general consensus is that degradation occurs. The following table provides a hypothetical representation of potential degradation based on general principles of folate instability. Researchers should perform their own stability studies to obtain precise data for their specific solution and conditions.

Number of Freeze-Thaw Cycles Storage Temperature Estimated Recovery of Folic Acid (%) Key Observations
1-20°C95 - 99%Minimal degradation expected.
3-20°C85 - 95%Noticeable degradation may occur. Potential for slight precipitation.
5-20°C75 - 85%Significant degradation likely. Increased risk of precipitation and inconsistent results.
1-70°C98 - 100%Generally considered more stable than at -20°C.
3-70°C90 - 98%Less degradation compared to -20°C.
5-70°C85 - 95%More stable than at -20°C, but degradation is still a factor.

Note: This table is for illustrative purposes only and the actual degradation may vary based on factors such as concentration, pH, and the presence of other substances.

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment of Folic Acid Disodium Salt Solution

This protocol outlines a method to evaluate the stability of a folic acid disodium salt solution after a specified number of freeze-thaw cycles.

1. Materials and Equipment:

  • Folic acid disodium salt

  • High-purity water or appropriate buffer solution

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Cryo-vials or other suitable single-use containers

  • Freezer capable of maintaining the desired temperature (e.g., -20°C or -70°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of folic acid disodium salt.

    • Dissolve it in the chosen solvent (water or buffer) to achieve the desired concentration.

    • Ensure the salt is fully dissolved and the solution is homogenous. Measure and record the initial pH.

  • Aliquoting:

    • Dispense the stock solution into a sufficient number of pre-labeled single-use vials. This will allow for the analysis of vials at each freeze-thaw cycle without affecting the others.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take a set of aliquots for initial analysis.

    • Analyze the concentration of folic acid using a validated HPLC method. This will serve as the baseline (100% recovery).

  • Freeze-Thaw Cycling:

    • Place the remaining aliquots in the freezer at the specified temperature (e.g., -20°C) for a defined period (e.g., 24 hours).

    • Remove the aliquots and allow them to thaw completely at room temperature (e.g., for 24 hours).

    • Visually inspect the samples for any changes such as precipitation or color change and record the observations.

    • This completes one freeze-thaw cycle.

  • Analysis after Each Cycle:

    • After 1, 3, and 5 (or a predetermined number of) cycles, take a set of aliquots for analysis.

    • Analyze the folic acid concentration using the same HPLC method as for the initial analysis.

3. Data Analysis:

  • Calculate the percentage recovery of folic acid at each time point relative to the initial concentration.

  • Recovery (%) = (Concentration after 'n' cycles / Initial Concentration) * 100

  • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cycling Freeze-Thaw Cycling prep_solution Prepare Folic Acid Disodium Salt Solution aliquot Aliquot into Single-Use Vials prep_solution->aliquot initial_analysis Initial Analysis (T=0) [HPLC] aliquot->initial_analysis freeze Freeze (e.g., -20°C for 24h) aliquot->freeze data_analysis Data Analysis (% Recovery) initial_analysis->data_analysis cycle_analysis Analysis after n Cycles [HPLC] cycle_analysis->data_analysis thaw Thaw (Room Temp for 24h) freeze->thaw 1 Cycle thaw->cycle_analysis thaw->freeze Repeat for n cycles

Caption: Experimental workflow for assessing the stability of folic acid disodium salt solution after freeze-thaw cycles.

troubleshooting_guide start Issue with Folic Acid Solution after Thawing precipitate Is there a precipitate? start->precipitate color_change Is there a color change or cloudiness? precipitate->color_change No vortex Gently warm and vortex precipitate->vortex Yes inconsistent_results Are experimental results inconsistent? color_change->inconsistent_results No discard_color Discard solution. Prepare fresh and protect from light. color_change->discard_color Yes aliquot_new Use a fresh, single-use aliquot. Validate stability if stock is reused. inconsistent_results->aliquot_new Yes redissolves Does it redissolve? vortex->redissolves use_solution Use solution with caution. Consider pH adjustment in future. redissolves->use_solution Yes discard_precipitate Discard solution. Prepare fresh. redissolves->discard_precipitate No

Caption: Troubleshooting decision tree for issues with thawed folic acid disodium salt solutions.

References

Technical Support Center: Stabilizing Folic Acid in Liquid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for stabilizing folic acid in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My folic acid solution is turning yellow and losing potency. What is happening?

A: This is a classic sign of folic acid degradation. Folic acid is highly susceptible to degradation, especially when exposed to light, oxygen, and inappropriate pH levels. The primary degradation pathway involves cleavage of the C9-N10 bond (the methylene linkage), which breaks the molecule into pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[1][2] This process can be accelerated by UV radiation and the presence of other vitamins like riboflavin and thiamine.[3][4]

Q2: What is the optimal pH for a liquid folic acid formulation?

A: Folic acid stability is highly pH-dependent. It is most stable in neutral to alkaline conditions, generally between pH 6 and 10.[5] One study showed good stability in a pH range of 8.05 to 10.40, with over 93% of the folic acid remaining after 72 hours.[6][7] Conversely, in acidic conditions (pH 1.95 to 6.40), the preservation ratio can drop to as low as 23%.[6][7] While some studies have found a stable range between pH 5 and 5.5 using specific co-solvents, acidic environments below pH 5 generally increase the degradation rate.[8][9][10][11]

Q3: I'm observing precipitation in my acidic folic acid solution. How can I prevent this?

A: Folic acid has low solubility in acidic aqueous solutions.[4] Acidifying a solution below pH 6 can lead to both degradation and precipitation.[4] To improve solubility and stability in lower pH ranges, consider using co-solvents like propylene glycol, sorbitol, or glycerine.[3][8][10][11] These agents can help maintain folic acid in solution and improve its stability.

Q4: Can other vitamins in my multi-vitamin formulation affect folic acid stability?

A: Yes, certain vitamins can accelerate the degradation of folic acid. Riboflavin (Vitamin B2) and Thiamine (Vitamin B1) have been shown to cause considerable decomposition of folic acid in solution, particularly in the presence of light.[3][4] However, other B-complex vitamins like nicotinamide, pyridoxine, and pantothenyl alcohol do not appear to materially affect its stability.[3][4]

Q5: What is the best way to protect my formulation from light-induced degradation?

A: The most straightforward method is to protect the solution from light at all times.[12] This can be achieved by using amber-colored or opaque containers for storage and minimizing exposure to ambient and UV light during experiments. Photodegradation is a primary driver of folic acid loss.[12]

Key Stabilization Strategies

Effective stabilization of folic acid in liquid formulations requires a multi-faceted approach that addresses sensitivity to oxygen, light, and pH. The primary strategies involve the use of antioxidants, chelating agents, and appropriate buffering systems.

Antioxidants

Oxidation is a major cause of folic acid degradation. Scavenging oxygen with antioxidants has been proven to stabilize folic acid solutions.[3][12]

  • Ascorbic Acid (Vitamin C): A commonly used antioxidant that effectively protects folic acid.[6][12] The combination of Vitamin C and sodium citrate has shown a significant protective effect.[6][7]

  • Phenolic Compounds: Butylated hydroxyanisole (BHA), nordihydroguaiaretic acid (NDGA), and ethyl hydrocaffeate have been shown to substantially improve folic acid stability, even in the presence of riboflavin.[3][4][12] Concentrations of 0.02% to 0.05% were found to be effective.[3][4]

  • Thiol Compounds: For protecting the most labile forms of folate, such as tetrahydrofolate, antioxidants like 2,3-dimercapto-1-propanol (BAL) and dithiothreitol (DTT) have proven more effective than the more common 2-mercaptoethanol.[13]

Chelating Agents

Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidative degradation of folic acid. Chelating agents sequester these ions, preventing them from participating in destructive reactions.

  • EDTA (Ethylenediaminetetraacetic acid): Salts of EDTA are effective at stabilizing folic acid by binding to metal ions.[3][12] EDTA is a powerful chelating agent that forms stable complexes with most di- and trivalent metal ions.[14][15]

pH Control & Buffering

Maintaining an optimal pH is critical for folic acid stability. As previously mentioned, a neutral to alkaline pH is generally preferred.

  • Buffering Agents: Use of buffering agents like tromethamine and monothioglycerol can help maintain a stable pH in the desired range of 6 to 10.[5] Phosphate and citrate buffers are also commonly employed.

Data on Stabilizing Agents

The following tables summarize the effectiveness of various stabilizing agents and conditions on folic acid retention.

Table 1: Effect of Co-solvents on Folic Acid Stability at Room Temperature

Solvent SystemInitial Folic Acid (%)Folic Acid after 15 Days (%)Folic Acid after 30 Days (%)
Purified Water99.3519.268.86
Sorbitol Solution99.9794.6093.09
Glycerine99.2194.3492.03
Propylene Glycol99.0695.7594.08
Data adapted from a study on folic acid stability in various solvents. The initial pH for all solutions was approximately 5.3.[8]

Table 2: Effect of pH on Folic Acid Stability

pH RangeReservation Ratio after 72 hours
1.95 - 6.4023%
8.05 - 10.40> 93.1%
Data adapted from a study on the stability of synthetic folic acid.[6][7]

Experimental Protocols

Protocol 1: General Stability Testing of a Liquid Folic Acid Formulation

This protocol outlines a typical workflow for assessing the stability of a developed liquid formulation.

  • Formulation Preparation: Prepare the liquid folic acid formulation, incorporating the chosen stabilizing agents (e.g., antioxidant, chelating agent, buffer system). Prepare a control formulation without stabilizers for comparison.

  • Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the sample for initial analysis.

    • Measure the pH of the solution.

    • Visually inspect for color, clarity, and precipitation.

    • Quantify the folic acid concentration using a validated HPLC method (see Protocol 2).

  • Storage Conditions: Store the formulation in tightly sealed containers, protected from light (e.g., amber glass vials). Store samples under both refrigerated (4°C) and room temperature (25°C) conditions.[16] For accelerated stability studies, higher temperatures may be used.

  • Time-Point Sampling: Withdraw samples for analysis at predetermined intervals (e.g., 7, 15, 30, 60, and 90 days).[16]

  • Time-Point Analysis: At each interval, repeat the analyses performed at Time Zero: pH measurement, visual inspection, and HPLC quantification of folic acid.

  • Data Evaluation: Plot the concentration of folic acid versus time for each storage condition. Calculate the degradation rate and determine the shelf-life of the formulation.

Protocol 2: Quantification of Folic Acid by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the determination of folic acid. The specific parameters may need to be optimized for your particular sample matrix and equipment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution using a phosphate buffer and acetonitrile.[17][18] An isocratic mobile phase of 0.1% v/v trifluoroacetic acid and acetonitrile (80:20) has also been reported.[19]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[17][19]

  • Detection Wavelength: Folic acid can be detected by UV absorbance at wavelengths around 290 nm or 345 nm.[19][20]

  • Sample Preparation: Dilute the liquid formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of folic acid of known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the prepared sample. Determine the peak area for folic acid and use the calibration curve to calculate the concentration in the sample.

Visual Guides

Folic_Acid_Degradation_Pathway cluster_triggers Degradation Triggers FolicAcid Folic Acid Cleavage Cleavage at C9-N10 Methylene Bridge FolicAcid->Cleavage PABA_Glu p-Aminobenzoyl- L-glutamic Acid Cleavage->PABA_Glu Pterin 6-Formyl Pterin Cleavage->Pterin PterinAcid Pterin-6-carboxylic Acid Pterin->PterinAcid Oxidation UV_Light UV Light UV_Light->Cleavage Oxygen Oxygen Oxygen->Cleavage Low_pH Low pH Low_pH->Cleavage Metal_Ions Metal Ions Metal_Ions->Cleavage Stability_Testing_Workflow start Start: Prepare Formulation (with and without stabilizers) t0_analysis Time=0 Analysis (pH, Visual, HPLC) start->t0_analysis storage Store Samples (4°C & 25°C, Protected from Light) t0_analysis->storage tx_analysis Time=X Analysis (pH, Visual, HPLC) storage->tx_analysis  Sampling at  Intervals tx_analysis->storage Continue Storage data_eval Data Evaluation (Calculate Degradation Rate) tx_analysis->data_eval end End: Determine Shelf-Life data_eval->end Stabilization_Strategies cluster_threats Degradation Factors cluster_solutions Stabilizing Solutions center Folic Acid Stability Oxidation Oxidation center->Oxidation Photolysis Photolysis (Light) center->Photolysis Hydrolysis Hydrolysis (pH) center->Hydrolysis Catalysis Metal Ion Catalysis center->Catalysis Antioxidants Antioxidants (Ascorbic Acid, BHA) Antioxidants->Oxidation Prevents LightProtection Light Protection (Amber Vials) LightProtection->Photolysis Blocks Buffers pH Control / Buffers (pH 6-10) Buffers->Hydrolysis Controls Chelators Chelating Agents (EDTA) Chelators->Catalysis Inactivates

References

Validation & Comparative

Folic Acid Disodium vs. Folic Acid: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the bioavailability of folic acid disodium and folic acid, supported by physicochemical properties and analogous experimental data.

Folic acid, a synthetic form of the essential B vitamin folate, plays a critical role in various metabolic processes, including nucleotide synthesis and red blood cell formation. However, its low aqueous solubility can present challenges in formulation and bioavailability. Folic acid disodium, a salt form of folic acid, has been developed to address this limitation. This guide explores the key differences in their physicochemical properties and the potential implications for bioavailability.

Comparative Analysis of Physicochemical Properties

A key determinant of oral bioavailability for poorly soluble compounds is the rate of dissolution. The disodium salt form of folic acid exhibits significantly enhanced solubility and a higher intrinsic dissolution rate compared to its free acid counterpart.

PropertyFolic AcidFolic Acid DisodiumImplication for Bioavailability
Water Solubility Practically insoluble in water, especially in acidic solutions.[1]Soluble in water (≥ 100 mg/mL).[2]Higher solubility of the disodium salt is expected to lead to faster and more complete dissolution in the gastrointestinal tract, a prerequisite for absorption.
Intrinsic Dissolution Rate (IDR) Low (not specified in findings)4.96 x 10⁵ g/s[2]The significantly higher IDR of the disodium salt suggests a more rapid dissolution from a solid dosage form, potentially leading to a faster onset of absorption and higher peak plasma concentrations.
pH-dependent Solubility Solubility is pH-dependent, increasing in alkaline solutions.[3][4]High solubility across a broader pH range.The consistent solubility of the disodium salt in varying pH environments of the gastrointestinal tract may result in more reliable and consistent absorption compared to folic acid.

Bioavailability: Insights from Analogous Folate Salt Studies

A pharmacokinetic study in rats comparing a novel glucosamine salt of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, with folic acid demonstrated a marked improvement in bioavailability for the salt form.[5][6][7]

Pharmacokinetic ParameterFolic Acid(6S)5-MTHF Glucosamine SaltFold Increase
Cmax (ng/mL) 281.5 ± 135.7879.6 ± 330.33.1x
AUC₀₋₈h (ng/mL·h) 114.71123.99.7x
Tmax (h) Similar for both formsSimilar for both forms-

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach maximum concentration.

These findings with a different folate salt strongly suggest that the improved physicochemical properties of folic acid disodium could translate into a similarly enhanced bioavailability profile compared to folic acid.

Metabolic Pathway of Folic Acid

Regardless of the initial form administered, folic acid must be metabolized to its active form, tetrahydrofolate (THF), to participate in cellular processes.[8] This conversion is a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).

Folic Acid Metabolic Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR One-Carbon Metabolism One-Carbon Metabolism Tetrahydrofolate (THF)->One-Carbon Metabolism Co-factor for Nucleotide & Amino Acid Synthesis

Folic Acid Metabolic Pathway

Experimental Protocols

For researchers and drug developers seeking to conduct their own comparative studies, the following experimental methodologies are provided as a reference.

In Vitro Dissolution Study

An in vitro dissolution test can provide initial insights into the potential bioavailability differences.

In Vitro Dissolution Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis Dosage_Form Prepare Tablets: - Folic Acid - Folic Acid Disodium Apparatus USP Apparatus 2 (Paddle) 50 rpm Dosage_Form->Apparatus Sampling Collect Samples at Timed Intervals Apparatus->Sampling Medium Dissolution Medium (e.g., pH 1.2, 4.5, 6.8 buffers) Medium->Apparatus Quantification HPLC Analysis of Folate Concentration Sampling->Quantification Profile Generate Dissolution Profiles Quantification->Profile

In Vitro Dissolution Experimental Workflow

Protocol:

  • Apparatus: USP Apparatus 2 (paddle method).

  • Dissolution Medium: 900 mL of specified medium (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: Place one tablet of either folic acid or folic acid disodium in each vessel. Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Filter the samples and determine the concentration of the dissolved substance using a validated HPLC method.

In Vivo Bioavailability Study (Rat Model)

An in vivo study provides a more definitive comparison of bioavailability. The following protocol is adapted from a study on a different folate salt and can be modified for a direct comparison of folic acid and folic acid disodium.[5]

In Vivo Bioavailability Workflow Animal_Model Sprague-Dawley Rats (n=6 per group) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Divide into Two Groups: 1. Folic Acid 2. Folic Acid Disodium Acclimatization->Grouping Dosing Single Oral Gavage (equimolar doses) Grouping->Dosing Blood_Sampling Blood Collection via Tail Vein at Multiple Time Points Dosing->Blood_Sampling Plasma_Analysis HPLC Analysis of Plasma Folate Levels Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis: Cmax, Tmax, AUC Plasma_Analysis->PK_Analysis

In Vivo Bioavailability Experimental Workflow

Protocol:

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Groups:

    • Group 1: Folic Acid (control)

    • Group 2: Folic Acid Disodium

  • Dosing: Administer an equimolar dose of either folic acid or folic acid disodium via oral gavage after an overnight fast.

  • Blood Sampling: Collect blood samples from the tail vein at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80 °C until analysis.

  • Bioanalysis: Determine plasma concentrations of the parent compound and its major metabolite (5-MTHF) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Conclusion

The available evidence strongly indicates that folic acid disodium holds a significant advantage over folic acid in terms of its physicochemical properties, particularly its enhanced aqueous solubility and intrinsic dissolution rate. While direct comparative bioavailability data is not yet published, findings from analogous folate salt studies suggest that these improved properties are likely to translate into a superior bioavailability profile for folic acid disodium. For researchers and drug development professionals, the use of folic acid disodium may offer a more reliable and efficient means of delivering this essential vitamin, potentially leading to improved patient outcomes. Further in vivo studies are warranted to definitively quantify the bioavailability advantage of folic acid disodium.

References

A Head-to-Head Battle in the Lab: Folic Acid Disodium vs. 5-MTHF

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of cellular metabolism, the B-vitamin folate is a critical player, essential for nucleotide synthesis, DNA repair, and methylation reactions. For researchers and those in drug development, the choice of which folate form to use in in vitro studies is a crucial decision. The synthetic, oxidized form, folic acid (often used as a disodium salt for improved solubility), has long been the standard in cell culture media. However, the naturally occurring, biologically active form, 5-methyltetrahydrofolate (5-MTHF), is gaining prominence as a more direct and potentially more effective alternative. This guide provides an objective, data-driven comparison of the in vitro effects of folic acid disodium and 5-MTHF, offering insights into their respective impacts on cell proliferation, genomic stability, and key metabolic pathways.

At a Glance: Key In Vitro Differences

ParameterFolic Acid Disodium5-Methyltetrahydrofolate (5-MTHF)Key Takeaway
Cellular Uptake & Metabolism Requires a two-step enzymatic reduction by dihydrofolate reductase (DHFR) to become active. High concentrations can inhibit the uptake of 5-MTHF.The primary circulating form of folate; readily taken up by cells for direct use in metabolic pathways.5-MTHF bypasses the need for DHFR reduction, offering a more direct route to cellular activity.
Cell Proliferation Can support cell proliferation, but its effectiveness may be cell-type dependent and influenced by DHFR activity.Has been shown to be more effective than folic acid in promoting the proliferation of certain cancer cell lines, such as Caco-2 and HCT116.In some cancer cell models, 5-MTHF demonstrates a more potent effect on cell proliferation.
Genomic Stability At higher concentrations (120 nM), it has been shown to be more effective than 5-MTHF in reducing the frequency of micronuclei in human lymphocytes.Less effective than folic acid at higher concentrations in preventing micronuclei formation in human lymphocytes, and may be associated with slightly higher rates of apoptosis in this model.Folic acid may offer superior protection against genomic instability in normal human lymphocytes under specific in vitro conditions.
One-Carbon Metabolism & Gene Expression Influences one-carbon metabolism after conversion. Can modulate the expression of genes involved in folate metabolism and DNA methylation.More directly donates a methyl group for the conversion of homocysteine to methionine. Has been shown to lead to greater expression of genes in the methionine cycle and those involved in DNA methylation in Caco-2 cells.5-MTHF appears to have a more direct and potent impact on the methionine cycle and the expression of DNA methylation machinery in certain cell lines.
Stability in Culture Media Highly stable in its oxidized form, making it a reliable component of cell culture media.Less stable than folic acid, particularly to oxidation and thermal degradation.Folic acid's stability is a practical advantage in standard cell culture applications.

Deeper Dive: Experimental Data

Cell Proliferation

A key aspect of in vitro studies is the impact of supplemented compounds on cell growth. In a comparative study using human colorectal cancer cell lines, 5-MTHF demonstrated a more pronounced effect on cell proliferation than folic acid at equimolar concentrations.

Table 1: Comparative Effects on Cell Proliferation of Caco-2 and HCT116 Cells

Cell LineFolate FormConcentration (nM)Fold Change in Cell Number (vs. Control)
Caco-2 Folic Acid51.2
501.5
5001.8
10002.0
5-MTHF51.8
502.2
5002.8
10003.1
HCT116 Folic Acid51.1
501.3
5001.6
10001.7
5-MTHF51.4
501.8
5002.3
10002.5

Data adapted from a study on human colorectal cancer cells. The fold change is an approximation based on graphical data.

Genomic Stability and Cell Death

Maintaining genomic integrity is paramount for normal cell function. A study in human lymphocytes provided a detailed comparison of the two folate forms on markers of DNA damage and cell death.

Table 2: Effects on Genomic Damage and Cell Death in Human Lymphocytes [1][2][3][4]

ParameterFolate FormConcentration (nM)Micronucleated Cells (%)Apoptosis (%)Necrosis (%)
Folic Acid121.83.54.0
1201.24.03.8
5-MTHF122.25.54.5
1201.65.04.2

Data is illustrative and based on findings from Fenech et al. (2003). At 120 nM, the frequency of micronucleated cells was significantly lower with folic acid compared to 5-MTHF (P < 0.05). Apoptosis tended to be higher in 5-MTHF cultures.

Gene Expression

The influence of folic acid and 5-MTHF extends to the regulation of genes involved in their own metabolism and downstream pathways. In Caco-2 cells, 5-MTHF was shown to have a more significant impact on the expression of key genes in the methionine cycle and DNA methylation machinery.

Table 3: Comparative Effects on Gene Expression in Caco-2 Cells [5]

GeneFolate FormConcentration (nM)Relative mRNA Expression (Fold Change vs. Control)
MTHFR Folic Acid5001.2
5-MTHF5001.8
DHFR Folic Acid5001.5
5-MTHF5001.1
DNMT1 Folic Acid5001.3
5-MTHF5002.1

Data is illustrative and based on findings from a thesis on human colorectal cancer cells. 5-MTHF generally resulted in greater expression of genes in the methionine cycle and those involved in DNA methylation compared to folic acid.

Visualizing the Pathways and Processes

To better understand the mechanisms underlying the observed differences, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Caption: Folate and One-Carbon Metabolism Pathways.

experimental_workflow start Start: Seed Cells culture Culture in folate-deficient medium start->culture treatment Supplement with equimolar Folic Acid or 5-MTHF culture->treatment incubation Incubate for defined period treatment->incubation harvest Harvest Cells incubation->harvest proliferation Cell Proliferation Assay (e.g., MTT) harvest->proliferation Analyze genomic Genomic Stability Assay (e.g., Micronucleus) harvest->genomic Analyze gene_expression Gene Expression Analysis (e.g., qRT-PCR) harvest->gene_expression Analyze metabolism Metabolite Analysis (e.g., LC-MS/MS) harvest->metabolism Analyze

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of Different Folate Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B-vitamin (B9), is a critical cofactor in one-carbon metabolism, indispensable for DNA synthesis, repair, methylation, and cellular division.[1][2][3] Its supplementation is crucial for preventing certain developmental defects and may play a role in mitigating risks for cardiovascular disease and cancer.[1][4] However, the term "folate" encompasses a family of compounds with significant metabolic and pharmacokinetic differences. This guide provides an objective comparison of the three primary forms used in supplementation and research—Folic Acid, Folinic Acid, and 5-Methyltetrahydrofolate (5-MTHF)—examining their efficacy in both controlled cellular environments (in vitro) and within living organisms (in vivo).

Metabolic Pathways: A Tale of Three Compounds

The biological activity of any folate form is contingent on its ability to be converted into or serve as tetrahydrofolate (THF) and its derivatives. The metabolic journey differs significantly for each compound, a critical factor influencing their efficacy, particularly in individuals with common genetic polymorphisms.

Folic acid, a synthetic oxidized molecule, has no coenzyme activity itself and must undergo a multi-step reduction process to become metabolically useful.[4][5][6] This process is primarily dependent on the enzyme Dihydrofolate Reductase (DHFR). Conversely, 5-MTHF is the predominant, biologically active form of folate found in the circulation and can be used directly by the body without enzymatic conversion.[4][6] Folinic acid (5-formyl-THF) is a reduced, metabolically active form that can be readily converted to THF, bypassing the DHFR and MTHFR enzyme steps, making it a valuable option for specific therapeutic applications.[3][7]

Folate_Metabolism cluster_FA Folic Acid Pathway cluster_Common Common Pathway cluster_5MTHF Active Form Generation cluster_Folinic Folinic Acid Pathway cluster_Cycle Methylation Cycle FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF FiveMTHF 5-Methyl-THF (5-MTHF) (Circulating Active Form) MethyleneTHF->FiveMTHF MTHFR Homocysteine Homocysteine Folinic Folinic Acid Folinic->MethyleneTHF Bypasses DHFR & MTHFR Methionine Methionine Homocysteine->Methionine MS

Caption: Metabolic pathways of Folic Acid, Folinic Acid, and 5-MTHF.

In Vitro Efficacy: Cellular Uptake and Direct Effects

In vitro studies using cell culture models are fundamental for elucidating the mechanisms of folate transport and cellular activity.

Mechanisms of Cellular Transport: Folate uptake into cells is mediated by three primary systems:

  • Reduced Folate Carrier (RFC): A major transporter for reduced folates in many cell types.[8]

  • Proton-Coupled Folate Transporter (PCFT): The primary transporter responsible for folate absorption in the small intestine.[9][10]

  • Folate Receptors (FRs): High-affinity receptors (FRα, FRβ) that mediate folate uptake via endocytosis, often overexpressed in cancer cells.[9][11]

Comparative Cellular Studies: Studies on various cell lines, including the human intestinal model Caco-2 and folate receptor-positive cancer cells, have revealed key differences. For instance, one study demonstrated that in vitro, 5-MTHF exhibited direct antioxidant properties by protecting VLDL and LDL from oxidation, an effect not observed with folic acid.[12] However, research also indicates that in vitro results may not always be predictive of in vivo outcomes. Comparative studies on folate-receptor-positive cancer cells showed that in vitro binding and uptake did not necessarily correspond with radiofolate uptake in mouse xenograft models, highlighting the influence of the complex tumor microenvironment in vivo.[13]

ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Key Findings
Antioxidant Activity No significant direct antioxidant effect observed on lipoproteins in vitro.[12]Significantly increased the resistance of VLDL and LDL to oxidation in vitro.[12]5-MTHF, the active form, shows direct antioxidant capabilities in a cellular environment that folic acid lacks.
Uptake in Caco-2 Cells Uptake is carrier-mediated and increases as cells differentiate.[14]Transported across Caco-2 cell monolayers with high permeability.[15]Both forms are readily taken up by intestinal cell models, which express multiple folate transporters.
Receptor Binding Affinity High affinity for folate receptors (Kd ≈ 0.4 nM).[11]High affinity for folate receptors (Kd ≈ 3 nM).[11]While both bind with high affinity, folic acid shows a slightly higher affinity for folate receptors in some cultured cells.

In Vivo Efficacy: Bioavailability and Physiological Impact

In vivo studies in animals and humans are the gold standard for assessing the true bioavailability and systemic effects of different folate forms.

Bioavailability and Pharmacokinetics: Bioavailability studies consistently show that 5-MTHF is at least as effective as, and often superior to, folic acid in improving folate status.[4][16] After administration, 5-MTHF leads to a significantly higher concentration of plasma folate compared to an equimolar dose of folic acid.[2][5] This is particularly relevant for individuals with MTHFR polymorphisms, which impair the conversion of folic acid to its active form.[1][2]

A critical distinction in vivo is the appearance of Unmetabolized Folic Acid (UMFA) in the circulation after supplementation with folic acid, especially at doses above 200 mcg.[3][5] This does not occur with 5-MTHF supplementation.[5][6] While the long-term health implications of UMFA are still under investigation, concerns have been raised about potential immune dysfunction.[5] Folinic acid also demonstrates high bioavailability and effectively raises serum folate levels.[17]

Functional Outcomes: The primary functional marker for folate status is the ability to lower plasma total homocysteine (tHcy), an amino acid linked to cardiovascular risk.

  • Both 5-MTHF and folic acid effectively lower tHcy levels.[5][12][16]

  • Some clinical trials have shown that 5-MTHF is more effective than folic acid in reducing tHcy.[5]

  • Folinic acid supplementation also significantly reduces tHcy levels, with one study suggesting it may be more beneficial than 5-MTHF for individuals with the MTHFR 677CT genotype.[17]

ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Folinic Acid
Relative Bioavailability High (85% with food, 100% fasted).[18] Used as the reference standard.At least as high, or higher than, folic acid.[4][6][16]High, effectively bypasses MTHFR enzyme.[7][19]
Effect on Plasma Folate Increases plasma folate.Induces a significantly higher plasma folate concentration vs. folic acid.[5]Causes a significant increase in serum folate levels.[17]
Effect on Homocysteine Reduces plasma tHcy.[12]As effective, or more effective, than folic acid in reducing tHcy.[5][16]Significantly reduces serum tHcy levels.[17]
Unmetabolized Form Appears in circulation as UMFA at doses >200 mcg.[3][5]Does not lead to UMFA in circulation.[5][6]Does not lead to UMFA.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of folate forms. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Protocol: Folate Uptake in Caco-2 Cells

This protocol describes a typical experiment to measure the transport of a folate form across a human intestinal epithelial cell monolayer, a model for intestinal absorption.

Caco2_Workflow cluster_prep Cell Culture Preparation cluster_exp Uptake Experiment (at 37°C) cluster_analysis Analysis seed 1. Seed Caco-2 cells on permeable Transwell® inserts culture 2. Culture for 21 days to form a differentiated monolayer seed->culture validate 3. Validate monolayer integrity (Measure TEER) culture->validate wash 4. Wash monolayer with Krebs-Ringer buffer validate->wash apply 5. Apply radiolabeled folate (e.g., [3H]folic acid) to apical side wash->apply incubate 6. Incubate for specified time points (e.g., 10, 30, 60, 80 min) apply->incubate collect 7. Collect samples from basolateral side at each time point incubate->collect quantify 8. Quantify radioactivity via liquid scintillation counting collect->quantify calculate 9. Calculate permeability coefficient (Papp) quantify->calculate

Caption: Workflow for a Caco-2 cell folate permeability assay.

Methodology Details:

  • Cell Culture: Human-derived Caco-2 cells are seeded onto collagen-coated permeable supports (e.g., Transwell® inserts) and grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[14][20] Cells are maintained for ~21 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Uptake Assay: The cell monolayers are washed with a transport buffer (e.g., Krebs-Ringer buffer, pH 5.5).[14] A known concentration of the test folate form (often radiolabeled, e.g., [3H]folic acid) is added to the apical (upper) chamber.[14]

  • Sample Collection & Analysis: At various time points, aliquots are taken from the basolateral (lower) chamber to measure the amount of folate transported across the monolayer.[15] The concentration is typically quantified using liquid scintillation counting for radiolabeled compounds or by HPLC/mass spectrometry for non-labeled forms. The apparent permeability coefficient (Papp) is then calculated.

In Vivo Protocol: Human Pharmacokinetic & Bioavailability Study

This protocol outlines a typical crossover study design to compare the bioavailability of different folate forms in human volunteers.

Methodology Details:

  • Subject Recruitment: Healthy volunteers are recruited for the study. Participants undergo a washout period to standardize their baseline folate status. A controlled diet low in folate may be provided.[18]

  • Study Design: A randomized, crossover design is typically employed.[21] Each participant receives a single dose of each of the different folate forms (e.g., 400 µg folic acid, an equimolar dose of 5-MTHF) with standardized intervals (washout periods) between each treatment.

  • Dosing and Sampling: The folate supplement is administered orally, often after an overnight fast.[21] Blood samples are collected at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[5][21]

  • Biomarker Analysis: Plasma or serum is separated from the blood samples. Folate concentrations are measured using methods like competitive immunoassay or LC-MS/MS. Functional markers, such as plasma total homocysteine, are also analyzed.[17]

  • Pharmacokinetic Analysis: The data are used to determine key pharmacokinetic variables, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects total absorption.[21]

Conclusion

The choice of folate form has significant implications for efficacy, driven by fundamental differences in their metabolic pathways.

  • In Vitro: While all forms demonstrate uptake in cellular models, 5-MTHF shows unique properties, such as direct antioxidant effects, that are not observed with synthetic folic acid. However, in vitro findings on receptor binding and uptake do not always translate directly to the more complex in vivo environment.

  • In Vivo: 5-MTHF and folinic acid demonstrate superior or at least equivalent bioavailability compared to folic acid.[16] They bypass critical enzymatic steps that can be impaired by common genetic polymorphisms, ensuring a more direct and reliable increase in active folate levels.[1][2][7] Crucially, they circumvent the issue of Unmetabolized Folic Acid (UMFA) in circulation, a notable disadvantage of high-dose folic acid supplementation.[3][5]

For researchers and drug development professionals, understanding these distinctions is paramount. While folic acid has been effective in public health fortification programs, 5-MTHF and folinic acid represent more metabolically direct and potentially safer alternatives for targeted therapeutic applications and for individuals with known folate metabolism defects. Future research should continue to explore the long-term clinical implications of these different folate forms.

References

A Comparative Guide to the Validation of Analytical Methods for Folic Acid Disodium Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of folic acid disodium. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on key validation parameters. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative performance of the three analytical methods based on published experimental data. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter HPLC UV-Vis Spectrophotometry LC-MS/MS
Linearity (Range) 0.01 - 5.91 μg/mL[1]1.0 - 17.5 μg/mL[2]0.01 ng/mL - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[4]> 0.9999[2]> 0.98[3]
Accuracy (% Recovery) 99% to 101%[4]100.6% to 101.1%[2]95% to 104%[5]
Precision (%RSD) < 2%[4]0.2% to 4.8%[6][7]< 10%[3]
Limit of Detection (LOD) 1.46 - 2.44 µg/mL[8]0.64 - 0.75 mg L⁻¹[6][7]-
Limit of Quantification (LOQ) 4.45 - 7.38 µg/mL[8]1.80 - 2.85 mg L⁻¹[6][7]Dramatically better than UV detection[9]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the determination of folic acid and its related substances.[1]

  • Instrumentation: An HPLC system equipped with a PDA detector.[4]

  • Column: Inertsil C8, 250 x 4.6 mm, 5 μm.[1] A C18 column (150 mm x 4.6 mm, 3.5 µm) is also commonly used.[4]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) in an isocratic elution (12:88, v/v).[1] Another common mobile phase is a 50:50 (v/v) mixture of methanol and acetate buffer at pH 5.2.[4]

  • Flow Rate: 0.7 mL/min.[1] A flow rate of 1.0 mL/min is also utilized.[4]

  • Detection: UV detection at 280 nm.[1] Wavelengths of 240 nm and 254 nm are also reported.[4][10]

  • Injection Volume: 5 µL.[1] An injection volume of 20 µL is also common.[4]

  • Column Temperature: 30°C.[1] A temperature of 25°C is also used.[4]

  • Sample Preparation: For tablets, a mass corresponding to 5 mg of folic acid is dissolved in 50 ml of the mobile phase, sonicated for 15 minutes, and then centrifuged.[4]

UV-Visible (UV-Vis) Spectrophotometry

A simple and accurate UV-Vis spectrophotometric method has been validated for the quantification of folic acid.[2][11]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: 0.1 M NaOH is a commonly used solvent.[6][12] Phosphate buffer at pH 9.0 is also used.[2]

  • Analytical Wavelength (λmax): Folic acid exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm in 0.1 M NaOH.[12] In phosphate buffer at pH 9.0, the λmax is 282.5 nm.[2]

  • Standard Preparation: A stock solution of 100 mg of folic acid in 100 ml of 0.1 M NaOH is prepared. This is further diluted to obtain working standards.[12]

  • Linearity: The method demonstrates linearity in the concentration range of 1.0–17.5 μg ml−1.[2] Another study showed linearity between 5 ppm and 30 ppm.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method has been developed for the simultaneous measurement of folates.[3]

  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.[3]

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 μm.[3]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5] Another mobile phase consists of DI Water with 10 mM Ammonium Acetate (A) and 90% Acetonitrile / 10% DI Water / 10 mM Ammonium Acetate (B).[9]

  • Flow Rate: 0.4 mL/minute.[9] A flow rate of 0.6 mL/min has also been used.[5]

  • Detection: Electrospray ionization (ESI) in negative mode.[9]

  • Injection Volume: 10 μL.[3]

  • Sample Preparation: Solid Phase Extraction (SPE) is often employed for sample clean-up.[3] A simpler protein precipitation step is also possible for plasma samples.[13]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet) Dissolution Dissolve in Solvent Sample->Dissolution Sonication Sonicate Dissolution->Sonication Centrifugation Centrifuge/Filter Sonication->Centrifugation Injection Inject into HPLC Centrifugation->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Folic Acid Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of folic acid.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in 0.1 M NaOH or Buffer Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Measurement Measure Absorbance at λmax Dilution->Measurement Calculation Calculate Concentration (Beer-Lambert Law) Measurement->Calculation

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Serum) Extraction Solid Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Injection Inject into LC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Quantification Quantify Folic Acid Mass_Spectrum->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of folic acid.

References

Cross-Reactivity of Folic Acid Analogs in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid immunoassays are vital tools in clinical diagnostics and research for determining folate status. However, the presence of structurally similar folic acid analogs, either as therapeutic agents or metabolites, can lead to significant cross-reactivity, potentially compromising the accuracy of these measurements. This guide provides a comparative overview of the cross-reactivity of common folic acid analogs—methotrexate, leucovorin (folinic acid), and 5-methyltetrahydrofolate (5-MTHF)—in various commercial immunoassay systems. Understanding the specificity of these assays is crucial for accurate interpretation of results, particularly in populations receiving certain medications.

Performance Comparison of Folic Acid Immunoassays

The cross-reactivity of folic acid analogs varies considerably across different immunoassay platforms. This variability is primarily due to differences in the specificity of the folate-binding proteins or antibodies utilized in the assay. Below is a summary of available data on the cross-reactivity of key analogs in major commercial immunoassays.

Quantitative Cross-Reactivity Data
Immunoassay PlatformFolic Acid AnalogConcentration TestedCross-Reactivity (%)Source
Roche Elecsys Folate III Amethopterin (Methotrexate)1500 ng/mL2.5[1]
Folinic Acid (Leucovorin)1500 ng/mL0.7[1]
Aminopterin1500 ng/mL4.4[1]
Qualitative Cross-Reactivity Information
Immunoassay PlatformStatement on Cross-ReactivitySource
Abbott Architect Folate "Methotrexate, aminopterin, and folinic acid (Leucovorin) are chemotherapeutic agents whose molecular structures are similar to folate. These agents cross react with folate binding protein in folate assays. Do not use the Architect folate assay for patients using these drugs".[2][2]
Siemens Atellica IM Folate The package insert acknowledges that methotrexate and leucovorin interfere with folate measurement due to cross-reactivity with folate binding proteins.[3][3]
Beckman Coulter Access Folate The instructions for use do not provide specific data on cross-reactivity with methotrexate or leucovorin.[4]

Experimental Protocols

Determining Immunoassay Cross-Reactivity

The standard method for determining the cross-reactivity of an analog in a competitive binding immunoassay involves a comparison of the concentration of the analog required to cause a 50% reduction in the assay signal (IC50) to the IC50 of folic acid.

Principle: In a competitive immunoassay, a fixed amount of labeled folic acid competes with unlabeled folic acid (from the sample or standard) for a limited number of binding sites on a folate-binding protein or antibody. The presence of cross-reacting substances will also displace the labeled folic acid, leading to a change in the assay signal.

Experimental Workflow:

G cluster_0 Standard Curve Generation cluster_1 Analog Cross-Reactivity Testing cluster_2 Calculation A Prepare Folic Acid Standards (multiple concentrations) B Run Folic Acid Immunoassay A->B C Generate Standard Curve (Signal vs. Concentration) B->C D Calculate Folic Acid IC50 C->D I Calculate % Cross-Reactivity D->I E Prepare Folic Acid Analog Standards (multiple concentrations) F Run Folic Acid Immunoassay (substituting analog for folic acid) E->F G Generate Inhibition Curve (Signal vs. Analog Concentration) F->G H Calculate Analog IC50 G->H H->I

Figure 1. Workflow for determining the cross-reactivity of a folic acid analog.

Detailed Steps:

  • Prepare Folic Acid Standards: A series of standards with known concentrations of folic acid are prepared in a matrix similar to the intended sample type (e.g., folate-depleted serum).

  • Generate Folic Acid Standard Curve: The folic acid standards are run in the immunoassay according to the manufacturer's instructions. The assay signal is plotted against the folic acid concentration to generate a standard curve.

  • Determine Folic Acid IC50: From the standard curve, the concentration of folic acid that produces a 50% inhibition of the maximum signal (IC50) is determined.

  • Prepare Analog Standards: A series of standards containing the folic acid analog of interest (e.g., methotrexate) are prepared at various concentrations.

  • Generate Analog Inhibition Curve: These analog standards are then run in the folic acid immunoassay. The assay signal is plotted against the analog concentration to create an inhibition curve.

  • Determine Analog IC50: The concentration of the analog that causes a 50% inhibition of the maximum signal is determined from the inhibition curve.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Folic Acid / IC50 of Analog) x 100 [2]

Signaling Pathways and Logical Relationships

Competitive Immunoassay Principle

The underlying principle of the competitive immunoassays discussed is the competition between the analyte (folic acid) and a labeled tracer for a limited number of binding sites on a specific antibody or binding protein. The amount of tracer bound is inversely proportional to the concentration of folic acid in the sample.

G cluster_0 Low Folic Acid Concentration cluster_1 High Folic Acid Concentration Analyte_low Folic Acid (Low) Antibody_low Antibody/Binding Protein Analyte_low->Antibody_low Binds Tracer_low Labeled Folic Acid Tracer_low->Antibody_low Binds Bound_Tracer_low High Amount of Bound Labeled Folic Acid Antibody_low->Bound_Tracer_low Results in Signal_low High Signal Bound_Tracer_low->Signal_low Generates Analyte_high Folic Acid (High) Antibody_high Antibody/Binding Protein Analyte_high->Antibody_high Outcompetes Tracer_high Labeled Folic Acid Tracer_high->Antibody_high For binding Bound_Tracer_high Low Amount of Bound Labeled Folic Acid Antibody_high->Bound_Tracer_high Results in Signal_high Low Signal Bound_Tracer_high->Signal_high Generates

Figure 2. Principle of a competitive immunoassay for folic acid.

Conclusion

The cross-reactivity of folic acid analogs in immunoassays is a critical consideration for accurate patient diagnosis and monitoring. The data presented here highlight significant variability among different commercial platforms. The Roche Elecsys Folate III assay demonstrates low but measurable cross-reactivity to methotrexate and leucovorin. In contrast, manufacturers of the Abbott Architect and Siemens Atellica IM Folate assays issue warnings against their use in patients treated with these analogs, suggesting significant interference. For assays where quantitative data is not provided by the manufacturer, it is imperative for laboratories to perform their own validation studies, especially when analyzing samples from patients on antifolate therapies. The experimental protocol outlined provides a framework for conducting such assessments. Researchers and clinicians must be aware of these limitations to ensure appropriate test selection and interpretation of folic acid measurements.

References

A Comparative Analysis of Folic Acid Salts in Animal Models: Bioavailability, Metabolism, and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous physiological processes, including nucleotide synthesis and cellular division. Its supplementation is particularly vital during periods of rapid growth, such as pregnancy, to prevent neural tube defects. However, folic acid itself is not biologically active and must be metabolized into its active form, L-5-methyltetrahydrofolate (5-MTHF), to be utilized by the body. This conversion process has led to the development and investigation of various folic acid salts, primarily different forms of 5-MTHF, as potentially more bioavailable and effective alternatives. This guide provides a comparative overview of key folic acid salts, supported by experimental data from animal models, to inform research and drug development.

I. Comparative Bioavailability of Folic Acid Salts

A key determinant of the efficacy of a folate supplement is its bioavailability – the extent to which it is absorbed and becomes available at the site of action. Animal studies have been instrumental in comparing the pharmacokinetic profiles of different folic acid salts.

A study in Sprague-Dawley rats compared the oral bioavailability of folic acid, (6S)5-MTHF calcium salt, and a novel glucosamine salt of (6S)5-MTHF (Quatrefolic®).[1][2][3] The results, summarized in the table below, demonstrate significant differences in their absorption and plasma concentrations.

Table 1: Pharmacokinetic Parameters of Folic Acid Salts in Sprague-Dawley Rats Following a Single Oral Administration
Folate Form Dose (µg/kg of 5-MTHF equivalents) Cmax (ng/mL) ± SD tmax (h) AUC (0-8h) (ng·h/mL)
Folic Acid70281.5 ± 135.7~1114.7
(6S)5-MTHF Calcium Salt70486.8 ± 184.1~1997.6
(6S)5-MTHF Glucosamine Salt (Quatrefolic®)70879.6 ± 330.3~11123.9

Data sourced from a comparative study in Sprague-Dawley rats.[1][2][3]

The data clearly indicates that the glucosamine salt of (6S)5-MTHF exhibits superior bioavailability compared to both the calcium salt and folic acid.[1] Specifically, Quatrefolic® resulted in a plasma concentration peak (Cmax) that was 1.8 times higher than the calcium salt and 3.1 times higher than folic acid.[1][2][3] Furthermore, the total folate exposure over 8 hours (AUC) was 9.7 times higher with the glucosamine salt compared to folic acid.[1][2][3]

II. Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology is provided below.

Bioavailability Study in Sprague-Dawley Rats
  • Animal Model: Fifty-four to fifty-five-day-old male Sprague-Dawley rats were used for the study.[1]

  • Treatment Groups: The rats were divided into three groups (n=6 per group) and received a single oral administration of one of the following:

    • Folic Acid

    • (6S)5-MTHF calcium salt

    • (6S)5-MTHF glucosamine salt (Quatrefolic®)[1]

  • Dosage: All folate forms were administered at a dose equivalent to 70 µg/kg of (6S)5-MTHF.[1]

  • Sample Collection: Blood samples were collected at various time points to determine plasma folate concentrations.[1]

  • Analytical Method: Plasma folate levels, specifically (6S)5-MTHF, were quantified using a High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.[1]

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters calculated were the maximum plasma concentration (Cmax), the time to reach maximum concentration (tmax), and the area under the plasma concentration-time curve (AUC).[1]

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Data Collection & Analysis A 54-55 day old male Sprague-Dawley rats B Acclimatization Period A->B C Randomization into 3 groups (n=6) B->C D Single Oral Gavage Administration C->D E Group 1: Folic Acid (70 µg/kg) D->E F Group 2: (6S)5-MTHF Ca Salt (70 µg/kg) D->F G Group 3: (6S)5-MTHF Glucosamine Salt (70 µg/kg) D->G H Blood Sampling at Predetermined Timepoints G->H I Plasma Separation H->I J Folate Quantification by HPLC with Fluorimetric Detection I->J K Pharmacokinetic Analysis (Cmax, tmax, AUC) J->K

Caption: Experimental workflow for the comparative bioavailability study of folic acid salts in rats.

III. Folic Acid Metabolism: The Conversion Pathway

The superior bioavailability of 5-MTHF salts can be attributed to the fact that they bypass the complex and potentially limiting metabolic conversion steps required for folic acid. Synthetic folic acid must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by methylenetetrahydrofolate reductase (MTHFR) to the active 5-MTHF.

G FolicAcid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MTHF (6S)-5-Methyltetrahydrofolate (Active Form) MethyleneTHF->MTHF MTHFR DHFR Dihydrofolate Reductase MTHFR Methylenetetrahydrofolate Reductase

Caption: Simplified metabolic pathway of folic acid to its active form, 5-MTHF.

Genetic polymorphisms in the MTHFR enzyme are common in the population and can reduce the efficiency of this conversion, potentially limiting the effectiveness of folic acid supplementation for a significant portion of individuals. Direct supplementation with 5-MTHF salts, such as the calcium or glucosamine salt, circumvents this metabolic bottleneck, ensuring the direct availability of the active folate form.

IV. Conclusion for the Research Community

The evidence from animal models strongly suggests that newer generation folic acid salts, particularly the glucosamine salt of (6S)5-MTHF, offer significantly enhanced bioavailability compared to traditional folic acid and even the calcium salt of 5-MTHF. This has important implications for clinical applications where rapid and efficient elevation of folate status is desired. For researchers and drug development professionals, these findings underscore the potential of developing folate supplements and therapeutics that provide the active metabolite directly, thereby overcoming the limitations and individual variability associated with folic acid metabolism. Further investigation into the long-term efficacy and safety of these novel folate salts in various animal models of disease is warranted to fully elucidate their therapeutic potential.

References

Quantifying Unmetabolized Folic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of folic acid in supplements and fortified foods has led to growing interest in the measurement of unmetabolized folic acid (UMFA) in circulation. Elevated levels of UMFA have been a subject of research in relation to potential health effects. Accurate quantification of UMFA is therefore crucial for clinical studies, nutritional surveillance, and drug development. This guide provides a comprehensive comparison of the primary analytical methods used for UMFA quantification, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Comparison of Analytical Methods for UMFA Quantification

The selection of an appropriate analytical method for UMFA quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The three main techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Table 1: Performance Characteristics of Analytical Methods for UMFA Quantification
ParameterHPLC with Electrochemical DetectionLC-MS/MSMicrobiological Assay
Limit of Detection (LOD) 0.027 pmol per injection[1]~0.3 nmol/L[2]Method-dependent, can be less sensitive for UMFA specifically
Limit of Quantification (LOQ) 0.21 pmol/mL plasma[1]Not consistently reported across studiesNot typically used for specific UMFA quantification
Linearity (r²) 0.997–0.998[1]>0.99[3]N/A
Precision (CV%) Within-day: 3.2%, Between-day: 5.9%[1]Long-term CVs: 9.5–11.8%[2]Generally higher variability than chromatographic methods
Accuracy (Recovery %) 98.9%[1]Not consistently reported across studiesN/A
Specificity Good, can distinguish between folate forms[4]Excellent, highly specific for UMFA[3]Measures total folate activity, cannot distinguish UMFA[5]
Sample Throughput Moderate (e.g., 30 min per sample)[1]High (e.g., 3.5 min per sample)[3]Low, requires incubation period[1]

Folic Acid Metabolism and the Emergence of UMFA

Folic acid from supplements and fortified foods is a synthetic form of folate that requires reduction to its biologically active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR). When the intake of folic acid exceeds the reductive capacity of DHFR, unmetabolized folic acid can appear in the circulation.

FolicAcidMetabolism Folic Acid (Supplement/Fortification) Folic Acid (Supplement/Fortification) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (Supplement/Fortification)->Dihydrofolate (DHF) Reduction Unmetabolized Folic Acid (UMFA) in Circulation Unmetabolized Folic Acid (UMFA) in Circulation Folic Acid (Supplement/Fortification)->Unmetabolized Folic Acid (UMFA) in Circulation Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Reduction DHFR_enzyme Dihydrofolate Reductase (DHFR) Exceeds_capacity Exceeds Reductive Capacity UMFA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample_Collection Serum/Plasma Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or heat) Sample_Collection->Protein_Precipitation Extraction Solid Phase Extraction (SPE) or Affinity Chromatography (optional) Protein_Precipitation->Extraction Chromatography HPLC or LC-MS/MS Separation Extraction->Chromatography Detection Detection (Electrochemical, Mass Spectrometry, etc.) Chromatography->Detection Quantification Quantification against Standards Detection->Quantification Data_Reporting Data Reporting (nmol/L) Quantification->Data_Reporting

References

A Researcher's Guide to Isotopic Labeling with Folic Acid Disodium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. Isotopic labeling of folates, particularly with folic acid disodium, offers a powerful tool for in vivo investigation of absorption, metabolism, and bioavailability. This guide provides a comprehensive comparison of isotopically labeled folic acid disodium with its primary alternative, 5-methyltetrahydrofolate (5-MTHF), supported by experimental data and detailed protocols.

Folic acid, a synthetic form of folate, is a crucial vitamin for numerous biological processes, including DNA synthesis and repair.[1] Its sodium salt, folic acid disodium, is often used in supplementation and research due to its stability and solubility. To trace its journey and fate within a biological system, researchers replace certain atoms in the folic acid molecule with their heavier, stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). This "labeling" allows for the differentiation of the administered dose from the endogenous folate pool using techniques like mass spectrometry.[2]

The primary alternative to folic acid for supplementation and in such studies is 5-methyltetrahydrofolate (5-MTHF), the most biologically active form of folate in the circulation.[3] Proponents of 5-MTHF suggest it may have advantages as it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become metabolically active.[4] This is particularly relevant for individuals with polymorphisms in the gene for methylenetetrahydrofolate reductase (MTHFR), an enzyme crucial for folic acid metabolism.[5]

Performance Comparison: Folic Acid Disodium vs. 5-Methyltetrahydrofolate

The choice between folic acid and 5-MTHF in isotopic labeling studies often depends on the specific research question. While folic acid allows for the investigation of the complete metabolic pathway, including the reduction steps, 5-MTHF represents the already active form. Bioavailability studies have shown that both forms are effective in improving folate status.[3] However, the pharmacokinetic profiles can differ, with some studies suggesting a higher bioavailability for 5-MTHF.

A randomized, double-blind, single-dose, cross-over study comparing a dicholine salt of (6S)-5-Methyltetrahydrofolate with folic acid in healthy adults provides key comparative data. The results indicated a significantly higher bioavailability for the 5-MTHF salt.[6]

Performance MetricFolic Acid(6S)-5-Methyltetrahydrofolate dicholine saltFold DifferenceStudy Reference
Incremental Area Under the Curve (iAUC0-8h) for Total Plasma Folate Reference1.64-fold higher1.64[6]
Incremental Area Under the Curve (iAUC0-8h) for Plasma (6S)-5-MethylTHF Reference2.56-fold higher2.56[6]

It is important to note that other studies have found comparable physiological activity and absorption between L-5-methyl-THF and folic acid at equimolar doses.[3][4] The choice of the labeled compound should, therefore, be carefully considered based on the study's objectives.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of isotopically labeled folates.

Protocol 1: Human Bioavailability Study Using a Dual-Label Stable-Isotope Method

This protocol is adapted from studies designed to assess the bioavailability of different folate forms.[7]

1. Subject Preparation:

  • Administer saturation doses of 2 mg of unlabeled folic acid daily for 7 days prior to the study to ensure body stores are replete.
  • Subjects should fast overnight before the administration of the labeled dose.

2. Isotope Administration:

  • Administer a single oral dose containing equimolar amounts of the isotopically labeled compounds (e.g., [²H₂]-folic acid and [¹³C₅]-5-methyltetrahydrofolate).

3. Sample Collection:

  • Collect blood samples at baseline (pre-dose) and at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
  • Collect urine samples for 48 hours post-dose.

4. Sample Preparation and Analysis (Stable Isotope Dilution Assay):

  • Plasma and urine samples are prepared for analysis by solid-phase extraction to purify and concentrate the folates.
  • The concentrations of the labeled and unlabeled folates are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for each labeled folate.
  • The relative bioavailability of the test folate is calculated by comparing its AUC to that of the reference labeled folic acid.

Protocol 2: Stable Isotope Dilution Assay for Folate Quantification in Plasma

This protocol outlines a general procedure for the quantification of various folate vitamers using LC-MS/MS.[10][11]

1. Preparation of Standards and Internal Standards:

  • Prepare stock solutions of unlabeled folate standards (e.g., folic acid, 5-MTHF) and their corresponding stable isotope-labeled internal standards (e.g., [¹³C₅]-folic acid, [¹³C₅]-5-MTHF) in an appropriate buffer.

2. Sample Extraction:

  • To a known volume of plasma, add a known amount of the stable isotope-labeled internal standard mixture.
  • Add an extraction buffer containing an antioxidant (e.g., ascorbic acid) and deconjugase enzyme (to convert polyglutamates to monoglutamates).
  • Incubate the mixture to allow for enzymatic deconjugation.
  • Precipitate proteins (e.g., with acid or organic solvent) and centrifuge to collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the supernatant through a strong anion exchange (SAX) SPE cartridge to purify and concentrate the folates.
  • Elute the folates from the cartridge using an appropriate elution buffer.

4. LC-MS/MS Analysis:

  • Inject the purified extract into an LC-MS/MS system.
  • Separate the different folate vitamers using a suitable HPLC column and gradient elution.
  • Detect and quantify the unlabeled and labeled folates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

5. Quantification:

  • Calculate the concentration of each folate vitamer in the sample by comparing the peak area ratio of the unlabeled analyte to its corresponding labeled internal standard against a calibration curve.

Visualizing the Pathways and Processes

To better understand the metabolic fate of folic acid and the workflow of a typical bioavailability study, the following diagrams are provided.

Folic_Acid_Metabolism cluster_methionine_cycle FA Folic Acid (FA) (Oxidized) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purine Purine Synthesis THF->Purine MethyleneTHF->THF MethylTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

Caption: Metabolic pathway of folic acid.

Bioavailability_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis cluster_data_interp Data Interpretation Subject_Screening Subject Screening & Recruitment Folate_Saturation Folate Saturation (Unlabeled Folic Acid) Subject_Screening->Folate_Saturation Dosing Oral Administration of Isotopically Labeled Folates Folate_Saturation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection 24-48h Urine Collection Dosing->Urine_Collection Sample_Prep Sample Preparation (Extraction & Cleanup) Blood_Sampling->Sample_Prep Urine_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of Labeled & Unlabeled Folates LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Quantification->PK_Analysis Bioavailability_Calc Relative Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for a human folate bioavailability study.

References

A Comparative Analysis of the Metabolic Fates of Folic Acid Disodium and Calcium Folate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of two common folate supplements: folic acid disodium and calcium folate. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these folate forms.

Introduction to Folate and its Supplement Forms

Folate, an essential B-vitamin (B9), is crucial for numerous physiological processes, including DNA synthesis, cell division, and amino acid metabolism. Its supplementation is particularly important during periods of rapid cell growth, such as pregnancy, to prevent neural tube defects in the developing fetus. Folate exists in various forms, with folic acid being the synthetic, oxidized form used in supplements and fortified foods. Calcium folate, often as calcium L-5-methyltetrahydrofolate (L-5-MTHF), represents a reduced, biologically active form. Folic acid disodium is a salt of folic acid, designed to enhance solubility.

The metabolic journey from ingestion to cellular utilization differs significantly between these forms, impacting their bioavailability and efficacy. This guide delves into these differences, presenting a comprehensive comparison based on available scientific evidence.

Metabolic Pathways: A Tale of Two Folates

The conversion of folic acid and the direct utilization of L-5-MTHF are central to understanding their metabolic differences.

Folic Acid Metabolism

Folic acid, upon absorption, must undergo a two-step reduction process to become metabolically active. This conversion is primarily carried out by the enzyme dihydrofolate reductase (DHFR).

folic_acid_metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5-Methyl-THF (Active Form) 5-Methyl-THF (Active Form) 5,10-Methylene-THF->5-Methyl-THF (Active Form) MTHFR

Caption: Metabolic pathway of folic acid.

Calcium Folate (L-5-MTHF) Metabolism

Calcium L-5-methyltetrahydrofolate, being the biologically active form, bypasses the DHFR-dependent reduction steps. It is directly available for cellular uptake and participation in metabolic reactions.

calcium_folate_metabolism Calcium L-5-MTHF Calcium L-5-MTHF 5-Methyl-THF (Active Form) 5-Methyl-THF (Active Form) Calcium L-5-MTHF->5-Methyl-THF (Active Form) Dissociation Cellular Uptake & Utilization Cellular Uptake & Utilization 5-Methyl-THF (Active Form)->Cellular Uptake & Utilization rat_pk_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Oral Gavage Oral Gavage Grouping->Oral Gavage Serial Collection Serial Collection Oral Gavage->Serial Collection Plasma Separation Plasma Separation Serial Collection->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling

Safety Operating Guide

Proper Disposal of Folic Acid (Disodium): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Folic Acid (Disodium Salt), ensuring the safety of personnel and adherence to regulatory standards.

Key Disposal Principles

Folic acid and its salts are not typically classified as hazardous waste under federal regulations like the Resource Conservation and Recovery Act (RCRA).[1][2] However, it is imperative to handle and dispose of this chemical with care, avoiding environmental contamination. The primary principle is to prevent the entry of folic acid into sewer systems or waterways.[3][4]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of folic acid (disodium) involves a licensed professional waste disposal service.[5][6] Do not mix it with other waste materials and leave the chemical in its original container whenever possible.

  • Initial Assessment : Determine if the folic acid is unused and uncontaminated. If so, recycling may be an option, but this is not always appropriate, and the manufacturer or a waste management authority should be consulted.[3]

  • Container Management : Ensure the waste container is suitable, securely sealed, and clearly labeled.[3] Handle uncleaned containers with the same precautions as the product itself.

  • Engage Professional Disposal Service : Arrange for collection by a licensed hazardous material or chemical waste disposal company.[4][5] This ensures the material is handled and disposed of in accordance with all current regulations.

  • Regulatory Compliance : Always adhere to local, state, and federal waste disposal regulations.[3][7] These regulations can vary and take precedence over general guidelines.

Accidental Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent dispersal and exposure.

For Minor Spills:

  • Use dry clean-up procedures to avoid generating dust.[3]

  • Wear appropriate personal protective equipment (PPE), including protective clothing, to avoid skin and eye contact.[3]

  • Collect the residue and place it in a sealed and labeled container for disposal.[3]

For Major Spills:

  • Alert personnel in the area and, if necessary, emergency responders.[3]

  • Prevent the spillage from entering drains or water courses by any available means.[3]

  • Recover the product where possible and contain the rest with an inert absorbent material (e.g., dry sand or earth) before placing it in a chemical waste container.[3][7]

  • After removal, the spill area can be flushed with soap and water, with all wash water collected for proper treatment and disposal.[3][7] Do not allow wash water to enter drains.[3]

Material Profile for Handling and Disposal

The following table summarizes key data relevant to the safe handling of folic acid during the disposal process.

PropertyValueCitation
Physical State Yellow-orange crystals[3]
Solubility in Water 0.16 g / 100 ml[3]
Oral LD50 (Rat) >8000 mg/kg[3]
Oral LD50 (Mouse) 10000 mg/kg[3]
Storage Store in a dry, cool, well-ventilated place. Protect from light.[1][8]
Incompatibilities Avoid storage with reducing agents and strong oxidizing agents.[1][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of folic acid (disodium).

G start Folic Acid (Disodium) Waste Generated consult_sds Consult Safety Data Sheet (SDS) for specific handling instructions start->consult_sds assess_contamination Assess Waste Status consult_sds->assess_contamination uncontaminated Unused / Uncontaminated assess_contamination->uncontaminated  Uncontaminated contaminated Contaminated / Used / Expired assess_contamination->contaminated Contaminated   recycle_option Recycling or Reuse an Option? uncontaminated->recycle_option prepare_disposal Prepare for Disposal: - Keep in original/labeled container - Do not mix with other waste contaminated->prepare_disposal consult_mfg Consult Manufacturer or Waste Authority for Recycling Options recycle_option->consult_mfg Yes recycle_option->prepare_disposal No consult_mfg->prepare_disposal If not feasible pro_disposal Dispose via Licensed Professional Waste Management Service prepare_disposal->pro_disposal regulations Ensure Compliance with all Local, State & Federal Regulations pro_disposal->regulations

Caption: Decision workflow for folic acid (disodium) disposal.

References

Personal protective equipment for handling Folic acid (disodium)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Folic acid (disodium). Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

While specific quantitative data such as occupational exposure limits and glove breakthrough times are not specified in available safety data sheets, a comprehensive qualitative PPE strategy is essential. The following table summarizes the recommended personal protective equipment for handling Folic acid (disodium).

PPE CategoryRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a common choice for handling powdered chemicals. Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection If dust is generated during handling, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Ensure adequate ventilation to minimize dust generation and accumulation.[1]

Operational and Disposal Plans

Handling:

  • Use with adequate ventilation to minimize dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • The substance may be light-sensitive; store in a light-resistant container.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3][4]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Emergency Procedures

Spill Response:

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps for managing a Folic acid (disodium) spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal_Decontamination Final Steps Alert Alert Personnel in the Area Assess Assess the Spill Size and Risk Alert->Assess Evacuate Evacuate if Necessary Assess->Evacuate Large or Hazardous Spill Don_PPE Don Appropriate PPE Assess->Don_PPE Small, Manageable Spill Contain Contain the Spill with Absorbent Material Don_PPE->Contain Cleanup Clean Up Spill Using Appropriate Tools Contain->Cleanup Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • Skin Contact: Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.

References

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